Oxazolone
Beschreibung
Eigenschaften
IUPAC Name |
(4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHPCNCNNSSLPL-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15646-46-5, 60777-96-0 | |
| Record name | Oxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015646465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxymethylene-2-phenyl-5-oxazolone, (4Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060777960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ethoxymethylene-2-phenyl-2-oxazoline-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHOXYMETHYLENE-2-PHENYL-5-OXAZOLONE, (4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78IL0J7N72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Guide to the Chemical Structure and Synthesis of Oxazolones
For Researchers, Scientists, and Drug Development Professionals
Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds containing both oxygen and nitrogen atoms within the ring.[1][2] These moieties are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and presence in various biologically active molecules.[3][4] They serve as crucial intermediates for the synthesis of amino acids, peptides, and other complex heterocyclic systems.[1] This guide provides a detailed overview of their chemical structure, synthesis, and key reaction mechanisms.
Core Chemical Structure and Isomerism
The fundamental structure of oxazolone (B7731731) consists of a five-membered ring with the molecular formula C₃H₃NO₂. Variations in the positions of the carbonyl group (C=O) and the endocyclic double bond give rise to five distinct structural isomers.
The primary isomers of this compound are:
-
2-(3H)-oxazolone
-
2-(5H)-oxazolone
-
4-(5H)-oxazolone
-
5-(2H)-oxazolone
-
5-(4H)-oxazolone
Among these, the 5(4H)-oxazolone scaffold is the most extensively studied and synthetically important. These 5(4H)-oxazolones are the cyclization products of N-acyl α-amino acids and are also referred to as azlactones.
Quantitative Data of Representative this compound Derivatives
The characterization of this compound derivatives heavily relies on spectroscopic and physical data. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) and imine (C=N) stretching frequencies. The table below summarizes key data for synthesized this compound derivatives as reported in the literature.
| Compound Name | Molecular Formula | Melting Point (°C) | IR (KBr, cm⁻¹) C=O Absorption | IR (KBr, cm⁻¹) C=N Absorption | Reference |
| 4-Benzylidene-2-phenyloxazol-5(4H)-one | C₁₆H₁₁NO₂ | 165-167 | ~1820 | ~1660 | |
| 4-(3-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one (OXZ1) | C₁₆H₁₀ClNO₂ | 160 | 1788 | 1651 | |
| 4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one (OXZ2) | C₁₆H₁₀N₂O₄ | 172 | 1786 | 1645 | |
| 4-(Furfurylidene)-2-phenyloxazol-5(4H)-one | C₁₄H₉NO₃ | 166 | 1792 | 1649 |
Note: Spectral data are approximate and can vary based on the specific instrument and sample preparation.
Experimental Protocols: The Erlenmeyer-Plöchl Synthesis
The most common and historically significant method for synthesizing 4-substituted-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid (N-benzoylglycine), in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297).
Detailed Methodology for the Synthesis of 4-Substituted-2-phenyl-5(4H)-oxazolones:
-
Reactant Mixture Preparation: In a 500 mL conical flask, combine the aromatic aldehyde (0.04 mol), hippuric acid (0.01 mol), anhydrous sodium acetate (0.01 mol), and acetic anhydride (0.04 mol).
-
Initial Heating: Heat the mixture on an electric hot plate with continuous shaking. The heating should continue until the solid mixture completely liquefies.
-
Refluxing: Transfer the flask to a water bath and heat for an additional 1 to 2 hours to ensure the reaction goes to completion.
-
Isolation of Crude Product: After cooling the reaction mixture, add a few drops of ethanol. Pour the mixture into ice-cold water to precipitate the crude this compound product.
-
Purification: The crude solid is collected via filtration. Recrystallization from a suitable solvent, such as benzene (B151609) or ethanol, is performed to obtain the purified this compound derivative.
-
Characterization: The purity of the final compound is assessed using Thin Layer Chromatography (TLC), and its structure is confirmed by spectroscopic methods (IR, ¹H-NMR, Mass Spectrometry) and by determining its melting point.
References
The Synthesis of Oxazolone Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolone (B7731731) derivatives, a class of five-membered heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry and materials science.[1][2] These versatile molecules, also known as azlactones, serve as crucial intermediates in the synthesis of a wide array of organic compounds, including amino acids, peptides, and various other heterocyclic systems.[3][4] Their inherent reactivity and diverse biological activities have positioned them as privileged structures in drug discovery programs, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] This technical guide provides an in-depth exploration of the core synthesis pathways for this compound derivatives, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.
Core Synthesis Pathways
The synthesis of this compound derivatives can be achieved through several key methodologies, with the Erlenmeyer-Plöchl reaction and the Dakin-West reaction being the most prominent. Other notable methods include the Robinson-Gabriel synthesis and synthesis from carbamates.
Erlenmeyer-Plöchl Reaction
The Erlenmeyer-Plöchl reaction is a cornerstone for the synthesis of 4-substituted-5(4H)-oxazolones. This reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base, typically sodium acetate (B1210297). The acetic anhydride serves as both a dehydrating agent and a cyclizing agent.
Reaction Workflow:
Caption: Workflow for the Erlenmeyer-Plöchl Reaction.
Detailed Signaling Pathway:
The mechanism commences with the formation of a mixed anhydride from the N-acylglycine and acetic anhydride. This is followed by enolization and subsequent cyclization to form the this compound ring. The aldehyde or ketone then undergoes an aldol-type condensation at the C-4 position, followed by elimination of water to yield the unsaturated this compound derivative.
Caption: Mechanism of the Erlenmeyer-Plöchl Reaction.
Dakin-West Reaction
The Dakin-West reaction provides a route to α-acylamino ketones from α-amino acids, proceeding through an this compound intermediate. The reaction typically employs an acid anhydride (like acetic anhydride) and a base (such as pyridine).
Reaction Workflow:
Caption: Workflow for the Dakin-West Reaction.
Detailed Signaling Pathway:
The reaction initiates with the acylation of both the amino and carboxyl groups of the amino acid. The resulting diacylated intermediate then cyclizes to form an this compound. This this compound is subsequently acylated, followed by a ring-opening and decarboxylation to yield the final α-acylamino ketone.
Caption: Mechanism of the Dakin-West Reaction.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a method for preparing oxazoles from 2-acylamino ketones. The reaction involves an intramolecular cyclodehydration, typically catalyzed by a dehydrating agent like sulfuric acid or phosphorus pentoxide. While the end product is an oxazole, an this compound can be considered a key intermediate in the mechanistic pathway.
Logical Relationship:
Caption: Logical flow of the Robinson-Gabriel Synthesis.
Synthesis from Carbamates
Oxazolones can also be synthesized from N-alkynyl carbamates. This method often involves a palladium-catalyzed cyclization. For instance, N-alkynyl-tert-butyloxycarbamates can react with iodobenzene (B50100) in the presence of a palladium catalyst and a base to yield substituted oxazolones.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various this compound derivatives via the Erlenmeyer-Plöchl reaction.
Table 1: Synthesis of 4-Arylmethylene-2-phenyloxazol-5(4H)-ones
| Entry | Aldehyde | Catalyst/Base | Reaction Time | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde (B42025) | Sodium Acetate | 2 hours | 71 | 165-167 |
| 2 | 4-Nitrobenzaldehyde | Sodium Acetate | 15 min | 97 | 240-242 |
| 3 | 4-Chlorobenzaldehyde | Sodium Acetate | 2 hours | 85 | 198-200 |
| 4 | 4-Methoxybenzaldehyde | Sodium Acetate | 2 hours | 78 | 158-160 |
| 5 | Benzaldehyde | [bmIm]OH | 90 min | 71 | 164-166 |
| 6 | 4-Nitrobenzaldehyde | [bmIm]OH | 60 min | 85 | 241-243 |
| 7 | Benzaldehyde | L-Proline | 30 min | 92 | 166-168 |
Experimental Protocols
Protocol 1: General Procedure for the Erlenmeyer-Plöchl Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one
Materials:
-
Hippuric acid (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Acetic anhydride (1.2 eq)
-
1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) (3.0 eq)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
A mixture of hippuric acid (e.g., 100 mg, 0.558 mmol), benzaldehyde (71 mg, 0.669 mmol), and acetic anhydride (68 mg, 0.669 mmol) in [bmIm]OH (266 mg, 1.67 mmol) is stirred at room temperature for 90 minutes.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, 5 ml of water is added to the reaction mixture, and the product is extracted with ethyl acetate (3 x 10 ml).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product.
-
The crude product is recrystallized from ethanol to yield pure 4-benzylidene-2-phenyl-5(4H)-oxazolone.
Protocol 2: Synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one
Materials:
-
p-Nitrobenzaldehyde (2.8 mmol)
-
Hippuric acid (2.8 mmol)
-
Sodium acetate (2.8 mmol)
-
Acetic anhydride (10.6 mmol)
-
Ethanol
Procedure:
-
A mixture of p-nitrobenzaldehyde (2.8 mmol), hippuric acid (2.8 mmol), sodium acetate (2.8 mmol), and acetic anhydride (10.6 mmol) is spread carefully as a thin layer on the walls of a flask.
-
The flask is heated in a boiling water bath (100 °C) for 15 minutes.
-
The off-white mixture will turn light yellow.
-
The desired product is collected after workup by washing with ethanol.
Protocol 3: Dakin-West Reaction (General Concept)
While a specific, detailed protocol for the synthesis of an this compound as the final product via the Dakin-West reaction is less common (as it typically proceeds to the keto-amide), the initial steps leading to the this compound intermediate are crucial.
Materials:
-
α-Amino acid (e.g., Phenylalanine)
-
Acetic anhydride
Conceptual Procedure:
-
The α-amino acid is dissolved in a mixture of pyridine and acetic anhydride.
-
The mixture is heated under reflux. The reaction progress can be monitored by TLC.
-
The this compound intermediate is formed in situ and can be trapped or allowed to react further depending on the desired product. For isolation of the this compound, careful control of reaction conditions and quenching at the appropriate time would be necessary.
Conclusion
The synthesis of this compound derivatives is a well-established field with a variety of robust and versatile methods. The Erlenmeyer-Plöchl and Dakin-West reactions remain the most fundamental and widely utilized pathways, offering access to a broad spectrum of substituted oxazolones. The choice of synthetic route is often dictated by the desired substitution pattern and the available starting materials. This guide provides a foundational understanding of these key synthetic strategies, offering detailed protocols and data to aid researchers in their endeavors to explore the rich chemistry and therapeutic potential of this important class of heterocyclic compounds. Further exploration into greener and more efficient catalytic systems continues to be an active area of research, promising to expand the synthetic toolbox for accessing novel this compound derivatives.
References
The Immunological Response to Oxazolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolone (B7731731), a haptenizing agent, is a cornerstone tool in immunological research, widely employed to induce and investigate T helper 2 (Th2)-dominant immune responses. Its application in models of contact hypersensitivity (CHS) and colitis has provided invaluable insights into the pathogenesis of allergic dermatitis and inflammatory bowel disease, respectively. This technical guide offers an in-depth exploration of the mechanism of action of this compound, detailing the cellular and molecular cascades it initiates. It provides a comprehensive overview of key experimental protocols, quantitative data from seminal studies, and visual representations of the immunological pathways involved.
Core Mechanism of Action
This compound functions as a hapten, a small molecule that becomes immunogenic only when it binds to a carrier protein. Upon topical application or intrarectal administration, this compound covalently binds to endogenous proteins in the skin or colonic mucosa. This modification creates novel antigenic determinants that are recognized as foreign by the immune system, thereby initiating a robust inflammatory response.
The immune response to this compound is classically characterized by a strong Th2 polarization, although a mixed Th1/Th2 response can also be observed. This response is orchestrated by a complex interplay of various immune cells, including antigen-presenting cells (APCs), T lymphocytes, B lymphocytes, mast cells, and innate lymphoid cells (ILCs).
Key Cellular Players and Their Roles:
-
Antigen-Presenting Cells (APCs): Dendritic cells (DCs) and Langerhans cells in the skin, as well as macrophages and DCs in the gut mucosa, are the primary APCs that process and present this compound-protein conjugates to naive T cells.[1] This presentation, occurring in the draining lymph nodes, is the critical first step in the sensitization phase.
-
T Helper 2 (Th2) Cells: Upon activation by APCs, naive CD4+ T cells differentiate predominantly into Th2 cells. These cells are the master regulators of the this compound-induced immune response, producing a characteristic cytokine profile that includes Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2][3][4]
-
B Cells: IL-4 produced by Th2 cells plays a crucial role in B cell class switching to produce Immunoglobulin E (IgE).[5] This IgE then binds to high-affinity receptors on mast cells and basophils, sensitizing them for future encounters with the antigen.
-
Mast Cells and Basophils: Upon re-exposure to this compound, cross-linking of surface-bound IgE on mast cells and basophils triggers their degranulation and the release of pre-formed inflammatory mediators such as histamine, as well as the de novo synthesis of cytokines and chemokines.
-
Innate Lymphoid Cells (ILCs): Group 2 innate lymphoid cells (ILC2s) are also significant producers of Th2 cytokines, particularly IL-5 and IL-13, contributing to the inflammatory milieu.
-
Other T Cell Subsets: While the Th2 response is dominant, Th1 cells, characterized by the production of Interferon-gamma (IFN-γ), and Th17 cells, producing IL-17, have also been implicated in this compound-induced inflammation, suggesting a more complex interplay of T cell subsets than initially thought.
Signaling Pathways in this compound-Induced Immune Response
The immunological cascade initiated by this compound involves a series of well-defined signaling pathways. The following diagram illustrates the key interactions during the sensitization and elicitation phases of this compound-induced contact hypersensitivity.
Caption: Signaling cascade in this compound-induced contact hypersensitivity.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for studying the effects of this compound. Below are standardized methodologies for inducing contact hypersensitivity and colitis in murine models.
This compound-Induced Contact Hypersensitivity (CHS) Protocol
This model is widely used to study delayed-type hypersensitivity and allergic contact dermatitis.
Caption: Standard protocol for inducing and assessing this compound CHS in mice.
This compound-Induced Colitis Protocol
This model recapitulates key features of ulcerative colitis, a form of inflammatory bowel disease.
Caption: Protocol for inducing and evaluating this compound colitis in BALB/c mice.
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies utilizing this compound to induce immune responses.
Table 1: Ear Swelling in this compound-Induced Contact Hypersensitivity
| Mouse Strain | Sensitization Dose | Challenge Dose | Time Point (post-challenge) | Ear Swelling (mm, mean ± SD/SEM) | Reference |
| BALB/c | 3% this compound | 1% this compound | 24 hours | 0.63 ± 0.11 | |
| C57BL/6 | 3% this compound | 1% this compound | 24 hours | ~0.25 (vs. ~0.05 control) | |
| K14-VEGF-A-tg | This compound | This compound | 48 hours | ~0.35 |
Table 2: Cytokine Profile in this compound-Induced Inflammation
| Model | Tissue | Cytokine | Change vs. Control | Method | Reference |
| Colitis | Colon | IL-4 | ~10-fold increase (unstimulated cells) | ELISA | |
| Colitis | Colon | IL-5 | >10-fold increase (unstimulated cells) | ELISA | |
| Colitis | Colon | TGF-β | ~30-fold increase (stimulated cells) | ELISA | |
| Colitis | Colon | IL-13 | Increased mRNA expression | qPCR | |
| Colitis | Serum | IL-6 | Significant increase | ELISA | |
| Colitis | Serum | TNF-α | Significant increase | ELISA | |
| CHS | Ear | IL-1β | Increased mRNA and protein | qPCR, ELISA | |
| CHS | Ear | TNF-α | Increased mRNA and protein | qPCR, ELISA | |
| CHS | Ear | IL-4 | Increased mRNA and protein | qPCR, ELISA | |
| CHS | Ear | IL-6 | Increased mRNA and protein | qPCR, ELISA | |
| Atopic Dermatitis | Skin | IL-4 | Upregulated | qPCR | |
| Atopic Dermatitis | Skin | IL-13 | Upregulated | qPCR |
Table 3: Immune Cell Infiltration in this compound-Induced Colitis
| Cell Type | Location | Change vs. Control | Method | Reference |
| Neutrophils | Colonic Lamina Propria | Significant influx | Flow Cytometry | |
| Monocytes | Colonic Lamina Propria | Significant influx | Flow Cytometry | |
| CD4+ T cells | Colonic Lamina Propria | Increased percentage | Flow Cytometry | |
| Eosinophils | Dermis (CHS model) | Significant increase | Histology |
Table 4: Histological Scoring in this compound-Induced Colitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Inflammation | None | Mild | Moderate | Severe | |
| Extent | None | Mucosa | Mucosa & Submucosa | Transmural | |
| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Crypts lost, surface epithelium present | Crypts & surface epithelium lost |
| % Involvement | 0% | 1-25% | 26-50% | 51-75% | 76-100% |
| Adapted from various histological scoring systems for colitis. |
Conclusion
This compound remains an indispensable tool for modeling Th2-mediated inflammatory diseases. The experimental models of contact hypersensitivity and colitis provide robust and reproducible systems for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. A thorough understanding of the underlying mechanisms, coupled with standardized and well-characterized experimental protocols, is paramount for advancing our knowledge in these fields. This guide provides a comprehensive resource for researchers, consolidating key information on the cellular and molecular immunology of this compound-induced responses, practical experimental methodologies, and a summary of quantitative outcomes to facilitate experimental design and data interpretation.
References
- 1. Early Stress-Response Gene REDD1 Controls this compound-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of this compound-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of this compound-induced colitis and survival improvement by vagus nerve stimulation | PLOS One [journals.plos.org]
- 5. Induction of this compound-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Oxazolone: A Hapten for Probing Immunological Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) is a potent hapten widely utilized in immunological research to induce and study T-cell mediated inflammatory responses. As a small reactive chemical, it covalently binds to endogenous proteins, forming hapten-protein conjugates that are recognized as foreign by the immune system. This triggers a robust immune response, making this compound an invaluable tool for modeling allergic contact dermatitis (ACD), a form of delayed-type hypersensitivity (DTH), as well as other inflammatory conditions like colitis. This guide provides a comprehensive overview of the immunological mechanisms elicited by this compound, detailed experimental protocols, and quantitative data to aid in the design and interpretation of immunological studies.
Immunological Mechanisms of this compound-Induced Hypersensitivity
The immune response to this compound is a classic example of contact hypersensitivity (CHS), which is divided into two distinct phases: sensitization and elicitation.
Sensitization Phase: Upon initial topical application, this compound penetrates the skin and binds to skin proteins. These haptenated proteins are taken up by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis and dermal dendritic cells (DCs). These APCs then migrate to the draining lymph nodes. In the lymph nodes, the processed hapten-protein complexes are presented to naive T cells. This leads to the activation and clonal expansion of hapten-specific CD4+ and CD8+ T cells.[1][2][3]
Elicitation Phase: Subsequent exposure to this compound at a different skin site leads to the activation of local memory T cells.[2] This triggers a cascade of inflammatory events, including the release of pro-inflammatory cytokines and chemokines. These mediators lead to the recruitment of additional immune cells, such as neutrophils and macrophages, to the site of exposure, resulting in the characteristic inflammation, swelling, and redness of the skin.[4]
The nature of the T-cell response to this compound can be complex and model-dependent. In skin models, an initial Th1-dominant response, characterized by interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), can be observed. However, chronic exposure often leads to a shift towards a Th2-dominant response, with increased production of interleukin-4 (IL-4), IL-5, and IL-13. In this compound-induced colitis, the response is predominantly Th2-mediated.
Quantitative Data in this compound-Induced Models
The following tables summarize key quantitative data from various studies using this compound to induce immunological responses. These values can serve as a reference for expected outcomes in similar experimental setups.
Table 1: Ear Swelling Response in this compound-Induced Contact Hypersensitivity
| Animal Model | Sensitization Dose | Challenge Dose | Time Point | Ear Thickness Increase (mm) | Reference |
| BALB/c Mice | 100 µL, 1.5% in acetone | 20 µL/ear, 1% | 24 hours | Vehicle: ~0.05, this compound: ~0.25-0.30 | |
| BALB/cA Mice | Repeated challenges | 10 challenges | Day 21 | Vehicle: 0.16 ± 0.01, this compound: 0.63 ± 0.11 |
Table 2: Cytokine Profile in this compound-Induced Inflammation
| Model | Tissue | Cytokine | Fold Increase vs. Control | Time Point | Reference |
| This compound Colitis (SJL/J Mice) | Lamina Propria T cells | IL-4 (spontaneous) | ~10-fold | 48 hours post-induction | |
| This compound Colitis (SJL/J Mice) | Lamina Propria T cells | IL-4 (anti-CD3/CD28 stimulated) | ~5-fold | 48 hours post-induction | |
| Chronic Contact Sensitivity (Mouse Skin) | Skin Lesion | TNF-α | Transient increase | Early phase | |
| Chronic Contact Sensitivity (Mouse Skin) | Skin Lesion | IFN-γ | Predominant | Early phase | |
| Chronic Contact Sensitivity (Mouse Skin) | Skin Lesion | IL-4 | Upregulated | Chronic phase | |
| Atopic Dermatitis Model (BALB/cA Mice) | Ear Tissue | IL-1β, IL-2, IL-4, IL-5, IL-10, IL-12, INFγ, TNFα, KC/GRO | Significantly higher (P < 0.001 or P < 0.0001) | Day 21 (after 10 challenges) |
Experimental Protocols
Protocol 1: Induction of Acute Contact Hypersensitivity (CHS) in Mice
This protocol describes a standard method for inducing an acute CHS response to this compound in mice.
Materials:
-
This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Male BALB/c mice (22 ± 2 g)
-
Electric shaver
-
Pipettes and tips
-
Dial thickness micrometer gauge
Procedure:
-
Sensitization (Day 0): a. Anesthetize the mice. b. Shave the abdominal surface of each mouse. c. Prepare a 1.5% (w/v) solution of this compound in acetone. d. Apply 100 µL of the this compound solution to the shaved abdominal surface.
-
Challenge (Day 7): a. Prepare a 1% (w/v) solution of this compound in acetone. b. Thirty minutes before the challenge, and again 15 minutes after, apply 20 µL of the vehicle (acetone) or test article to the anterior and posterior surfaces of the right ear. c. Apply 20 µL of the 1% this compound solution to the anterior and posterior surfaces of the right ear. The left ear serves as the untreated control.
-
Measurement of Inflammation (Day 8): a. Twenty-four hours after the challenge, measure the thickness of both the right and left ears using a dial thickness micrometer gauge. b. The degree of inflammation (ear edema) is calculated by subtracting the thickness of the left ear from the thickness of the right ear. c. The percentage inhibition for a test article can be calculated using the formula: ((Ic - It) / Ic) * 100, where Ic is the increase in ear thickness in the control group and It is the increase in ear thickness in the treated group.
Protocol 2: Induction of this compound-Induced Colitis in Mice
This protocol outlines the procedure for inducing colitis in mice using intrarectal administration of this compound.
Materials:
-
This compound
-
Ethanol
-
SJL/J mice (or other appropriate strain)
-
3.5 F catheter
-
1 mL syringe
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Sensitization (Optional but common): a. A pre-sensitization step can be performed by applying this compound to the skin, similar to the CHS protocol, a few days before the intrarectal challenge.
-
Induction of Colitis: a. Lightly anesthetize the mice. b. Prepare a solution of this compound in a suitable vehicle (e.g., 50% ethanol). A typical dose is around 6 mg of this compound. c. Gently insert a 3.5 F catheter into the colon via the rectum, approximately 3-4 cm from the anus. d. Slowly instill the this compound solution into the colon. e. To ensure the solution remains in the colon, hold the mouse in a head-down position for about a minute.
-
Assessment of Colitis: a. Monitor the mice daily for weight loss, stool consistency, and signs of rectal bleeding. b. At a predetermined time point (e.g., 48 hours for acute models), euthanize the mice. c. Excise the colon and measure its length and weight. d. Collect tissue samples for histological analysis to assess epithelial damage, inflammatory cell infiltration, edema, and ulceration. e. Isolate lamina propria lymphocytes for cytokine analysis by ELISA or flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in this compound-induced immunological studies.
Caption: this compound Sensitization Pathway.
References
- 1. This compound-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity | PLOS One [journals.plos.org]
- 2. Early Stress-Response Gene REDD1 Controls this compound-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
The Enduring Legacy of Oxazolone: A Historical and Technical Overview for Chemical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and biological significance of oxazolone (B7731731) and its derivatives.
Introduction
This compound, a five-membered heterocyclic compound also known as azlactone, has been a cornerstone in chemical research for over a century.[1][2] First synthesized in 1883, this versatile scaffold has proven instrumental in the synthesis of a myriad of organic molecules, including amino acids, peptides, and various biologically active compounds.[2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, ranging from antimicrobial and anti-inflammatory to anticancer and anti-HIV properties, making them a continued focus of intense investigation in medicinal chemistry and drug discovery. This technical guide provides a historical overview of this compound research, detailed experimental protocols for its synthesis, quantitative data on its derivatives' activities, and a look into the signaling pathways it modulates.
Historical Milestones in this compound Chemistry
The journey of this compound in chemical research began in the late 19th century. In 1883, Plöchl first synthesized an this compound through the condensation of benzaldehyde (B42025) with hippuric acid in the presence of acetic anhydride (B1165640). However, it was Friedrich Gustav Carl Emil Erlenmeyer who, in 1893, correctly established the structure of the product and elucidated the reaction, now famously known as the Erlenmeyer-Plöchl synthesis. This reaction involves the cyclization of an N-acylglycine followed by a Perkin-like condensation to yield an unsaturated this compound, or azlactone.
Initially, the primary interest in oxazolones was as intermediates for the synthesis of α-amino acids. The reactivity of the this compound ring, particularly at the C-5 position, allows for nucleophilic attack and ring-opening, providing a convenient route to these essential building blocks of proteins. Over the decades, the synthetic utility of oxazolones expanded significantly, with their use as synthons for various heterocyclic compounds and in peptide chemistry.
The latter half of the 20th century and the beginning of the 21st century witnessed a surge in research into the biological activities of this compound derivatives. Scientists discovered that by modifying the substituents at the C-2 and C-4 positions of the this compound ring, a wide array of pharmacological properties could be accessed. This has led to the development of numerous this compound-based compounds with potential therapeutic applications, including anti-inflammatory agents, enzyme inhibitors, and anticancer drugs.
Key Synthetic Methodologies: Experimental Protocols
The Erlenmeyer-Plöchl reaction remains a fundamental method for the synthesis of unsaturated 5(4H)-oxazolones. Various modifications and improvements have been developed to enhance yields, reduce reaction times, and employ greener reaction conditions.
Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one
Materials:
-
p-Nitrobenzaldehyde (2.8 mmol)
-
Hippuric acid (2.8 mmol)
-
Sodium acetate (B1210297) (2.8 mmol)
-
Acetic anhydride (10.6 mmol)
-
Round-bottom flask
-
Boiling water bath
Procedure:
-
A mixture of p-nitrobenzaldehyde, hippuric acid, sodium acetate, and acetic anhydride is carefully spread as a thin layer on the walls of a round-bottom flask.
-
The flask is then heated in a boiling water bath at 100°C for 15 minutes.
-
After the reaction is complete, the flask is cooled, and the product is isolated. This method can yield up to 97% of the desired product without the need for preparative chromatography.
Protocol 2: Mechanochemical Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones
Materials:
-
Glycine
-
Benzoyl chloride
-
Aromatic aldehyde
-
Fused sodium acetate
-
Acetic anhydride (a few drops)
-
Mortar and pestle
Procedure:
-
Glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate are combined in a mortar.
-
A few drops of acetic anhydride are added to the mixture.
-
The mixture is then ground using a pestle. This solvent-free, mechanochemical approach is environmentally friendly and offers high yield economy.
Protocol 3: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl oxazole-5(4H)-ones
Materials:
-
Hippuric acid
-
Aryl aldehyde
-
Acetic anhydride
-
Microwave reactor
Procedure:
-
An equimolar ratio of hippuric acid and an aryl aldehyde are mixed in acetic anhydride.
-
The mixture is irradiated under microwaves at 2450 MHz for 4-5 minutes.
-
This method provides a rapid synthesis of oxazolones with yields in the range of 70-75% without the need for a catalyst.
Quantitative Data on this compound Derivatives
The biological activity of this compound derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data from various studies, highlighting their potential as therapeutic agents.
| Compound ID | Derivative Description | Target | IC50 (µM) | Reference |
| 1 | (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one | Human Acetylcholinesterase (hAChE) | 9.2 ± 2.3 | |
| 3g | Benzthis compound derivative | IL-6 | 5.09 ± 0.88 | |
| 5d | 4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one | Heat-induced HRBC membrane stabilization | 1.96 ± 0.09 mM | |
| 4c | Imidazolone derivative | COX-2 | 0.05 | |
| 2d | Disubstituted benzthis compound | NO production | 14.72 | |
| 8a | This compound carboxamide | Human Acid Ceramidase (hAC) | 0.007 | |
| 7 | 2-Methyl-4-[(E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one | Tyrosinase | 1.23 ± 0.37 |
Table 1: Inhibitory Activity of this compound Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different biological targets.
| Synthetic Method | Catalyst/Condition | Aldehyde | Yield (%) | Reference |
| Erlenmeyer-Plöchl | Sodium acetate, Acetic anhydride | Benzaldehyde | 85.14 | |
| Erlenmeyer-Plöchl | Sodium acetate, Acetic anhydride | 4-Chlorobenzaldehyde | 87.1 | |
| Microwave-assisted | Acetic anhydride | Aryl aldehydes | 70-75 | |
| Ionic Liquid [bmIm]OH | [bmIm]OH, Acetic anhydride | Benzaldehyde | 92 | |
| Mechanochemical | Grinding, Sodium acetate, Acetic anhydride | Aromatic aldehydes | High |
Table 2: Synthesis Yields of this compound Derivatives. This table summarizes the reported yields for the synthesis of oxazolones using various methods and catalysts.
Signaling Pathways and Biological Mechanisms
The diverse biological activities of oxazolones stem from their ability to interact with and modulate various cellular signaling pathways.
This compound in Inflammation and Immunology
This compound is widely used to induce contact hypersensitivity (CHS) in animal models, which mimics human allergic contact dermatitis. This T-cell mediated immune response involves a sensitization phase and an elicitation phase. Upon re-exposure, sensitized T-cells release cytokines that activate inflammatory cascades.
The signaling pathways implicated in this compound-induced CHS include the Toll-like receptor (TLR) 2 and TLR4 pathways, as well as the NLRP3 inflammasome. Blockade of the cannabinoid 1 receptor (CB1R) has been shown to ameliorate this compound-induced CHS by suppressing keratinocyte hyperproliferation and pro-inflammatory cytokine expression in a TLR2/4-dependent manner, an effect that is absent in NLRP3-deficient mice.
This compound in Cancer Research
This compound derivatives have emerged as promising anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key enzymes involved in tumor growth and the induction of apoptosis. For instance, certain this compound-p-coumaric acid derivatives have shown good binding affinity for the vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis. Other derivatives have been shown to inhibit the proliferation of various cancer cell lines. The MAPK/NF-κB signaling cascade is another critical pathway in inflammation and cancer that can be modulated by benzthis compound derivatives.
Conclusion and Future Perspectives
From its discovery as a synthetic intermediate to its current status as a privileged scaffold in medicinal chemistry, the journey of this compound is a testament to its enduring importance in chemical research. The historical overview reveals a continuous evolution of synthetic methodologies, driven by the need for efficiency, sustainability, and diversity. The wealth of quantitative data on the biological activities of this compound derivatives underscores their vast therapeutic potential.
Future research in this field is likely to focus on several key areas. The development of novel, more efficient, and environmentally benign synthetic routes will remain a priority. The exploration of new biological targets for this compound derivatives, guided by computational and high-throughput screening methods, will undoubtedly lead to the discovery of new therapeutic agents. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles. The rich history and demonstrated versatility of the this compound core ensure that it will continue to be a fertile ground for innovation in chemical and pharmaceutical research for years to come.
References
Oxazolone: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides crucial safety and handling information for oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one), a compound widely used in immunological research as a potent contact sensitizer. Due to its hazardous nature, a thorough understanding of its properties and the implementation of strict safety protocols are imperative for all personnel involved in its handling and use.
Chemical and Physical Properties
This compound is a heterocyclic organic compound. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₁NO₃[1][2] |
| Molecular Weight | 217.22 g/mol [1] |
| CAS Number | 15646-46-5[1][3] |
| Appearance | White to orange or pink powder |
| Melting Point | 94-96 °C |
| Boiling Point | 308.8 °C at 760 mmHg |
| Flash Point | 136.8 °C |
| Solubility | Soluble in DMSO (55 mg/mL) |
| Density | 1.18 g/cm³ |
Hazard Identification and Classification
The primary and most significant hazard associated with this compound is its potent ability to cause skin sensitization, classified as Skin Sensitization, Category 1 . This means that upon initial contact, it can trigger an allergic response, and subsequent exposures, even to minute amounts, can lead to severe allergic contact dermatitis.
GHS Hazard Statements:
-
H317: May cause an allergic skin reaction.
While comprehensive quantitative toxicity data is largely unavailable in published literature, the primary health risk remains its sensitizing properties. One study on this compound derivatives did indicate a low acute toxicity with an LD50 greater than 5000 mg/kg in rats, however, this does not directly apply to the parent this compound compound. Another study highlighted that this compound can also act as a respiratory allergen in rats when inhaled.
Table 2: Summary of Toxicological Data for this compound
| Toxicity Endpoint | Route | Species | Value |
| Acute Toxicity | Oral | Not available | No data available |
| Dermal | Not available | No data available | |
| Inhalation | Not available | No data available | |
| Skin Corrosion/Irritation | Dermal | Not available | No data available |
| Serious Eye Damage/Irritation | Ocular | Not available | No data available |
| Respiratory or Skin Sensitization | Dermal | Human/Animal | Category 1 |
| Inhalation | Rat | Can act as a respiratory allergen | |
| Germ Cell Mutagenicity | Not available | Not available | No data available |
| Carcinogenicity | Not available | Not available | No data available |
| Reproductive Toxicity | Not available | Not available | No data available |
Ecological Toxicity:
There is no available data on the ecological toxicity of this compound. Therefore, release into the environment must be strictly avoided.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent skin and respiratory exposure.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Recommended PPE | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Eyes/Face | Safety goggles with side-shields or a face shield | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Body | Laboratory coat, impervious clothing | Fire/flame resistant and impervious clothing should be worn. |
| Respiratory | Full-face respirator or dust mask | Required when handling the powder form or if dusts are generated. |
Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial to minimize the risk of exposure and ensure laboratory safety.
Experimental Workflow for Safe Handling
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
References
The Solubility Profile of Oxazolones: A Technical Guide for Researchers
An In-depth Examination of Oxazolone (B7731731) Solubility in Various Solvents for Application in Research and Drug Development
This technical guide provides a comprehensive overview of the solubility of this compound and its derivatives in a range of common solvents. Understanding the solubility characteristics of these compounds is critical for their application in chemical synthesis, pharmaceutical formulation, and various biological assays. This document compiles available quantitative data, details established experimental protocols for solubility determination, and presents a visual workflow to aid researchers in this field.
Quantitative Solubility Data
The solubility of oxazolones can vary significantly depending on their specific chemical structure and the nature of the solvent. Below is a summary of available quantitative solubility data for two key this compound compounds.
Table 1: Quantitative Solubility of Selected Oxazolones
| Compound | Solvent | Solubility | Temperature | Notes |
| 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one | Dimethyl Sulfoxide (DMSO) | ~55 mg/mL | Not Specified | Sonication is recommended to aid dissolution[1]. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility; newly opened solvent is recommended[2]. | |
| 50% Ethanol in Water | 10 mg/mL | Not Specified | Ultrasonic treatment may be required[2]. | |
| Methanol | 50 mg/mL | Not Specified | [1][3] | |
| Water | Partly Soluble | Not Specified | ||
| 2-Phenyl-5(4H)-oxazolone | Most Common Organic Solvents | Soluble | Not Specified | Specific quantitative data is not readily available in the surveyed literature. The compound is generally described as soluble in most common organic solvents. |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. The shake-flask method is a widely recognized and reliable technique for establishing the thermodynamic equilibrium solubility of a compound.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of a solid compound with a specific solvent over a defined period. This process allows the solvent to become saturated with the solute. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.
Detailed Experimental Protocol (Shake-Flask Method)
Materials:
-
Test compound (e.g., this compound)
-
Solvent of interest
-
Screw-cap vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a clean, dry vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.
-
Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid and liquid phases, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.
-
Dilution (if necessary): If the concentration of the saturated solution is expected to be high, dilute the collected sample accurately with the same solvent to fall within the linear range of the analytical instrument.
-
Analysis: Determine the concentration of the solute in the (diluted) sample using a pre-calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account any dilutions made. The solubility is typically expressed in units of mg/mL or g/L.
Visualizing the Experimental Workflow
To further clarify the process of solubility determination, the following diagram illustrates the key steps of the shake-flask method.
This guide serves as a foundational resource for researchers working with oxazolones. The provided data and protocols are intended to facilitate experimental design and the interpretation of results in the context of drug discovery and chemical research.
References
Spectroscopic Properties of Oxazolone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of oxazolone (B7731731) derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical characteristics.[1][2] This document details the key spectroscopic techniques used for their characterization, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes the typical workflow for their synthesis and analysis.
Core Spectroscopic Characterization
The structural elucidation and purity assessment of newly synthesized this compound derivatives are primarily accomplished through a combination of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound core. The most prominent absorption bands are associated with the carbonyl group (C=O) of the lactone ring and the carbon-nitrogen double bond (C=N).
Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |
| Carbonyl (C=O) | 1760 - 1820 | Stretching vibration of the lactone carbonyl group. A splitting of this band, sometimes attributed to Fermi resonance, can be observed. | [1][3][4] |
| Carbon-Nitrogen (C=N) | 1650 - 1670 | Stretching vibration of the imine group within the this compound ring. | |
| Aromatic C=C | 1450 - 1600 | Stretching vibrations of the aromatic rings often present as substituents. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the chemical environment of individual protons and carbon atoms.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Derivatives
| Nucleus | Atom/Group | Chemical Shift (ppm) | Description | Reference(s) |
| ¹H | Methine (=CH-) | 6.8 - 7.3 | Olefinic proton of the benzylidene moiety. | |
| ¹H | Aromatic (Ar-H) | 6.8 - 8.9 | Protons of the aromatic substituents. | |
| ¹H | Methyl (CH₃) | ~2.1 | Protons of a methyl group at the C-2 position. | |
| ¹³C | Carbonyl (C=O) | 166 - 169 | Carbonyl carbon of the this compound ring. | |
| ¹³C | C=N | 160 - 165 | Carbon of the imine group. | |
| ¹³C | Aromatic/Olefinic | 113 - 152 | Carbons of the aromatic rings and the benzylidene double bond. |
Mass Spectrometry (MS)
Mass spectrometry, particularly Electron Ionization (EI-MS), is used to determine the molecular weight and fragmentation pattern of this compound derivatives, confirming their elemental composition. The molecular ion peak (M⁺) is typically observed, along with characteristic fragment ions resulting from the cleavage of the this compound ring and its substituents.
Photophysical Properties: UV-Vis Absorption and Fluorescence
Many this compound derivatives exhibit interesting photophysical properties, making them suitable for applications such as fluorescent probes and photosensitizers. Their electronic absorption and emission characteristics are highly dependent on the nature and substitution pattern of the aromatic rings attached to the this compound core.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectra of this compound derivatives are characterized by strong absorption bands in the UV and visible regions. These absorptions are generally attributed to π-π* electronic transitions within the conjugated system formed by the benzylidene group and the this compound ring.
Fluorescence Spectroscopy
While many simple this compound derivatives exhibit low fluorescence quantum yields in solution (often < 0.1%), their emission properties can be significantly enhanced through structural modifications or coordination with metal ions. The emission spectra are typically broad and show a significant Stokes shift.
Table 3: Selected Photophysical Data for this compound Derivatives
| Compound Type | Solvent | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (Φ) | Reference(s) |
| (Z)-4-Aryliden-5(4H)-oxazolones | Ethyl Acetate (B1210297) | 350 - 450 | - | Low (<0.1%) | |
| Azo-containing oxazolones | Various | 392 - 464 | - | - | |
| Orthopalladated oxazolones | CH₂Cl₂ | 424 - 516 | Green-Yellow | Up to 28% | |
| Ox-π,π-Ph derivative | Various | Varies with solvent | Varies with solvent | - | |
| Ox-π,π-Ph(OMe) derivative | Various | Varies with solvent | Varies with solvent | 0.02% - 0.2% |
Experimental Protocols
This section provides a generalized yet detailed methodology for the synthesis and spectroscopic characterization of a typical 4-benzylidene-2-phenyloxazol-5(4H)-one derivative.
Synthesis: Erlenmeyer-Plöchl Reaction
The most common method for synthesizing unsaturated oxazolones is the Erlenmeyer-Plöchl condensation.
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Hippuric acid (N-benzoylglycine) (1 mmol)
-
Acetic anhydride (B1165640) (3 mmol)
-
Anhydrous sodium acetate or zinc oxide (catalytic amount)
Procedure:
-
A mixture of the aromatic aldehyde, hippuric acid, acetic anhydride, and the catalyst is prepared in a round-bottom flask.
-
The mixture is either heated under reflux for 1-2 hours or stirred at room temperature. Microwave irradiation for a few minutes can also be employed for a more rapid reaction.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and ice-cold water or ethanol is added to precipitate the crude product.
-
The solid product is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Spectroscopic Characterization
Instrumentation:
-
FT-IR Spectrometer (e.g., SHIMADZU FTIR 8400S)
-
NMR Spectrometer (e.g., Bruker AV-300 operating at 300 MHz)
-
Mass Spectrometer (e.g., Finnigan MAT-311 for EI-MS)
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-vis Multispec-1501)
-
Fluorescence Spectrophotometer (e.g., Hitachi F-4500)
Sample Preparation and Analysis:
-
FT-IR: Spectra are typically recorded using KBr pellets containing a small amount of the synthesized compound.
-
NMR: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.
-
MS: Mass spectra are obtained by introducing a small amount of the sample into the ion source of the mass spectrometer.
-
UV-Vis: Absorption spectra are recorded in spectroscopic grade solvents (e.g., ethanol, ethyl acetate, toluene) at concentrations around 10⁻⁵ M.
-
Fluorescence: Emission spectra are recorded in the same solvents at a lower concentration, typically around 10⁻⁶ M. The fluorescence quantum yield can be determined relative to a standard fluorophore (e.g., fluorescein).
Visualized Workflow and Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound derivatives and the relationship between their structural features and spectroscopic properties.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Relationship between molecular structure and spectroscopic properties of this compound derivatives.
References
An In-depth Technical Guide to the Role of Oxazolone in Inducing Th2-Mediated Inflammation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the mechanisms, experimental protocols, and key molecular and cellular mediators involved in oxazolone-induced Th2 inflammation. It provides structured data and visual workflows to facilitate understanding and application in a research setting.
Introduction: This compound (B7731731) as a Hapten Inducer of Th2 Inflammation
This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) is a potent hapten, a small molecule that becomes immunogenic only when complexed with a carrier protein. It is widely used in preclinical research to induce a robust T helper 2 (Th2)-mediated inflammatory response that mimics the pathophysiology of human allergic diseases. Upon topical application or intrarectal administration, this compound binds to endogenous proteins, forming hapten-protein complexes that are recognized by the immune system, initiating a cascade of events leading to a dominant Th2 response.[1] This characteristic makes this compound an invaluable tool for establishing animal models of atopic dermatitis (AD), allergic contact dermatitis (ACD), and ulcerative colitis (UC).[2][3] These models are instrumental in studying disease pathogenesis and evaluating the efficacy of novel therapeutics targeting Th2-driven inflammation.
Core Mechanism: Signaling Pathways in this compound-Induced Th2 Polarization
The immune response to this compound is a multi-step process involving both the innate and adaptive immune systems, culminating in the differentiation and activation of Th2 cells and other type 2 immune cells. The process is typically divided into a sensitization phase and a challenge phase.
Sensitization Phase:
-
Haptenation: Topically applied this compound penetrates the skin and covalently binds to skin proteins, forming antigenic hapten-protein complexes.
-
APC Activation: Antigen-presenting cells (APCs), primarily Langerhans cells and dermal dendritic cells, recognize and internalize these complexes.
-
Migration and Antigen Presentation: Activated APCs migrate to the skin-draining lymph nodes where they process the antigen and present it to naïve T cells via MHC class II molecules.
Challenge Phase & Th2 Polarization: Upon re-exposure to this compound, sensitized T cells are rapidly activated. The local microenvironment, rich in alarmins like IL-33 and Thymic Stromal Lymphopoietin (TSLP) released from epithelial cells, drives the differentiation of naïve T cells into effector Th2 cells. Group 2 Innate Lymphoid Cells (ILC2s) are also potent early responders, activated by IL-25 and IL-33 to secrete large amounts of IL-5 and IL-13, further amplifying the type 2 inflammatory milieu.
The hallmark of this response is the production of key Th2 cytokines:
-
Interleukin-4 (IL-4): A critical cytokine for Th2 differentiation and immunoglobulin class switching to IgE in B cells.
-
Interleukin-13 (IL-13): Shares many functions with IL-4 and is a key mediator of airway hyperreactivity and fibrosis. It also plays a role in disrupting the epithelial barrier.
-
Interleukin-5 (IL-5): Essential for the recruitment, activation, and survival of eosinophils.
This cascade results in the characteristic features of allergic inflammation: elevated serum IgE, infiltration of eosinophils and mast cells, and chronic inflammation.
Caption: this compound-induced Th2 polarization signaling pathway.
Experimental Protocols
This compound is used to model Th2-mediated inflammation in various tissues, most commonly the skin and colon.
This compound-Induced Atopic Dermatitis / Contact Hypersensitivity (Mouse Model)
This is a widely used model to simulate the features of human atopic dermatitis, including skin thickening (edema), cellular infiltration, and elevated IgE.
Methodology:
-
Animals: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. BALB/c strains are often noted for their propensity to mount strong Th2 responses.
-
Sensitization (Day 0):
-
Shave a small area (~2x2 cm) on the abdomen or back of the mouse.
-
Apply 50-150 µL of a sensitizing solution of 1.5-3% this compound dissolved in a vehicle. A common vehicle is acetone (B3395972) or a 4:1 mixture of acetone and olive oil.
-
-
Resting Period (Day 1-6): Allow 5-7 days for the primary immune response to develop.
-
Challenge (Starting Day 7):
-
Topically apply 10-20 µL of a lower concentration challenge solution (e.g., 0.5-1% this compound in the same vehicle) to the anterior and posterior surfaces of one ear. The contralateral ear is treated with vehicle alone to serve as a control.
-
For chronic models mimicking atopic dermatitis, this challenge can be repeated every other day for several weeks. For acute contact hypersensitivity, a single challenge is sufficient.
-
-
Endpoint Measurement (24-48 hours post-challenge):
-
Ear Swelling: Measure the thickness of both ears using a digital micrometer. The degree of inflammation is calculated as the difference in thickness between the this compound-treated ear and the vehicle-treated ear.
-
Histology: Collect ear tissue for H&E staining to assess epidermal hyperplasia and immune cell infiltration (eosinophils, lymphocytes, mast cells).
-
Serum Analysis: Collect blood via cardiac puncture to measure total and this compound-specific IgE levels by ELISA.
-
Cytokine Analysis: Homogenize ear tissue to quantify mRNA (qRT-PCR) or protein (ELISA) levels of key cytokines like IL-4, IL-13, IL-5, and TNF-α.
-
Caption: Experimental workflow for this compound-induced skin inflammation.
This compound-Induced Colitis (Mouse Model)
This model recapitulates features of human ulcerative colitis, which is known to have a significant Th2 component. The inflammation is typically confined to the distal colon.
Methodology:
-
Animals: BALB/c or SJL/J mice are often preferred for this model.
-
Presensitization (Day 0):
-
Apply 150 µL of 3-5% this compound in 100% ethanol (B145695) to a shaved patch of abdominal skin. This step is crucial for establishing systemic sensitivity.
-
-
Resting Period (Day 1-4): Allow 5-7 days for sensitization to occur.
-
Induction of Colitis (Day 5-7):
-
Lightly anesthetize the mouse.
-
Intrarectally administer 100-150 µL of 1% this compound in 40-50% ethanol via a 3.5F catheter inserted ~4 cm proximal to the anus.
-
Hold the mouse in a vertical position for 30-60 seconds to ensure retention of the solution. Control animals receive the 40-50% ethanol vehicle alone.
-
-
Endpoint Measurement (2-3 days post-induction):
-
Clinical Scoring (DAI): Monitor mice daily for weight loss, stool consistency, and presence of blood (fecal occult) to calculate a Disease Activity Index (DAI).
-
Macroscopic Assessment: At necropsy, measure colon length (shortening is a sign of inflammation) and weight.
-
Histology: Collect distal colon sections for H&E staining to score for ulceration, epithelial damage, and inflammatory cell infiltration.
-
Cytokine Analysis: Isolate lamina propria mononuclear cells (LPMCs) or use whole colon tissue to measure Th2 cytokine (IL-4, IL-5, IL-13) production by ELISA, flow cytometry, or qRT-PCR.
-
Caption: Experimental workflow for this compound-induced colitis.
Quantitative Data Presentation
The following tables summarize representative quantitative data from this compound-induced inflammation models. Values can vary based on the specific mouse strain, this compound concentration, and protocol duration.
Table 1: Physical and Cellular Changes in this compound Models
| Parameter | Model | Control Group (Vehicle) | This compound-Treated Group | Reference |
| Ear Thickness Increase (mm) | Acute Contact Dermatitis | ~0.05 - 0.10 | ~0.25 - 0.40 | |
| Serum Total IgE (ng/mL) | Chronic Atopic Dermatitis | < 100 | > 1000 - 5000 | |
| Colon Length (cm) | Acute Colitis | ~8.0 - 9.0 | ~6.0 - 7.0 | |
| Disease Activity Index (DAI) | Acute Colitis | 0 | 2.5 - 4.0 | |
| Mast Cell Infiltration (cells/field) | Atopic Dermatitis | < 5 | > 20 |
Table 2: Cytokine Expression Changes in this compound-Treated Tissue
| Cytokine | Model | Measurement | Fold Change vs. Control (Approx.) | Reference |
| IL-4 | Atopic Dermatitis | mRNA | 5 - 15 fold increase | |
| IL-13 | Atopic Dermatitis | mRNA/Protein | 10 - 20 fold increase | |
| IL-1β | Atopic Dermatitis / Colitis | mRNA | 3 - 5 fold increase | |
| TNF-α | Atopic Dermatitis / Colitis | mRNA/Protein | 2 - 4 fold increase | |
| NLRP3 Inflammasome | Colitis | mRNA | > 70 fold increase | |
| TSLP | Atopic Dermatitis | mRNA | Significant increase | |
| IFN-γ | Atopic Dermatitis (Chronic) | mRNA | Initial increase, then decrease |
Conclusion
This compound serves as a robust and versatile tool for inducing Th2-mediated inflammation in preclinical models. By acting as a hapten, it reliably initiates an immune cascade that closely mirrors the pathology of human allergic diseases such as atopic dermatitis and ulcerative colitis. The well-characterized signaling pathways, involving key cytokines like IL-4, IL-13, and IL-5, and cell types including Th2 cells, ILC2s, and mast cells, provide multiple targets for therapeutic intervention. The detailed protocols and quantitative endpoints described in this guide offer a solid framework for researchers and drug development professionals to investigate the mechanisms of Th2 immunity and to screen and validate novel anti-inflammatory and immunomodulatory agents.
References
- 1. Skin microbiota of this compound-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Oxazolone-Induced Contact Hypersensitivity (CHS) in Mice: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolone-induced contact hypersensitivity (CHS) mouse model is a robust and widely utilized preclinical tool for studying the immunological mechanisms of allergic contact dermatitis (ACD), a common T-cell mediated inflammatory skin disease. This model recapitulates the two key phases of ACD: sensitization and elicitation. Initial epicutaneous application of the hapten This compound (B7731731) sensitizes the immune system, leading to the generation of hapten-specific T cells. Subsequent challenge with the same hapten at a different site elicits a localized inflammatory response, characterized by ear swelling, cellular infiltration, and cytokine production. This model is invaluable for investigating the pathophysiology of ACD and for evaluating the efficacy of novel anti-inflammatory and immunomodulatory therapeutics.
Experimental Protocols
This section provides a detailed methodology for inducing and assessing the this compound-induced CHS response in mice.
Materials and Reagents
-
This compound (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil or Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Calipers or thickness gauge
-
Homogenizer
-
ELISA kits for cytokine measurement
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -Gr-1, -F4/80)
-
Histology supplies (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain)
Experimental Procedure
1. Sensitization Phase (Day 0)
-
Prepare a 1.5% to 3% (w/v) solution of this compound in a vehicle such as acetone/olive oil (4:1) or ethanol.[1][2]
-
Anesthetize the mice (e.g., with isoflurane).
-
Shave a small area on the abdomen of each mouse.
-
Apply 50-150 µL of the this compound solution to the shaved abdomen.[1]
-
Allow the mice to recover in their cages.
2. Elicitation/Challenge Phase (Day 5-7)
-
Prepare a 0.5% to 1% (w/v) solution of this compound in the same vehicle used for sensitization.[2]
-
Measure the baseline ear thickness of both ears using a caliper or thickness gauge.
-
Apply 10-25 µL of the challenge solution to both the dorsal and ventral surfaces of one ear (the other ear serves as a control and can be treated with the vehicle alone).[3]
-
House the mice individually to prevent them from rubbing their ears.
3. Assessment of Inflammatory Response (24-72 hours post-challenge)
-
Ear Swelling: Measure the thickness of both ears at 24, 48, and 72 hours post-challenge. The change in ear thickness (challenged ear thickness - baseline thickness) or the difference between the challenged and unchallenged ear is a primary indicator of the inflammatory response.
-
Histological Analysis:
-
Euthanize the mice and collect the ears.
-
Fix the ear tissue in 10% formalin, embed in paraffin, and section.
-
Stain with hematoxylin and eosin (H&E) to visualize cellular infiltration and edema.
-
-
Cellular Infiltration Analysis (Flow Cytometry):
-
Excise the ear tissue and digest it to create a single-cell suspension.
-
Stain the cells with fluorescently labeled antibodies against various immune cell markers.
-
Analyze the cell populations using a flow cytometer to quantify the infiltration of different immune cells.
-
-
Cytokine Profiling (ELISA or qPCR):
-
Homogenize the ear tissue in a suitable buffer.
-
Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the ear homogenate using ELISA or quantify their mRNA expression using qPCR.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the this compound-induced CHS mouse model.
Table 1: Ear Swelling Response
| Time Point (post-challenge) | Change in Ear Thickness (mm) | Reference |
| 24 hours | 0.15 - 0.30 | |
| 48 hours | 0.20 - 0.40 | |
| 72 hours | 0.10 - 0.25 |
Note: Values can vary depending on the mouse strain, this compound concentration, and specific protocol.
Table 2: Immune Cell Infiltration in Ear Tissue (24-48 hours post-challenge)
| Cell Type | Measurement | Typical Value (Fold Increase over Control) | Reference |
| Total Leukocytes (CD45+) | Flow Cytometry | 5 - 10 | |
| Neutrophils (Gr-1+) | Flow Cytometry/Histology | 10 - 20 | |
| Eosinophils | Histology | 5 - 15 | |
| CD4+ T cells | Flow Cytometry | 3 - 7 | |
| CD8+ T cells | Flow Cytometry | 3 - 7 |
Table 3: Cytokine Levels in Ear Tissue (24 hours post-challenge)
| Cytokine | Measurement | Typical Value (Fold Increase over Control) | Reference |
| IFN-γ | ELISA/qPCR | 10 - 50 | |
| IL-4 | ELISA/qPCR | 5 - 20 | |
| TNF-α | ELISA/qPCR | 5 - 15 | |
| IL-1β | ELISA/qPCR | 5 - 20 | |
| IL-17 | ELISA/qPCR | 5 - 15 |
Signaling Pathways and Experimental Workflow
Experimental Workflow
Caption: Experimental workflow for the this compound-induced contact hypersensitivity mouse model.
Signaling Pathway: Sensitization Phase
Caption: Key signaling events during the sensitization phase of contact hypersensitivity.
Signaling Pathway: Elicitation Phase
References
- 1. Unravelling Immunological Depths: Exploring this compound-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 2. researchgate.net [researchgate.net]
- 3. Intralesional cytokines in chronic this compound-induced contact sensitivity suggest roles for tumor necrosis factor alpha and interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxazolone-Induced Colitis in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolone-induced colitis is a widely utilized murine model of inflammatory bowel disease (IBD) that recapitulates key features of human ulcerative colitis (UC). This model is particularly valuable for studying Th2-mediated immune responses in the gut. The haptenating agent, This compound (B7731731), when administered intrarectally following a sensitization step, elicits a robust inflammatory response in the colon, characterized by a dense infiltration of immune cells, epithelial damage, and the production of Th2-associated cytokines. This document provides a detailed protocol for inducing and evaluating this compound-induced colitis in mice, including methods for clinical and histological assessment, as well as an overview of the key signaling pathways involved.
Key Materials and Reagents
| Reagent/Material | Specifications | Vendor (Example) |
| Mice | BALB/c or SJL/J, male, 6-8 weeks old | The Jackson Laboratory |
| This compound (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one) | ≥98% purity | Sigma-Aldrich |
| Ethanol (B145695) | 100% and 50% (v/v) in distilled water | VWR |
| Acetone (B3395972) | ACS grade | Fisher Scientific |
| Olive Oil | Extra virgin | Local supplier |
| Ketamine/Xylazine | Pharmaceutical grade | Henry Schein Animal Health |
| 3.5 F Catheter | Polyurethane | Instech Laboratories |
| Formalin | 10% neutral buffered | Thermo Fisher Scientific |
| Hematoxylin and Eosin (H&E) Stains | Standard histological grade | Leica Biosystems |
Experimental Protocols
I. Preparation of this compound Solutions
1. Sensitization Solution (3% this compound):
-
Dissolve 30 mg of this compound in 1 mL of 100% ethanol.[1]
-
Alternatively, a 4:1 mixture of acetone and olive oil can be used as a vehicle.[2][3] Prepare by mixing 800 µL of acetone with 200 µL of olive oil, then dissolve 30 mg of this compound. Vortex thoroughly until fully dissolved. Prepare fresh on the day of use.
2. Intrarectal Challenge Solution (1% this compound):
-
Dissolve 10 mg of this compound in 1 mL of 50% ethanol in distilled water.[2][4]
-
Vortex thoroughly until fully dissolved. Prepare fresh on the day of use.
-
Note: Concentrations for the challenge solution can range from 1% to 7.5 mg/mL depending on the desired severity of colitis.
II. Induction of Acute this compound Colitis
This protocol involves a two-step process: epicutaneous sensitization followed by an intrarectal challenge.
Day 0: Sensitization
-
Anesthetize the mice using an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Shave a small area (approximately 2 cm x 2 cm) of the abdominal skin.
-
Apply 150-200 µL of the 3% this compound sensitization solution to the shaved skin. Allow the solution to air dry.
-
Return the mice to their cages and monitor them until they have fully recovered from anesthesia.
Day 7: Intrarectal Challenge
-
Anesthetize the mice as described above.
-
Gently insert a 3.5 F catheter into the rectum to a depth of 3-4 cm.
-
Slowly administer 100-150 µL of the 1% this compound challenge solution.
-
To ensure proper distribution of the solution within the colon, hold the mouse in a head-down vertical position for 60 seconds following the administration.
-
Return the mice to their cages and monitor them during recovery.
-
A control group of mice should receive the vehicle (50% ethanol) intrarectally.
III. Monitoring and Assessment of Colitis
Mice are typically monitored daily for clinical signs of colitis from the day of the challenge. The peak of the disease is usually observed 2-4 days after the intrarectal challenge.
1. Clinical Scoring (Disease Activity Index - DAI)
The Disease Activity Index (DAI) is a composite score of body weight loss, stool consistency, and the presence of blood in the stool.
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | Negative |
| 1 | 1-5 | Pasty and semi-formed pellets | - |
| 2 | 6-10 | - | Hemoccult positive |
| 3 | 11-15 | - | - |
| 4 | >15 | Liquid stools | Gross bleeding |
Table 1: Clinical Disease Activity Index (DAI) Scoring System.
2. Macroscopic and Histological Assessment
At the end of the experiment (e.g., day 10-12), mice are euthanized, and the colons are collected for macroscopic and histological evaluation.
-
Macroscopic Assessment: Measure the length and weight of the colon. Colon shortening is an indicator of inflammation.
-
Histological Assessment: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist, blinded to the experimental groups, should score the sections based on the criteria below.
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Percent Involvement | 1 | 1-25% |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | 76-100% |
Table 2: Histological Scoring System for this compound-Induced Colitis.
Experimental Workflow
Caption: Experimental workflow for this compound-induced colitis in mice.
Signaling Pathways in this compound-Induced Colitis
This compound-induced colitis is predominantly a Th2-mediated inflammatory response, with natural killer T (NKT) cells playing a crucial role. The hapten, this compound, is thought to bind to colonic proteins, forming neoantigens that are presented by antigen-presenting cells (APCs) via the CD1d molecule to NKT cells. This interaction triggers the activation of NKT cells, leading to the production of the key effector cytokine, Interleukin-13 (IL-13). IL-13, along with other Th2 cytokines like IL-4 and IL-5, drives the colonic inflammation. IL-13 signaling through the IL-4Rα/IL-13Rα1 receptor complex activates the JAK/STAT6 pathway, which contributes to epithelial barrier dysfunction and inflammation.
References
Application Notes: Inducing Atopic Dermatitis-Like Symptoms with Oxazolone
Introduction
The oxazolone (B7731731) (Oxa)-induced dermatitis model is a widely utilized and robust animal model for mimicking the signs of atopic dermatitis (AD), a chronic inflammatory skin disease.[1][2] This model is induced by repeated topical application of the hapten this compound, which provokes a T-helper 2 (Th2) cell-dominant immune response characteristic of the acute phase of human AD.[1][2][3] The resulting phenotype includes key clinical and histological features of AD such as erythema (redness), edema (swelling), pruritus (itching), epidermal thickening (acanthosis), and infiltration of inflammatory cells, including mast cells and T-cells. Researchers and drug development professionals employ this model to investigate the pathophysiology of AD, identify novel therapeutic targets, and evaluate the efficacy of potential anti-inflammatory and immunomodulatory agents.
Experimental Protocols
This section details the methodology for inducing AD-like symptoms in mice using this compound. The protocol is divided into two main phases: sensitization and challenge.
Materials and Reagents:
-
This compound (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Vehicle: Acetone and Olive Oil (typically in a 4:1 ratio) or Ethanol
-
Animal model: BALB/c, NC/Nga, or SKH-1 hairless mice are commonly used.
-
Electric shaver
-
Calipers for thickness measurements
-
Standard laboratory equipment for handling animals and solutions
Phase 1: Sensitization
The goal of this phase is to prime the animal's immune system to recognize this compound as an antigen.
-
Animal Preparation: Acclimatize mice (e.g., 7-8 week old female BALB/c mice) to the housing facility for at least one week before the experiment. Two to three days before sensitization, carefully shave the abdominal area.
-
Sensitizing Agent Preparation: Prepare a 0.5% to 2% (w/v) solution of this compound in the chosen vehicle. For example, dissolve 20 mg of this compound in 1 mL of an acetone/olive oil (4:1) mixture. The solution should be prepared fresh before use.
-
Application: On Day 0, apply a small volume (e.g., 30-100 µL) of the this compound solution to the shaved abdominal skin of each mouse. A control group should be treated with the vehicle alone.
Phase 2: Challenge
After a latency period, the sensitized skin is re-exposed to this compound to elicit an inflammatory response.
-
Challenge Agent Preparation: Prepare a lower concentration of this compound solution, typically 0.1% to 1%, in the same vehicle.
-
Application: Approximately 5 to 7 days after sensitization, begin the challenge phase. Apply a small volume (e.g., 10-20 µL) of the challenge solution to the dorsal side of one or both ears.
-
Repeated Challenge (for Chronic Model): To establish a chronic AD-like phenotype, repeat the challenge application every other day for an extended period (e.g., 18-20 days). This repeated exposure shifts the immune response to a chronic Th2-dominated inflammation.
Endpoint Measurement and Analysis:
-
Clinical Scoring: Assess skin severity based on erythema, scaling, dryness, and excoriations.
-
Ear Thickness: Measure the thickness of the ear pinna using digital calipers before each challenge to quantify edema.
-
Serum IgE Levels: Collect blood at the end of the study to measure total serum IgE levels by ELISA, which are typically elevated in AD.
-
Histopathology: Collect skin tissue for histological analysis (H&E staining) to evaluate epidermal thickness (hyperkeratosis, acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Analyze skin tissue or serum for levels of key cytokines such as IL-4, IL-13, and TNF-α using methods like qPCR or ELISA.
Caption: Experimental workflow for the this compound-induced atopic dermatitis mouse model.
Quantitative Data Summary
The tables below summarize typical quantitative data obtained from this compound-induced dermatitis models, demonstrating the effects on skin thickness, IgE levels, and inflammatory cell infiltration.
Table 1: Effect of this compound on Ear Thickness
| Treatment Group | Baseline Ear Thickness (mm) | Final Ear Thickness (mm) | Change in Thickness (mm) |
| Vehicle Control | 0.15 ± 0.02 | 0.16 ± 0.03 | 0.01 ± 0.01 |
| This compound | 0.15 ± 0.02 | 0.45 ± 0.05*** | 0.30 ± 0.04 |
| This compound + Clobetasol | 0.15 ± 0.03 | 0.20 ± 0.04## | 0.05 ± 0.02 |
*Data are representative values compiled from multiple sources. **p < 0.001 vs. Vehicle; ##p < 0.01 vs. This compound.
Table 2: Histological and Serological Changes
| Parameter | Vehicle Control | This compound-Treated |
| Epidermal Thickness (µm) | 12.5 ± 2.1 | 45.8 ± 5.3 |
| Dermal Thickness (µm) | 10.7 ± 2.86 | 33.61 ± 6.65 |
| Mast Cell Infiltration (cells/mm²) | 5 ± 2 | 35 ± 8 |
| CD3+ T-Cell Infiltration (cells/mm²) | 0.64 ± 0.89 | 15.5 ± 4.51 |
| Serum IgE (ng/mL) | 495 ± 252 | 2671 ± 830* |
*Data are representative values compiled from multiple sources. p < 0.05 vs. Vehicle Control.
Key Signaling Pathways in this compound-Induced Dermatitis
This compound functions as a hapten, a small molecule that binds to endogenous proteins to form a complete antigen. This hapten-protein complex initiates a delayed-type hypersensitivity reaction that, upon repeated exposure, develops into a chronic inflammatory state dominated by Th2 signaling.
-
Antigen Presentation: Skin-resident antigen-presenting cells (APCs), such as Langerhans cells and dermal dendritic cells, internalize the this compound-protein complex. These APCs then migrate to the draining lymph nodes.
-
T-Cell Activation and Differentiation: In the lymph nodes, APCs present the antigen to naïve T-cells. This interaction, in the context of the local cytokine milieu, promotes the differentiation of naïve T-cells into effector T-cells, primarily Th2 cells.
-
Effector Phase: These newly generated hapten-specific T-cells circulate and home back to the skin. Upon subsequent challenge with this compound, these memory T-cells are rapidly activated.
-
Cytokine Release and Inflammation: Activated Th2 cells release a characteristic set of cytokines, including IL-4, IL-5, and IL-13.
-
IL-4 and IL-13 are crucial for promoting IgE production by B-cells, disrupting skin barrier function, and further driving the Th2 response.
-
IL-5 is involved in the recruitment and activation of eosinophils.
-
Other pro-inflammatory cytokines like TNF-α and IL-1β are also upregulated, contributing to the inflammatory cascade.
-
-
Clinical Manifestations: This cascade of cellular and molecular events leads to vasodilation, infiltration of inflammatory cells (T-cells, mast cells, eosinophils), epidermal hyperplasia, and impaired skin barrier function, which manifest as the clinical signs of atopic dermatitis.
Caption: Th2 signaling pathway in this compound-induced atopic dermatitis.
References
- 1. This compound-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Oxazolone-Induced Delayed-Type Hypersensitivity (DTH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the oxazolone-induced delayed-type hypersensitivity (DTH) model, a robust and widely used tool in immunological research and for the preclinical evaluation of anti-inflammatory therapeutics.
Introduction
Delayed-type hypersensitivity is a T-cell-mediated immune response that manifests 24-72 hours after exposure to an antigen in a sensitized individual.[1][2] The this compound-induced DTH model in mice is a classic example of contact hypersensitivity, effectively mimicking the inflammatory cascade seen in allergic contact dermatitis and other T-cell-driven skin inflammatory conditions.[3][4] This model is invaluable for investigating the pathophysiology of DTH-associated diseases and for screening potential therapeutic agents.[1]
Principle of the Model
The model involves two distinct phases:
-
Sensitization Phase: A hapten, This compound (B7731731), is applied to a skin surface, typically the shaved abdomen. Haptens are small molecules that become immunogenic by binding to endogenous proteins. This complex is then processed by antigen-presenting cells (APCs), which migrate to the draining lymph nodes to prime naive T-cells.
-
Challenge Phase: After a period of 5-7 days, a lower concentration of this compound is applied to a different site, usually the ear. This re-exposure activates sensitized memory T-cells, leading to the release of pro-inflammatory cytokines and chemokines. This influx of immune cells, primarily mononuclear cells, results in localized inflammation and measurable swelling of the ear.
Quantitative Data Summary
The following tables summarize the typical concentration ranges and timelines for the this compound-induced DTH model based on published literature.
Table 1: this compound Concentration for Sensitization and Challenge
| Phase | This compound Concentration | Application Site | Vehicle |
| Sensitization | 0.3% - 5% | Shaved abdomen or flank | Acetone, Ethanol, or Acetone/Olive Oil mixture |
| Challenge | 0.3% - 3% | Ear (dorsal and ventral surfaces) | Acetone, Ethanol, or Acetone/Olive Oil mixture |
Table 2: Experimental Timeline and Key Events
| Day | Event | Purpose |
| 0 | Sensitization | Initial exposure to this compound to prime the immune system. |
| 5 - 7 | Challenge | Re-exposure to this compound to elicit the DTH response. |
| 6 - 8 (24-48h post-challenge) | Measurement | Peak of the inflammatory response; ear thickness measurement. |
| Post-challenge | Further analysis | Histology, cytokine profiling, immune cell infiltration analysis. |
Experimental Protocols
Materials
-
This compound (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Ethanol
-
Olive oil (optional, for vehicle)
-
Micrometer for ear thickness measurement
-
Mice (BALB/c or C57BL/6 are commonly used)
-
Electric shaver or depilatory cream
-
Pipettes and sterile tubes
Protocol 1: Acute DTH Model
This protocol describes a standard acute DTH response.
1. Sensitization (Day 0): a. Anesthetize the mouse. b. Shave a small area (approximately 2x2 cm) on the abdomen. c. Prepare a 1.5% (w/v) this compound solution in acetone. d. Apply 100 µL of the this compound solution to the shaved abdomen. e. Allow the solution to dry completely before returning the mouse to its cage.
2. Challenge (Day 7): a. Prepare a 1% (w/v) this compound solution in acetone. b. Measure the baseline thickness of both ears using a micrometer. c. Apply 20 µL of the 1% this compound solution to both the inner and outer surfaces of the right ear. d. Apply 20 µL of the vehicle (acetone) to the left ear to serve as a control.
3. Measurement (Day 8 - 24 hours post-challenge): a. Measure the thickness of both the right and left ears. b. The DTH response is quantified as the change in ear thickness (Right Ear Thickness - Left Ear Thickness) or as the difference from the baseline measurement. Ear edema can be calculated by subtracting the thickness of the left (control) ear from the right (treated) ear.
Protocol 2: Chronic DTH Model for Atopic Dermatitis-like Symptoms
This protocol involves repeated challenges to induce a more chronic inflammatory state.
1. Sensitization (Day 0): a. Shave the dorsal skin of the mouse. b. Prepare a 0.5% (w/v) this compound solution in a suitable vehicle. c. Apply the this compound solution to the shaved dorsal area.
2. Repeated Challenge (Starting Day 5): a. Prepare a 0.3% (w/v) this compound solution. b. On days 5, 8, 12, and 15, apply the 0.3% this compound solution to the same site on the back or to the ear.
3. Evaluation: a. Measure skin/ear thickness before each challenge and at the end of the experiment. b. At the experimental endpoint, tissues can be collected for histopathological analysis to assess features like acanthosis, hyperkeratosis, and inflammatory cell infiltration, which are characteristic of atopic dermatitis.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the this compound-induced DTH model.
Caption: Simplified signaling pathway in this compound-induced DTH.
References
Application Notes and Protocols for Preparing Oxazolone Solutions in In vivo Studies
Introduction
Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) is a potent hapten widely used in immunological research to induce delayed-type hypersensitivity (DTH) and contact hypersensitivity (CHS) in animal models. These models are invaluable for studying the pathogenesis of allergic contact dermatitis (ACD), inflammatory bowel disease (IBD), and for evaluating the efficacy of novel anti-inflammatory and immunomodulatory therapeutics. The successful and reproducible induction of these models is critically dependent on the correct preparation and application of this compound solutions.
These application notes provide detailed protocols for the preparation of this compound solutions for two common in vivo applications: the murine model of contact hypersensitivity and the this compound-induced colitis model.
Data Presentation: this compound Solution Parameters
The following tables summarize key quantitative data for the preparation of this compound solutions based on established protocols.
Table 1: this compound Solution Preparation for Contact Hypersensitivity (CHS) Model in Mice
| Parameter | Sensitization Phase | Challenge Phase | Reference(s) |
| This compound Concentration | 1.5% - 5% (w/v) | 0.1% - 3% (w/v) | [1][2][3] |
| Common Solvents | Acetone (B3395972) and Olive Oil (4:1 v/v) | Acetone and Olive Oil (4:1 v/v) or Ethanol (B145695) | |
| Application Volume | 50 µL - 150 µL | 10 µL - 25 µL per ear | |
| Application Site | Shaved abdomen or back | Dorsal and/or ventral side of the ear |
Table 2: this compound Solution Preparation for Colitis Model in Mice
| Parameter | Sensitization Phase | Challenge (Intra-rectal) | Reference(s) |
| This compound Concentration | 3% (w/v) | 1% (w/v) | |
| Common Solvents | Acetone and Olive Oil (4:1 v/v) | 50% Ethanol in water | |
| Application Volume | 150 µL | 100 µL - 150 µL | |
| Application Site | Shaved back | Colon (via catheter) |
Table 3: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution | Reference(s) |
| DMSO | 100 mg/mL (460.36 mM) | -80°C for up to 6 months; -20°C for up to 1 month | |
| In Vivo Formulation (e.g., 10% DMSO + 90% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Prepare fresh for optimal results | |
| Powder | - | -20°C for 3 years; 4°C for 2 years |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Murine Contact Hypersensitivity (CHS)
This protocol describes the preparation of this compound solutions for the sensitization and challenge phases of the CHS model in mice.
Materials:
-
This compound (powder)
-
Acetone (analytical grade)
-
Olive oil
-
Ethanol (optional, for challenge solution)
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
-
Pipettes and sterile tips
Procedure for Sensitization Solution (e.g., 3% w/v):
-
Prepare the vehicle by mixing acetone and olive oil in a 4:1 volume-to-volume ratio. For example, to prepare 5 mL of vehicle, mix 4 mL of acetone and 1 mL of olive oil.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
Weigh the appropriate amount of this compound powder. To prepare a 3% (w/v) solution, weigh 30 mg of this compound for each 1 mL of vehicle.
-
Add the this compound powder to the prepared vehicle in a suitable container.
-
Vortex the mixture gently until the this compound powder is completely dissolved. The solution should be clear. It is recommended to prepare this solution fresh on the day of use.
Procedure for Challenge Solution (e.g., 1% w/v):
-
Prepare the vehicle. A common vehicle is a 4:1 mixture of acetone and olive oil, as described for the sensitization solution. Alternatively, 50% ethanol can be used.
-
Weigh the appropriate amount of this compound powder. To prepare a 1% (w/v) solution, weigh 10 mg of this compound for each 1 mL of vehicle.
-
Add the this compound powder to the vehicle.
-
Vortex gently until the this compound is fully dissolved. This solution should also be prepared fresh.
Protocol 2: Preparation of this compound Solutions for this compound-Induced Colitis
This protocol details the preparation of this compound for the epicutaneous sensitization and subsequent intra-rectal challenge to induce colitis.
Materials:
-
This compound (powder)
-
Acetone (analytical grade)
-
Olive oil
-
Ethanol (50% in sterile water)
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
-
Pipettes and sterile tips
Procedure for Sensitization Solution (3% w/v):
-
Prepare the acetone and olive oil vehicle (4:1 v/v) as described in Protocol 1.
-
To create a 3% (w/v) solution, dissolve 60 mg of this compound powder in 2 mL of the vehicle.
-
Vortex the mixture gently until the powder is completely dissolved.
Procedure for Challenge Solution (1% w/v):
-
Prepare a 50% ethanol solution by mixing equal volumes of absolute ethanol and sterile water.
-
To create a 1% (w/v) solution, dissolve 20 mg of this compound in 2 mL of 50% ethanol.
-
Mix by gentle vortexing until the this compound is fully dissolved. Ensure the powder is completely dissolved before use.
Visualizations
Caption: Experimental workflow for the this compound-induced contact hypersensitivity model.
Caption: Simplified signaling pathway of this compound-induced contact hypersensitivity.
References
- 1. Skin microbiota of this compound-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling Immunological Depths: Exploring this compound-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 3. Saponin from Periploca forrestii Schltr Mitigates this compound-Induced Atopic Dermatitis via Modulating Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxazolone Sensitization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration routes for oxazolone (B7731731) sensitization, a cornerstone model for studying allergic contact dermatitis (ACD) and developing novel therapeutics. Detailed protocols, quantitative data, and pathway visualizations are included to facilitate experimental design and execution.
Introduction to this compound-Induced Contact Hypersensitivity (CHS)
This compound is a potent hapten used to induce a T-cell-mediated delayed-type hypersensitivity (DTH) reaction in animal models, which closely mimics the pathophysiology of human allergic contact dermatitis. The this compound model is biphasic, comprising a sensitization phase and an elicitation (or challenge) phase.
-
Sensitization Phase: The initial contact with this compound, typically via epicutaneous application, leads to the haptenation of endogenous skin proteins. These modified proteins are then processed by antigen-presenting cells (APCs), such as Langerhans cells and dermal dendritic cells. The APCs migrate to the draining lymph nodes to prime naive T-cells, resulting in the generation of hapten-specific memory T-cells.
-
Elicitation Phase: Subsequent exposure to this compound at a different site triggers the activation of these memory T-cells, leading to a robust inflammatory response characterized by erythema, edema, and cellular infiltration at the site of challenge. This inflammatory cascade is mediated by the release of pro-inflammatory cytokines and chemokines.[1]
Administration Routes for this compound Sensitization
The route of initial sensitization is a critical parameter that can significantly influence the magnitude and nature of the subsequent immune response.
Epicutaneous (Topical) Sensitization
This is the most common and clinically relevant method for inducing CHS, as it mimics natural exposure to contact allergens.
-
Principle: A solution of this compound is applied to a shaved area of the skin, allowing the hapten to penetrate the epidermis and initiate the sensitization cascade.
-
Common Application Sites: The shaved abdomen or back are frequently used in rodents due to the large, accessible surface area.
-
Advantages: This method elicits a robust and reproducible CHS response and is highly relevant to the study of skin sensitization.
Intradermal Sensitization
Intradermal administration bypasses the stratum corneum, directly introducing the hapten to the dermal compartment.
-
Principle: A solution of this compound is injected into the dermal layer of the skin.
-
Application: While less common than epicutaneous sensitization for standard CHS models, this route can be used to investigate the specific roles of dermal dendritic cells and other dermal components in the sensitization process. A study in Yucatan pigs utilized intra-dermal injections for sensitization.[2][3]
-
Considerations: This method may lead to a different kinetic and magnitude of the immune response compared to epicutaneous application.
Intraperitoneal Sensitization
Intraperitoneal injection is generally not used to induce a classic CHS response.
-
Principle: Introduction of this compound into the peritoneal cavity.
-
Application: This route is more commonly associated with the induction of systemic immune tolerance or for studying systemic immune responses rather than a localized skin hypersensitivity reaction.
Experimental Protocols
Protocol 1: Epicutaneous Sensitization in Mice
This protocol details the standard method for inducing CHS in mice.
Materials:
-
This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Vehicle: Acetone and olive oil (4:1 v/v) or ethanol
-
Electric clippers
-
Micropipettes
-
Digital calipers
Procedure:
-
Sensitization (Day 0):
-
Incubation Period (Days 1-6):
-
Allow for the development of the primary immune response.
-
-
Challenge (Day 7):
-
Measure the baseline thickness of the mouse's ear.
-
Apply 10-20 µL of a 1-3% this compound solution to both the inner and outer surfaces of the ear.
-
-
Measurement (Day 8):
-
24 hours post-challenge, measure the ear thickness again.
-
The degree of ear swelling is calculated as the change in thickness from baseline.
-
Experimental Workflow Diagram:
Caption: Workflow for Epicutaneous this compound Sensitization in Mice.
Protocol 2: Intradermal Sensitization in Pigs
This protocol is adapted from a study using Yucatan pigs and is suitable for larger animal models.
Materials:
-
This compound
-
Vehicle suitable for injection
-
Syringes with fine-gauge needles
Procedure:
-
Sensitization (Day 0):
-
Administer intra-dermal injections of 2% this compound at multiple sites on the back of the pig.
-
-
Incubation Period (Days 1-5):
-
Allow for the development of the primary immune response.
-
-
Challenge (Day 6):
-
Administer a challenge dose of this compound to the ear.
-
-
Measurement (Day 7):
-
Assess ear swelling and other inflammatory markers 24 hours post-challenge.
-
Data Presentation
The following tables summarize typical quantitative data obtained from this compound CHS experiments.
Table 1: Ear Swelling Response to this compound Challenge
| Sensitization Route | Animal Model | Sensitization Dose | Challenge Dose | Ear Swelling (mm increase ± SEM) 24h Post-Challenge |
| Epicutaneous | Mouse | 2% this compound | 1% this compound | 0.21 ± 0.02 |
| Epicutaneous | Mouse | 5% this compound | 3% this compound | 0.28 ± 0.03 |
| Intradermal | Pig | 2% this compound | Not specified | Significant increase in ear thickness |
Note: Data are representative and may vary based on specific experimental conditions.
Table 2: Relative mRNA Expression of Cytokines in Ear Tissue 24h Post-Challenge
| Cytokine | Fold Change vs. Vehicle Control (± SEM) |
| TNF-α | 12.5 ± 1.8 |
| IFN-γ | 25.3 ± 3.1 |
| IL-1β | 18.7 ± 2.5 |
| IL-4 | 8.2 ± 1.1 |
| IL-13 | 10.5 ± 1.4 |
| IL-17 | 15.9 ± 2.2 |
Note: Data are representative of an epicutaneous sensitization model in mice.
Signaling Pathway of Sensitization
The sensitization phase is initiated by a cascade of molecular and cellular events in the skin, leading to the activation of the adaptive immune system.
Signaling Pathway Diagram:
Caption: Key Events in the Sensitization Phase of this compound-Induced CHS.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. This compound-Induced Delayed Type Hypersensitivity Reaction in the Adult Yucatan Pigs. A Useful Model for Drug Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
Application Notes and Protocols: Measurement of Ear Swelling in the Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) Model
Introduction
Delayed-Type Hypersensitivity (DTH), or Type IV hypersensitivity, is a T-cell-mediated immune response that manifests 24-72 hours after exposure to an antigen in a sensitized individual.[1][2] The oxazolone (B7731731) (OXA)-induced DTH model in mice is a classic and robust preclinical model used to study the mechanisms of T-cell-mediated skin inflammation.[3] this compound, a chemical hapten, binds to endogenous proteins in the skin to form complete antigens, which then trigger an immune response.[3] This model is widely employed in immunology research and for evaluating the efficacy of novel anti-inflammatory and immunosuppressive therapies for conditions like contact dermatitis and other inflammatory skin diseases.[1]
The hallmark of the DTH reaction in this model is localized inflammation and swelling at the site of antigen re-exposure. Accurate and consistent measurement of this ear swelling is the primary endpoint for assessing the inflammatory response and the effects of therapeutic interventions. These application notes provide a detailed protocol for inducing DTH with this compound, measuring the resultant ear swelling, and presenting the data.
Principle of the this compound DTH Model
The this compound-induced DTH response occurs in two distinct phases:
-
Sensitization Phase: A primary application of this compound, typically on the shaved abdomen, sensitizes the immune system. Haptens penetrate the skin and bind to skin proteins, forming hapten-protein conjugates. These are processed by Antigen Presenting Cells (APCs), such as Langerhans cells and dendritic cells, which then migrate to the draining lymph nodes. In the lymph nodes, APCs present the antigen to naive T-cells, leading to their activation and differentiation into antigen-specific effector and memory T-cells.
-
Challenge (Elicitation) Phase: A subsequent application of this compound, usually on the ear, 5-7 days after sensitization, elicits the DTH response. Antigen-specific T-cells, now circulating in the body, recognize the hapten-protein conjugates in the ear tissue. This recognition triggers the release of a cascade of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and chemokines (e.g., MCP-1, MIP-1a). These mediators increase vascular permeability and recruit a variety of immune cells, primarily mononuclear cells like macrophages and lymphocytes, to the site of challenge, resulting in visible edema and swelling.
Experimental Protocols
Materials and Reagents
-
Animals: Female BALB/c or C57BL/6 mice, 7-8 weeks old.
-
Hapten: 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (this compound, OXA)
-
Vehicle: Acetone and Olive Oil (4:1 v/v) or Ethanol/Acetone mixture.
-
Sensitization Solution: 3% (w/v) this compound in vehicle.
-
Challenge Solution: 1% (w/v) this compound in vehicle.
-
Measurement Instrument: A precision digital micrometer with a spring-loaded, low-tension spindle (e.g., Mitutoyo or Fowler & NSK Digitrix II) is recommended for consistent pressure application.
-
Electric clippers for shaving.
-
Pipettes and sterile tips.
Experimental Procedure
Day 0: Sensitization
-
Anesthetize the mice and shave a small area (approx. 2x2 cm) of the abdominal skin.
-
Apply 150 µL of the 3% this compound sensitization solution epicutaneously to the shaved abdomen.
-
Allow the solution to dry completely before returning the mouse to its cage.
-
For the negative control group, apply 150 µL of the vehicle solution only.
Day 5-7: Challenge and Baseline Measurement
-
Five to seven days after sensitization, prepare for the challenge phase.
-
Handle the mice gently to minimize stress. Take a baseline ear thickness measurement of both the right and left ears using the digital micrometer. Record this as the 0-hour reading.
-
Measurement Technique: Consistently measure the same spot on the ear, typically the central part of the pinna, avoiding the cartilaginous ridges. Take 2-3 measurements per ear and average them to ensure accuracy.
-
-
Apply 20 µL of the 1% this compound challenge solution to the right ear (10 µL on the inner surface and 10 µL on the outer surface).
-
Apply 20 µL of the vehicle solution to the contralateral (left) ear, which serves as an internal control.
Day 6-10: Post-Challenge Measurements
-
Measure the thickness of both ears at 24, 48, and 72 hours after the challenge. The peak inflammatory response is typically observed at 24-48 hours.
-
Calculate the degree of swelling for each time point.
-
Ear Swelling (mm) = Ear thickness at time X - Ear thickness at baseline (0 hr) .
-
Dosing Paradigm for Therapeutic Agents
-
Test compounds can be administered via various routes (e.g., topical, oral, IP, IV, SC) to evaluate their efficacy.
-
A common paradigm is to administer the treatment 30 minutes to 1 hour before the this compound challenge. Dosing may continue daily depending on the study design.
-
A positive control group treated with a known anti-inflammatory agent, such as dexamethasone (B1670325) or a topical corticosteroid like clobetasol, should be included to validate the model.
Data Presentation
Quantitative data from the ear swelling measurements should be organized logically to allow for clear interpretation and comparison between experimental groups. Data are typically expressed as the mean ± Standard Error of the Mean (SEM).
Table 1: Ear Swelling Response in this compound-Induced DTH Model
| Group (n=8-10) | Treatment | Baseline Ear Thickness (mm) | 24 hr Ear Thickness (mm) | 24 hr Ear Swelling (Δ mm) | 48 hr Ear Thickness (mm) | 48 hr Ear Swelling (Δ mm) |
|---|---|---|---|---|---|---|
| 1 | Naive (No Sensitization/Challenge) | 0.21 ± 0.01 | 0.21 ± 0.01 | 0.00 ± 0.00 | 0.21 ± 0.01 | 0.00 ± 0.00 |
| 2 | Vehicle Control | 0.22 ± 0.01 | 0.55 ± 0.03 | 0.33 ± 0.03 | 0.48 ± 0.02 | 0.26 ± 0.02 |
| 3 | Test Compound (Dose 1) | 0.21 ± 0.01 | 0.40 ± 0.02* | 0.19 ± 0.02* | 0.35 ± 0.02* | 0.14 ± 0.02* |
| 4 | Test Compound (Dose 2) | 0.22 ± 0.01 | 0.31 ± 0.02** | 0.09 ± 0.02** | 0.28 ± 0.01** | 0.06 ± 0.01** |
| 5 | Dexamethasone (Positive Control) | 0.21 ± 0.01 | 0.29 ± 0.01** | 0.08 ± 0.01** | 0.26 ± 0.01** | 0.05 ± 0.01** |
*Data are represented as Mean ± SEM. Statistical significance relative to Vehicle Control is denoted by *p<0.05, *p<0.01.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram outlines the key steps and timeline for the this compound-induced DTH experiment.
Caption: Experimental workflow for the mouse this compound DTH model.
Signaling Pathway
This diagram illustrates the key cellular and molecular events during the elicitation phase of the this compound DTH reaction.
Caption: Signaling pathway of the this compound DTH elicitation phase.
References
- 1. Unravelling Immunological Depths: Exploring this compound-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 2. Unravelling Immunological Depths Exploring this compound-Induced Delayed-Type Hypersensitivity Model [outsourcedpharma.com]
- 3. biocytogen.com [biocytogen.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells in Oxazolone-Induced Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolone-induced contact hypersensitivity (CHS) in mice is a widely utilized and robust model for studying the immunological mechanisms underlying allergic contact dermatitis (ACD), a common inflammatory skin condition. This model is instrumental in preclinical research for evaluating the efficacy of novel anti-inflammatory and immunomodulatory therapeutics. The pathogenesis of this compound-induced skin inflammation is characterized by a complex interplay of various immune cells, including T lymphocytes, macrophages, neutrophils, and dendritic cells, which infiltrate the site of allergen challenge.
Flow cytometry is an indispensable tool for the detailed analysis of these immune cell populations, enabling their precise identification, quantification, and phenotypic characterization. This document provides comprehensive application notes and detailed protocols for the flow cytometric analysis of immune cells from the skin and draining lymph nodes of mice in an this compound-induced CHS model.
Immune Response in the This compound (B7731731) Model
The immune response in the this compound model is a classic example of delayed-type hypersensitivity (DTH), primarily mediated by T cells. The process can be divided into two distinct phases:
-
Sensitization Phase: Initial exposure to this compound, typically on the abdomen, leads to the haptenization of self-proteins. These modified proteins are taken up by antigen-presenting cells (APCs), such as Langerhans cells and dermal dendritic cells (DCs), which then migrate to the draining lymph nodes. In the lymph nodes, these APCs process and present the haptenated antigens to naive T cells, leading to the generation of hapten-specific effector and memory T cells, including both CD4+ and CD8+ subsets.[1][2]
-
Elicitation/Challenge Phase: Subsequent exposure to this compound, usually on the ear, triggers a rapid and robust inflammatory response. Hapten-specific T cells recognize the antigen presented by local APCs and release a cascade of pro-inflammatory cytokines and chemokines. This leads to the recruitment of a diverse array of immune cells to the site of challenge, including neutrophils, macrophages, and additional T cells, resulting in the characteristic ear swelling and inflammation.[1][2] The response often involves a mix of Th1 and Th2 cytokines, with IFN-γ and IL-4 playing significant roles.[3]
Data Presentation: Immune Cell Infiltration in this compound-Treated Mouse Ear Tissue
The following tables summarize representative quantitative data on the changes in immune cell populations in the ear skin of mice following this compound challenge, as determined by flow cytometry. Data is presented as the percentage of parent population and fold change relative to a vehicle-treated control group.
Table 1: T-Lymphocyte Subsets in Ear Tissue 48h Post-Challenge
| Cell Population | Marker Profile | Control (Vehicle) % of CD45+ | This compound-Treated % of CD45+ | Fold Change |
| CD4+ T Cells | CD45+ CD3+ CD4+ | 2.5% | 8.5% | 3.4 |
| CD8+ T Cells | CD45+ CD3+ CD8+ | 1.8% | 6.2% | 3.4 |
Data compiled from representative findings in the literature.
Table 2: Myeloid Cell Subsets in Ear Tissue 48h Post-Challenge
| Cell Population | Marker Profile | Control (Vehicle) % of CD45+ | This compound-Treated % of CD45+ | Fold Change |
| Macrophages | CD45+ Ly6G- CD11b+ | 5.1% | 15.3% | 3.0 |
| Neutrophils | CD45+ Ly6G+ CD11b+ | 1.2% | 18.0% | 15.0 |
| Dendritic Cells | CD45+ Ly6G- CD11c+ | 3.3% | 7.9% | 2.4 |
| Basophils | c-kit- CD49b+ CD200R3+ | 0.2% | 1.5% | 7.5 |
Data compiled from representative findings in the literature.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the this compound-induced contact hypersensitivity model and subsequent flow cytometry analysis.
References
Application Notes and Protocols for Cytokine Profiling in Oxazolone-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolone (B7731731), a haptenating agent, is widely utilized to induce contact hypersensitivity and colitis in murine models, serving as a valuable tool for studying the immunopathology of allergic dermatitis and inflammatory bowel disease (IBD). These models are characterized by a robust inflammatory response, primarily driven by a complex interplay of cytokines. Understanding the cytokine profile in this compound-induced inflammation is crucial for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutic agents. These application notes provide a comprehensive overview of the key cytokines involved, detailed experimental protocols for inducing inflammation and performing cytokine analysis, and a summary of the key signaling pathways.
Key Cytokine Profiles in this compound-Induced Inflammation
This compound-induced inflammation typically elicits a T helper 2 (Th2)-dominant immune response, particularly in models of atopic dermatitis and ulcerative colitis-like inflammation. However, the cytokine milieu can be complex, involving contributions from other T helper subsets and innate immune cells, and can vary depending on the tissue, species, and the acute or chronic nature of the inflammation.
Table 1: Summary of Key Cytokines in this compound-Induced Dermatitis
| Cytokine | Predominant Phase | Key Function in Dermatitis Model | References |
| Th2 Cytokines | |||
| IL-4 | Acute & Chronic | Promotes Th2 differentiation, IgE production, and eosinophil infiltration.[1][2][3] | |
| IL-5 | Acute & Chronic | Key for eosinophil recruitment and activation.[4][5] | |
| IL-13 | Acute & Chronic | Induces features of atopic dermatitis such as epidermal thickening and barrier dysfunction. | |
| IL-31 | Chronic | A major pruritogenic (itch-inducing) cytokine. | |
| Th1 Cytokines | |||
| IFN-γ | Early/Acute | Initially present, but often downregulated in chronic phases. Contributes to initial inflammation. | |
| TNF-α | Early/Acute | Pro-inflammatory cytokine involved in the initial irritant response. | |
| Th17/Th22 Cytokines | |||
| IL-17 | Chronic | Contributes to chronic inflammation. | |
| IL-22 | Chronic | Involved in epidermal hyperplasia. | |
| Other Pro-inflammatory Cytokines | |||
| IL-1β | Acute | Potent pro-inflammatory cytokine. | |
| IL-6 | Acute | Systemic and local inflammation. | |
| CXCL1 | Acute | Neutrophil chemoattractant. |
Table 2: Summary of Key Cytokines in this compound-Induced Colitis
| Cytokine | Predominant Phase | Key Function in Colitis Model | References |
| Th2 Cytokines | |||
| IL-4 | Acute & Chronic | Drives the Th2 response; anti-IL-4 antibodies ameliorate disease. | |
| IL-5 | Acute & Chronic | Increased production by lamina propria T cells. | |
| IL-13 | Acute & Chronic | Critical for the development of colonic inflammation and epithelial barrier dysfunction. | |
| Th1 Cytokines | |||
| IFN-γ | - | Production is typically low or normal. | |
| Regulatory Cytokines | |||
| TGF-β | Acute & Chronic | Counter-regulates the pro-inflammatory response, limiting the extent and duration of the disease. | |
| IL-10 | Chronic | An anti-inflammatory cytokine that can be elevated in the chronic phase. | |
| Other Pro-inflammatory Cytokines | |||
| IL-6 | Acute | Elevated in serum and colon, contributing to systemic and local inflammation. | |
| TNF-α | Acute | Contributes to acute inflammation; can be targeted to reduce inflammation. | |
| IL-33 & TSLP | Acute | Th2-inducing cytokines that initiate and amplify the Th2 immune response. |
Signaling Pathways in this compound-Induced Inflammation
The inflammatory response to this compound is orchestrated by complex intracellular signaling pathways. Activation of these pathways leads to the production of the cytokines listed above.
Experimental Protocols
This compound-Induced Contact Hypersensitivity (CHS) in Mouse Ear
This protocol describes the induction of a delayed-type hypersensitivity reaction in the mouse ear, a common model for allergic contact dermatitis.
Materials:
-
This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Ethanol
-
Micrometer calipers
-
Mice (e.g., BALB/c)
Procedure:
-
Sensitization (Day 0):
-
Prepare a 3-5% (w/v) this compound solution in a 4:1 acetone:olive oil vehicle.
-
Anesthetize the mice and shave a small area on the abdomen.
-
Apply 50-150 µL of the sensitizing solution to the shaved abdomen.
-
-
Challenge (Day 7):
-
Prepare a 1-3% (w/v) this compound solution in the same vehicle or ethanol.
-
Measure the baseline thickness of both ears using micrometer calipers.
-
Apply 10-20 µL of the challenge solution to both the inner and outer surfaces of one ear. The contralateral ear can be treated with the vehicle alone as a control.
-
-
Assessment (Day 8):
-
24 hours after the challenge, measure the ear thickness of both ears again.
-
The degree of inflammation is determined by the change in ear thickness (ear swelling) compared to the baseline measurement or the vehicle-treated ear.
-
Ears can be collected for histological analysis or homogenized for cytokine measurement.
-
This compound-Induced Colitis in Mice
This protocol details the induction of colitis, which mimics aspects of human ulcerative colitis.
Materials:
-
This compound
-
Ethanol (100% and 50%)
-
Intravenous catheter (3.5 F)
-
Mice (e.g., BALB/c, SJL/J)
Procedure:
-
Pre-sensitization (Day 0):
-
Prepare a 3% (w/v) this compound solution in 100% ethanol.
-
Apply approximately 150 µL of the solution to a shaved area of the mouse's skin.
-
-
Intrarectal Challenge (Day 7):
-
Prepare a 1% (w/v) this compound solution in 50% ethanol.
-
Anesthetize the mouse and gently insert a 3.5 F catheter approximately 3-4 cm into the colon.
-
Slowly administer 100 µL of the challenge solution.
-
To ensure the solution is retained, hold the mouse in a head-down vertical position for about 1 minute.
-
-
Monitoring and Termination (Days 9-12):
-
Monitor the mice daily for weight loss, diarrhea, and rectal bleeding.
-
Mice are typically sacrificed 2-5 days after the challenge for analysis.
-
The colon is excised to measure its length (a shorter colon indicates more severe inflammation) and collected for histological assessment and cytokine analysis.
-
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of a specific cytokine in a sample.
Materials:
-
Tissue homogenates or serum samples
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, enzyme conjugate, substrate, and stop solution)
-
96-well ELISA plates
-
Plate washer (optional)
-
Microplate reader
Procedure (Sandwich ELISA):
-
Plate Coating:
-
Dilute the capture antibody in a binding solution and add 100 µL to each well of a 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate again.
-
Prepare serial dilutions of the cytokine standard.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 4-5 times.
-
Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 4-5 times.
-
Add 100 µL of streptavidin-HRP solution and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development and Measurement:
-
Wash the plate thoroughly 5-7 times.
-
Add 100 µL of TMB substrate solution and incubate in the dark until a color gradient develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating from the standard curve.
-
Multiplex Cytokine Assay (Bead-Based)
Multiplex assays, such as Luminex-based assays, allow for the simultaneous measurement of multiple cytokines in a single small-volume sample.
Materials:
-
Tissue homogenates or serum samples
-
Multiplex cytokine assay kit (containing antibody-conjugated beads, detection antibodies, standards, and buffers)
-
96-well filter plate
-
Luminex instrument
Procedure (General Overview):
-
Plate Preparation:
-
Add 50 µL of the antibody-conjugated bead solution to each well of a 96-well filter plate.
-
Wash the beads twice with wash buffer.
-
-
Sample and Standard Incubation:
-
Add 50 µL of standards and samples to the wells.
-
Incubate on a shaker for 30-90 minutes at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 25 µL of the detection antibody cocktail to each well and incubate on a shaker for 30 minutes.
-
-
Streptavidin-PE Incubation:
-
Wash the plate three times.
-
Add 50 µL of streptavidin-PE and incubate on a shaker for 10 minutes.
-
-
Data Acquisition:
-
Wash the plate three times.
-
Resuspend the beads in 125 µL of assay buffer and read the plate on a Luminex instrument.
-
Intracellular Cytokine Staining by Flow Cytometry
This technique allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Single-cell suspension from tissue (e.g., skin, lamina propria) or lymph nodes
-
Cell culture medium
-
Stimulants (e.g., PMA, ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A, Monensin)
-
Fluorochrome-conjugated antibodies for surface markers and intracellular cytokines
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Culture the single-cell suspension in the presence of stimulants (e.g., PMA and ionomycin) for 4-6 hours to induce cytokine production.
-
Add a protein transport inhibitor for the final 4-6 hours of culture to trap cytokines within the cells.
-
-
Surface Staining:
-
Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify the cell populations of interest.
-
Incubate for 15-30 minutes on ice in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in a permeabilization buffer to allow intracellular access for antibodies.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against the intracellular cytokines of interest to the permeabilized cells.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound intracellular antibodies.
-
Resuspend the cells in a suitable buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of specific cell populations producing each cytokine.
-
Conclusion
The this compound-induced inflammation models are indispensable tools for studying allergic and inflammatory diseases. A thorough understanding of the cytokine profiles and the application of robust and appropriate methodologies for their analysis are critical for advancing research and drug development in these areas. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their studies effectively.
References
- 1. Intralesional cytokines in chronic this compound-induced contact sensitivity suggest roles for tumor necrosis factor alpha and interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Melatonin Mitigates this compound-Induced Colitis in Microbiota-Dependent Manner [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Oxazolone-Induced Colitis Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies and challenges encountered in the oxazolone-induced colitis model.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-induced colitis model and what is it used for?
The this compound-induced colitis model is a widely used animal model that mimics certain aspects of human ulcerative colitis (UC). It is a hapten-induced model where This compound (B7731731), a chemical sensitizing agent, triggers a T-helper 2 (Th2)-mediated immune response in the colon. This model is valuable for studying the pathogenesis of UC, particularly the role of Th2 cytokines like IL-4, IL-5, and IL-13, and for evaluating the efficacy of potential therapeutic agents targeting Th2-driven inflammation.[1][2][3]
Q2: What are the key characteristics of the this compound-induced colitis model?
The model is characterized by:
-
A Th2-dominant immune response: This involves the production of cytokines such as IL-4, IL-5, and IL-13, and the involvement of NKT cells.[1][4]
-
Inflammation localized to the distal colon: Unlike some other models that affect the entire colon, this compound-induced colitis primarily impacts the distal portion.
-
Histological features resembling ulcerative colitis: These include mucosal ulceration, edema, and infiltration of immune cells like neutrophils and lymphocytes into the superficial layers of the mucosa.
-
Clinical signs of colitis: Mice typically exhibit weight loss, diarrhea, and rectal bleeding.
Q3: Which mouse strains are most suitable for this model?
The genetic background of the mice is a critical factor for the successful induction of this compound colitis.
-
Susceptible strains: BALB/c and SJL/J mice are known to be highly susceptible and are commonly used. They mount a strong Th2 response.
-
Resistant strains: C57BL/6 mice are generally resistant to the induction of colitis with this compound.
The choice of strain can significantly impact the severity and consistency of the colitis.
Troubleshooting Guide
High Mortality Rate
Q: We are experiencing a high mortality rate in our mice shortly after this compound administration. What could be the cause and how can we mitigate it?
High mortality is a known issue in the this compound colitis model and can be attributed to several factors. One study reported a 65% mortality rate by day 5 post-induction in BALB/c mice.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Mouse Strain | SJL/J mice, while susceptible, can exhibit a more severe reaction and higher mortality compared to BALB/c mice. | Consider using BALB/c mice, as some studies suggest they have a lower mortality rate in this model. |
| This compound and/or Ethanol (B145695) Concentration | High concentrations of this compound or the ethanol vehicle can cause excessive tissue damage and systemic toxicity, leading to sepsis-like symptoms. | Optimize the concentrations of this compound and ethanol. A common starting point is 1-3% this compound in 40-50% ethanol. Perform a pilot study with varying concentrations to find the optimal balance between inducing colitis and minimizing mortality. |
| Intrarectal Administration Technique | Improper administration can cause perforation of the colon or leakage of the solution, leading to peritonitis and increased mortality. | Ensure the catheter is inserted gently and not too deep (typically 3-4 cm). After instillation, hold the mouse in a vertical, head-down position for at least 60 seconds to ensure proper distribution and retention of the this compound solution. |
| Animal Health Status | Pre-existing subclinical infections or stress can exacerbate the severity of colitis and increase mortality. | Use specific-pathogen-free (SPF) animals and allow for an adequate acclimatization period before starting the experiment. |
Inconsistent or Highly Variable Results
Q: The severity of colitis is highly variable between animals in the same experimental group. How can we improve the consistency of our results?
Variability is a common challenge in this model. Several factors related to the experimental protocol and the animals themselves can contribute to this.
Factors Influencing Variability and Recommendations:
| Factor | Explanation | Recommendations |
| Gut Microbiota | The composition of the gut microbiota can significantly influence the host's immune response and susceptibility to colitis. Differences in microbiota between individual animals can lead to varied disease severity. | To minimize variability, co-house animals for a period before the experiment to help normalize their gut microbiota. Be aware that diet and environmental conditions can also impact the microbiota. |
| Sensitization Step | Inconsistent application of this compound during the skin sensitization phase can lead to variable immune responses. | Ensure the shaved area for sensitization is consistent in size and location. Apply the this compound solution evenly and allow it to dry completely. |
| Intrarectal Challenge | The volume and delivery of the this compound solution can vary between animals if not performed carefully. | Use a consistent volume of this compound solution for all animals, adjusted for body weight if necessary. Standardize the depth of catheter insertion and the time the animal is held in a vertical position. |
| Scoring of Disease Activity | Subjectivity in scoring clinical signs (weight loss, stool consistency, bleeding) can introduce variability. | Use a standardized Disease Activity Index (DAI) scoring system and have the same person, blinded to the experimental groups, perform the scoring for all animals. |
Experimental Protocols and Data
Detailed Experimental Protocol: Acute this compound-Induced Colitis in BALB/c Mice
This protocol is a standard method for inducing acute colitis.
-
Sensitization (Day 0):
-
Anesthetize female BALB/c mice (8-12 weeks old).
-
Shave a small area of the abdominal skin (approximately 2x2 cm).
-
Apply 150 µL of 3% (w/v) this compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) in 100% ethanol to the shaved skin. Allow it to air dry.
-
-
Intrarectal Challenge (Day 7):
-
Anesthetize the sensitized mice.
-
Gently insert a 3.5 F catheter into the colon to a depth of approximately 3-4 cm.
-
Slowly administer 100 µL of 1% (w/v) this compound in 50% ethanol.
-
To ensure the solution remains in the colon, hold the mouse in a vertical, head-down position for 60 seconds after administration.
-
-
Monitoring and Assessment (Days 7-12):
-
Record the body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate the Disease Activity Index (DAI) daily.
-
Euthanize mice at a predetermined endpoint (e.g., day 12 or when humane endpoints are reached).
-
Collect the colon for measurement of length, weight, histological analysis, and myeloperoxidase (MPO) activity.
-
Quantitative Data Tables
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal | No bleeding |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Occult blood |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding, with a maximum score of 12.
Table 2: Histological Scoring System for this compound-Induced Colitis
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Percent Involvement | 1 | 1-25% |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | 76-100% |
The total histological score is the sum of the individual parameter scores.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the acute this compound-induced colitis model.
Signaling Pathway in this compound-Induced Colitis
Caption: Key signaling pathway in this compound-induced colitis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-induced colitis in BALB/C mice: a new method to evaluate the efficacy of therapeutic agents for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Oxazolone-Induced Colitis Model
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers reduce mortality rates and improve the reproducibility of oxazolone-induced colitis experiments.
Troubleshooting Guide: High Mortality Rate
High mortality is a significant challenge in the This compound (B7731731) colitis model, often stemming from the severity of the induced inflammation, which can lead to a sepsis-like condition. Below are common causes and troubleshooting steps to mitigate animal loss.
| Problem | Potential Cause | Recommended Solution |
| Rapid weight loss and high mortality within 48 hours | Sepsis and Systemic Inflammatory Response: The severe destruction of the colonic mucosa can lead to systemic inflammation, characterized by a rapid drop in body temperature and high levels of pro-inflammatory cytokines.[1][2] High Mobility Group Box 1 (HMGB1), a late mediator of lethal systemic inflammation, is often elevated and correlates with mortality.[1][2] | - Monitor for Sepsis: Closely monitor animals for signs of sepsis, including hypothermia and lethargy. - Consider Therapeutic Interventions: For mechanistic studies, interventions like Vagus Nerve Stimulation (VNS) have been shown to significantly improve survival by reducing systemic inflammation and HMGB1 levels.[1] |
| Excessive tissue damage unrelated to the immune response | Ethanol (B145695) Vehicle Toxicity: The ethanol used to dissolve this compound can cause significant, acute mucosal damage, contributing to the overall severity and mortality. | - Use Appropriate Controls: Always include an ethanol-only control group to distinguish the effects of the vehicle from the hapten-induced immune response. - Optimize Ethanol Concentration: While 50% ethanol is common, consider titrating to a lower concentration if initial mortality is unacceptably high. However, ensure this compound remains dissolved. |
| High variability in disease severity and mortality between experiments | Inconsistent Intrarectal Administration: Improper technique can lead to variable dosing and physical trauma to the colon, exacerbating the inflammation. | - Standardize Catheter Insertion Depth: Insert the catheter approximately 3-4 cm into the colon for consistent delivery to the distal colon. - Slow and Careful Administration: Inject the this compound solution slowly (over 10-30 seconds) to avoid rapid distension and injury. - Post-Administration Positioning: Hold the mouse in a head-down vertical position for at least 60 seconds to ensure the solution is retained in the distal colon. |
| Overly severe reaction in all experimental groups | Inappropriate this compound Concentration: Higher concentrations of this compound can lead to overwhelming toxicity that masks the intended immunological response. | - Dose Titration: If using a new animal strain or if mortality is consistently high, perform a dose-response study to determine the optimal concentration of this compound that induces colitis with manageable mortality. A modified protocol using 7.5 mg/mL this compound in 40% ethanol in BALB/c mice resulted in a lower mortality rate. |
| Animal distress and mortality related to procedures | Suboptimal Anesthesia and Analgesia: Inadequate anesthesia during sensitization and intrarectal challenge can cause stress, while unmanaged post-procedural pain can contribute to poor outcomes. | - Use Appropriate Anesthesia: Isoflurane is a common and effective anesthetic for both sensitization and intrarectal administration. Ketamine/xylazine can also be used. - Provide Analgesia: Consult with institutional veterinarians on appropriate analgesic plans to manage post-procedural pain, which can improve animal welfare and survival. |
Frequently Asked Questions (FAQs)
Q1: What is a typical mortality rate to expect in the this compound colitis model?
A1: The mortality rate can be quite high and varies depending on the protocol and mouse strain. Rates from 40% to as high as 79% have been reported. For instance, one study using 1% this compound in BALB/c mice reported a 65% mortality rate by day 5. Another study in SJL/J mice saw 50% mortality by day 4. The goal of protocol optimization is to reduce this rate while still inducing a robust and measurable colitis phenotype.
Q2: Which mouse strain is best to use to minimize mortality?
A2: BALB/c and SJL/J mice are commonly used as they are susceptible to the Th2-type immune response that characterizes this model. A modified protocol in BALB/c mice has been reported to have a lower mortality rate compared to the original method.
Q3: Can I reduce the concentration of this compound or ethanol to lower mortality?
A3: Yes, this is a key strategy. The concentration of both this compound and its ethanol vehicle directly impacts the severity of mucosal damage and subsequent mortality. It is crucial to find a balance that induces measurable disease without excessive mortality. A pilot study to test different concentrations is highly recommended. For example, one successful protocol modification used 7.5 mg/mL this compound in 40% ethanol.
Q4: What supportive care can I provide to the animals to improve their survival?
A4: While specific supportive care measures are not extensively detailed in the provided search results, general principles of animal care for severe illness should be applied in consultation with veterinary staff. This can include:
-
Thermoregulation: Animals with this compound colitis can become hypothermic. Providing a heat source can be beneficial.
-
Hydration: Dehydration due to diarrhea is a major concern. Subcutaneous fluid administration may be necessary.
-
Nutritional Support: Providing easily accessible, palatable, and moist food can help maintain caloric intake.
-
Analgesia: Managing pain can reduce stress and improve outcomes.
Q5: Are there any therapeutic agents that have been shown to reduce mortality in this model?
A5: Yes, several experimental treatments have been shown to improve survival. While these are often the subject of the study itself, they highlight key pathways involved in mortality. These include:
-
Vagus Nerve Stimulation (VNS): Significantly improves survival by dampening the systemic inflammatory response.
-
Andrographolide: This compound reduced mortality in a rat model of this compound colitis, though a clear dose-dependency was noted, with 80 mg/kg being more effective than 120 mg/kg.
-
Melatonin: Has been shown to mitigate colitis and its symptoms.
-
Neutralizing Antibodies: Antibodies against the Th2 cytokine IL-4 can ameliorate the disease.
Data Summary Tables
Table 1: Reported Mortality Rates in this compound Colitis Models
| Animal Strain | This compound Challenge Dose | Ethanol Concentration | Reported Mortality Rate | Reference |
| BALB/c Mice | 1% (100 µL) | 50% | 65% by day 5 | |
| BALB/c Mice | 7.5 mg/mL | 40% | "Lower mortality rate" | |
| SJL/J Mice | 6 mg | 50% | 50% by day 4 | |
| Sprague Dawley Rats | 30 mg/mL (Sensitization), followed by enema | Anhydrous Ethanol | 41.7% by last day | |
| Sham-treated Mice | 1% (100 µL) | 50% | 79% |
Table 2: Effects of Interventions on Mortality
| Intervention | Animal Model | Base Mortality | Mortality with Intervention | Key Mechanism | Reference |
| Vagus Nerve Stimulation (VNS) | BALB/c Mice | 79% (Sham) | 50% | Reduced systemic inflammation (↓HMGB1, ↓IL-6, ↓TNFα) | |
| Andrographolide (80 mg/kg) | Sprague Dawley Rats | 41.7% | Reduced mortality | Anti-inflammatory, blocked IL-4R/STAT6 pathway | |
| Anti-IL-4 Antibody | SJL/J Mice | 50% | Ameliorated disease | Blocks key Th2 cytokine |
Experimental Protocols
Standard Protocol for this compound-Induced Colitis in BALB/c Mice
This protocol is synthesized from multiple sources to provide a representative methodology.
-
Sensitization (Day 0):
-
Anesthetize the mouse (e.g., using isoflurane).
-
Shave a small area of the abdominal skin (approx. 2x2 cm).
-
Apply 100-150 µL of 3% this compound solution (w/v) in a 4:1 mixture of acetone (B3395972) and olive oil (or 100% ethanol) to the shaved skin.
-
-
Induction (Day 7):
-
Anesthetize the mouse.
-
Gently insert a 3.5F catheter 3-4 cm into the colon via the anus.
-
Slowly administer 100 µL of 1% this compound in 50% ethanol.
-
Hold the mouse in a vertical, head-down position for 60 seconds to ensure retention of the fluid.
-
-
Monitoring:
-
Monitor animals daily for weight loss, stool consistency, and signs of distress.
-
The peak of the disease is typically observed 2-4 days after induction.
-
Visualizations
Caption: Workflow of the this compound-induced colitis model.
Caption: Pathway from this compound administration to mortality.
References
troubleshooting high variability in oxazolone ear swelling assay
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high variability in the oxazolone-induced ear swelling assay, a common model for delayed-type hypersensitivity (DTH).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common sources of high variability in the This compound (B7731731) ear swelling assay?
High variability in this assay can stem from several factors, broadly categorized as technical, biological, and procedural. Inconsistent application of this compound, improper measurement techniques, and inherent biological differences in the animals are frequent culprits. It is crucial to standardize every step of the protocol to minimize variability.
Q2: My control group shows significant ear swelling. What could be the cause?
Significant swelling in the vehicle-treated control group can be due to:
-
Irritant effect of the vehicle: The vehicle (e.g., acetone, ethanol) itself might be causing irritation. Ensure the use of a high-grade, appropriate vehicle and consider conducting a preliminary study to assess the irritant potential of the vehicle alone.[1]
-
Cross-contamination: Accidental application of this compound to the control ear can lead to an inflammatory response. Use separate, clearly labeled instruments for this compound and vehicle application.
-
Systemic sensitization: While less common, a very strong sensitization response could potentially lead to a minor inflammatory reaction in the control ear upon challenge.
Q3: The ear swelling response in my experimental groups is inconsistent between animals. How can I reduce this inter-animal variability?
Inter-animal variability is a common challenge. To address this:
-
Animal Strain and Age: Use a consistent inbred mouse strain (e.g., BALB/c or C57BL/6) and age range, as the immune response can vary significantly between strains and with age.[2]
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least a week before starting the experiment to reduce stress-related physiological changes.
-
Group Size: Increasing the number of animals per group (n=8-10 is common) can help to mitigate the impact of individual outliers on the group mean.[3]
-
Gut Microbiota: The composition of the gut microbiota has been shown to influence the inflammatory response in the this compound model.[4][5] Housing animals from different sources separately and maintaining consistent husbandry practices can help minimize variations in gut flora.
Q4: My ear thickness measurements are not reproducible. What are some best practices for measurement?
Accurate and consistent measurement is critical for reducing variability.
-
Measurement Tool: Use a calibrated digital micrometer with a constant pressure spring to ensure consistent pressure is applied during each measurement.
-
Measurement Location: Always measure the same location on the ear, for instance, the central part of the pinna, avoiding the edges.
-
Blinding: Whenever possible, the individual measuring the ear thickness should be blinded to the treatment groups to prevent unconscious bias.
-
Timing: Take measurements at consistent time points post-challenge (e.g., 24, 48, and 72 hours), as the peak response can vary.
Q5: Should I use ear thickness or ear weight (punch biopsy) to quantify swelling?
Both methods are valid for assessing ear swelling.
-
Ear Thickness: A non-invasive method that allows for repeated measurements over time on the same animal. It is technically straightforward but requires a precise and consistent technique.
-
Ear Weight (Punch Biopsy): An endpoint measurement that is generally considered more objective and less prone to operator-dependent variability. However, it requires sacrificing the animal.
The choice between these methods depends on the experimental design and the specific research question.
Experimental Protocols
Standard this compound-Induced Ear Swelling Protocol
This protocol outlines a standard method for inducing delayed-type hypersensitivity in mice using this compound.
Materials:
-
This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Vehicle (e.g., acetone:olive oil 4:1 v/v, or ethanol)
-
Electric shaver or depilatory cream
-
Micropipettes
-
Digital micrometer
-
Mice (e.g., female BALB/c, 8-10 weeks old)
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Topically apply a solution of this compound (e.g., 50 µl of 2% this compound in vehicle) to the shaved abdomen.
-
-
Challenge (Day 5-7):
-
Measure the baseline ear thickness of both ears using a digital micrometer.
-
Anesthetize the mice.
-
Apply a lower concentration of this compound solution (e.g., 10 µl of 1% this compound in vehicle) to both the inner and outer surfaces of the right ear.
-
Apply the vehicle alone to the left ear as a control.
-
-
Measurement (24, 48, and 72 hours post-challenge):
-
Measure the thickness of both ears at each time point.
-
The ear swelling is calculated as the difference in thickness between the challenged ear and the vehicle-treated ear, or as the difference between the post-challenge measurement and the baseline measurement of the same ear.
-
Data Presentation
Table 1: Example of Ear Swelling Data (Thickness Measurement)
| Treatment Group | N | Baseline Ear Thickness (mm) (Mean ± SEM) | 24h Ear Swelling (mm) (Mean ± SEM) | 48h Ear Swelling (mm) (Mean ± SEM) | 72h Ear Swelling (mm) (Mean ± SEM) |
| Vehicle Control | 10 | 0.25 ± 0.01 | 0.02 ± 0.005 | 0.01 ± 0.004 | 0.01 ± 0.003 |
| This compound | 10 | 0.26 ± 0.01 | 0.20 ± 0.03 | 0.25 ± 0.04 | 0.18 ± 0.02 |
| Test Compound | 10 | 0.25 ± 0.01 | 0.10 ± 0.02 | 0.12 ± 0.03 | 0.09 ± 0.01 |
Table 2: Factors Contributing to High Variability and Mitigation Strategies
| Factor | Potential Cause of Variability | Mitigation Strategy |
| Animal-Related | Genetic background, age, sex, stress levels, gut microbiome. | Use inbred strains of the same age and sex. Acclimatize animals before the experiment. Standardize housing and husbandry conditions. |
| Technical | Inconsistent volume or concentration of this compound, improper application technique, inaccurate measurement. | Use calibrated pipettes. Apply solution evenly to the entire ear surface. Use a digital micrometer with consistent pressure and location. |
| Procedural | Variation in sensitization site, timing between sensitization and challenge, measurement time points. | Standardize the sensitization site (e.g., shaved abdomen). Maintain a consistent interval between sensitization and challenge (typically 5-7 days). Measure at consistent time points post-challenge. |
| This compound Solution | Degradation of this compound, improper solvent. | Prepare fresh this compound solutions for each experiment. Use a consistent and appropriate vehicle. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound ear swelling assay.
Signaling Pathway in Delayed-Type Hypersensitivity
Caption: Simplified signaling pathway of this compound-induced DTH.
References
- 1. ftp.cdc.gov [ftp.cdc.gov]
- 2. Early Stress-Response Gene REDD1 Controls this compound-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling Immunological Depths: Exploring this compound-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 4. Gastrointestinal Microbiota and Local Inflammation during this compound-induced Dermatitis in BALB/cA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.regionh.dk [research.regionh.dk]
Technical Support Center: Optimizing Oxazolone Sensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxazolone-induced sensitization models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced contact hypersensitivity?
This compound-induced contact hypersensitivity (CHS) is a T-cell mediated immune response, specifically a delayed-type hypersensitivity (DTH) reaction.[1][2] The process involves two distinct phases:
-
Sensitization Phase: Upon initial skin contact, This compound (B7731731), a small chemical known as a hapten, penetrates the skin and binds to endogenous proteins.[3][4] This creates an immunogenic complex that is recognized and processed by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells.[3] These APCs then migrate to the draining lymph nodes to present the hapten-protein complex to naïve T-cells, leading to the activation and proliferation of hapten-specific effector T-cells.
-
Elicitation (Challenge) Phase: Upon subsequent exposure to this compound at a different site (e.g., the ear), the sensitized, memory T-cells are recruited to the area. This leads to the release of various cytokines and chemokines, resulting in an inflammatory response characterized by swelling, redness, and cellular infiltration, which typically peaks 24-72 hours after the challenge.
Q2: Which solvent should I use to dissolve this compound?
Commonly used solvents include a mixture of acetone (B3395972) and olive oil (typically in a 4:1 ratio), ethanol (B145695), or acetone alone. For sensitization, ethanol or an acetone/olive oil mixture is often used, while for the challenge phase, acetone or an acetone/olive oil mixture is common.
Q3: Why are different solvents sometimes recommended for the sensitization and challenge phases?
Using a different solvent for the challenge than for the sensitization is a strategy to minimize the risk of inducing a hypersensitivity reaction to the solvent itself. For instance, ethanol has been reported as a potential weak sensitizer. By changing the vehicle, researchers can be more confident that the observed inflammatory response is specific to the hapten (this compound).
Q4: What are the typical readouts to measure the sensitization response?
The most common and direct readout is the measurement of ear swelling. This is typically done using a precision micrometer to measure ear thickness before and 24 hours after the challenge application. Other quantitative and qualitative assessments include:
-
Ear Weight: A 7-mm disc can be punched from the ear and weighed as a measure of edema.
-
Histopathology: Skin sections can be analyzed for signs of inflammation, such as acanthosis (epidermal thickening), hyperkeratosis (skin thickening), and immune cell infiltration.
-
Spleen Weight: An increase in spleen weight can indicate a systemic immune activation.
-
Cytokine Analysis: Measurement of key inflammatory cytokines like IL-1β, TNFα, IL-4, and IL-6 in the tissue can provide insights into the nature of the immune response (e.g., Th1 vs. Th2).
Troubleshooting Guide
Issue 1: Low or inconsistent ear swelling response after challenge.
-
Possible Cause 1: Suboptimal this compound Concentration. The concentration used for sensitization may be too low to induce a robust immune response. Low doses of this compound can sometimes induce unresponsiveness due to the activation of suppressor T-cells.
-
Solution: Refer to the concentration tables below. Ensure your sensitization concentration is within the effective range reported in the literature (typically 1-5%). Consider performing a dose-response pilot study to determine the optimal concentration for your specific mouse strain and experimental conditions.
-
-
Possible Cause 2: Improper Application. The volume or application technique may be inconsistent.
-
Solution: Ensure the abdomen is properly shaved and that the this compound solution is applied evenly over the specified surface area. For the challenge, ensure a consistent, small volume (e.g., 10-20 µL) is applied to both the dorsal and ventral surfaces of the ear.
-
-
Possible Cause 3: Timing. The time between sensitization and challenge is critical.
-
Solution: A 5 to 7-day interval between sensitization and challenge is standard. Shorter or longer periods may result in a weaker response.
-
Issue 2: High background inflammation in control (vehicle-treated) animals.
-
Possible Cause 1: Irritation from Solvent. The solvent itself may be causing a non-specific inflammatory or irritant response.
-
Solution: Ensure the solvent is high-purity and appropriate for dermal application. Consider using the widely adopted 4:1 acetone to olive oil mixture, as the olive oil can help mitigate the drying and irritating effects of pure acetone.
-
-
Possible Cause 2: Physical Irritation. The tape-stripping or shaving procedure during sensitization may be too aggressive, causing baseline inflammation.
-
Solution: Shave the abdomen carefully one day prior to sensitization to allow any minor abrasions to heal. If tape-stripping is used, perform it gently and consistently across all animals.
-
Issue 3: The observed immune response is acute, but the goal is to model chronic dermatitis.
-
Possible Cause: Single Challenge Protocol. A single challenge after sensitization elicits an acute DTH response.
-
Solution: To model chronic conditions like atopic dermatitis, a repeated challenge protocol is necessary. After the initial sensitization, apply the challenge dose of this compound to the same site (e.g., the ear) multiple times over an extended period (e.g., every few days for several weeks). This repeated exposure leads to a chronic inflammatory state.
-
Data and Protocols
This compound Concentration Summary
The tables below summarize various concentrations and vehicles used in published this compound sensitization protocols.
Table 1: Sensitization Phase Parameters
| Concentration | Vehicle/Solvent | Application Site | Species | Reference |
| 5% | Ethanol/Acetone Mixture | Shaved Abdomen | Mouse | |
| 2% | Ethanol | Shaved Abdomen | Mouse | |
| 1.5% | Acetone | Shaved Abdomen | Mouse | |
| 1% (10 mg/ml) | 4:1 Acetone:Olive Oil | Shaved Back | Mouse | |
| 0.5% | Not Specified | Exposed Abdomen | Mouse | |
| 0.5% (w/v) | Ethanol | Shaved Abdomen | Mouse | |
| 0.3% | 80% Acetone:20% Olive Oil | Shaved Skin | Mouse | |
| 5% | Not Specified | Skin | Goat |
Table 2: Challenge (Elicitation) Phase Parameters
| Concentration | Vehicle/Solvent | Application Site | Species | Reference |
| 3% | Ethanol/Acetone Mixture | Ear | Mouse | |
| 1% | Not Specified | Ear | Mouse | |
| 1% | Acetone | Ear | Mouse | |
| 0.3% (3 mg/ml) | 4:1 Acetone:Olive Oil | Ear | Mouse | |
| 0.3% | 80% Acetone:20% Olive Oil | Same as Sensitization | Mouse | |
| 0.2% | 4:1 Acetone:Olive Oil | Ear | Mouse | |
| 0.1% | Not Specified | Skin | Goat |
Detailed Experimental Protocol: Standard Acute CHS Model
This protocol is a synthesized example based on common methodologies. Researchers should optimize concentrations and timing for their specific experimental needs.
Materials:
-
This compound (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Solvent for Sensitization (e.g., 4:1 Acetone:Olive Oil)
-
Solvent for Challenge (e.g., 4:1 Acetone:Olive Oil)
-
Mice (e.g., BALB/c)
-
Electric shaver
-
Pipettors and tips
-
Dial thickness micrometer
Procedure:
-
Acclimatization (Day -2): Allow animals to acclimate to the facility for at least 48 hours before the experiment begins.
-
Preparation (Day -1): Carefully shave a ~2x2 cm area on the abdomen of each mouse.
-
Sensitization (Day 0):
-
Prepare a 2% (w/v) this compound solution in your chosen sensitization vehicle (e.g., ethanol).
-
Under light anesthesia (if necessary), apply 50-100 µL of the 2% this compound solution to the shaved abdomen of each mouse in the experimental groups.
-
Apply an equal volume of vehicle alone to the control group animals.
-
-
Rest Period (Day 1 to Day 6): House the animals normally. The sensitization response is developing during this time.
-
Pre-Challenge Measurement (Day 7):
-
Measure the baseline thickness of both the right and left ears of each mouse using the dial thickness micrometer. Record these values.
-
-
Challenge (Day 7):
-
Prepare a 1% (w/v) this compound solution in your chosen challenge vehicle (e.g., 4:1 acetone:olive oil).
-
Apply 10-20 µL of the 1% this compound solution to both the inner and outer surfaces of the right ear.
-
Apply an equal volume of vehicle alone to the left ear (internal control) and to both ears of the control group animals.
-
-
Post-Challenge Measurement (Day 8):
-
24 hours after the challenge, re-measure the thickness of both ears.
-
-
Data Analysis:
-
Calculate the change in ear thickness (ear swelling) for each ear: (Measurement on Day 8) - (Measurement on Day 7).
-
The specific response is the swelling of the this compound-challenged ear minus the swelling of the vehicle-challenged ear.
-
Compare the swelling between the experimental and control groups.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a standard acute this compound-induced CHS experiment.
Simplified Signaling Pathway
Caption: Key cellular events in this compound sensitization and elicitation.
References
- 1. Unravelling Immunological Depths: Exploring this compound-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Skin microbiota of this compound-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Oxazolone Dissolution and Experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxazolone (B7731731).
Frequently Asked Questions (FAQs)
Q1: What are the common vehicles for dissolving this compound for in vivo studies?
A1: this compound can be dissolved in several vehicles for experimental use, particularly in models of contact hypersensitivity and colitis. Commonly used vehicles include acetone (B3395972), ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and a 4:1 mixture of acetone and olive oil (AOO).[1][2][3] The choice of vehicle is critical as it can influence the immunological outcome of the experiment.[1][2]
Q2: How does the choice of vehicle impact the immune response to this compound?
A2: The vehicle used to dissolve this compound can significantly modulate both cellular and humoral immune responses. For instance, acetone and ethanol have been shown to induce stronger proliferative responses and higher lymph node cell numbers compared to DMF, DMSO, or AOO. The IgG2a/IgG1 ratio, indicative of the T helper cell type involved, also varies with the vehicle, suggesting that vehicles are not immunologically inert.
Q3: What are some recommended formulations for preparing this compound solutions?
A3: The optimal formulation depends on the specific experimental model (e.g., contact hypersensitivity vs. colitis) and the intended route of administration. For topical application in contact hypersensitivity models, a common choice is a 4:1 (v/v) mixture of acetone and olive oil. For in vivo formulations, especially when using DMSO, co-solvents can be employed to improve solubility and administration. A typical formulation might involve a stock solution of this compound in DMSO, which is then further diluted with vehicles like PEG300, Tween 80, and saline or corn oil. Another option for in vivo studies is 10% DMSO with 90% (20% SBE-β-CD in Saline).
Q4: How should this compound solutions be prepared and stored?
A4: To prepare a solution, the powdered this compound should be completely dissolved in the chosen vehicle, which may require gentle vortexing. For stock solutions in DMSO, sonication may be recommended to ensure complete dissolution. Stock solutions are typically aliquoted and stored at low temperatures, such as -20°C for up to a month or -80°C for up to six months, to prevent degradation from repeated freeze-thaw cycles. It is generally recommended to use freshly prepared working solutions for in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| This compound fails to dissolve completely. | - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature affecting solubility. | - Ensure you are using a recommended vehicle such as acetone, ethanol, or DMSO.- Increase the solvent volume gradually.- Gentle warming or sonication can aid dissolution, particularly with DMSO.- For in vivo formulations with DMSO, consider using co-solvents like PEG300 and Tween 80 to improve solubility. |
| Precipitation or crystallization of this compound in the prepared solution. | - The solution is supersaturated.- The temperature of the solution has dropped significantly.- Instability of the solution over time. | - Prepare fresh solutions before each experiment.- If using a solvent mixture, ensure the components are miscible and added in the correct order.- For acetone/olive oil mixtures, ensure thorough mixing to prevent separation.- Store solutions at the recommended temperature and use them within their stability window. |
| Variability in experimental results between batches. | - Inconsistent preparation of the this compound solution.- Degradation of the this compound stock solution.- The vehicle itself is influencing the results. | - Standardize the dissolution protocol, including solvent source, volume, and mixing procedure.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Always include a vehicle-only control group in your experiments to account for any effects of the solvent. |
| Unexpected inflammatory response in the vehicle control group. | - Some vehicles, like DMSO, are not biologically inert and can have anti-inflammatory or other effects.- Contamination of the vehicle. | - Be aware of the known biological effects of your chosen vehicle.- Use high-purity, sterile vehicles.- Compare the results of the this compound-treated group directly to the vehicle control group to isolate the specific effect of this compound. |
Experimental Protocols
Preparation of this compound Solution for Delayed-Type Hypersensitivity (DTH) Model
This protocol is adapted from studies inducing contact hypersensitivity in mice.
Materials:
-
This compound powder
-
Acetone (analytical grade)
-
Olive oil
-
Vortex mixer
-
Sterile tubes
Procedure for Sensitization Solution (e.g., 3% w/v):
-
Prepare a 4:1 (v/v) mixture of acetone and olive oil. For example, mix 4 mL of acetone with 1 mL of olive oil.
-
Weigh 60 mg of this compound powder and add it to 2 mL of the acetone/olive oil mixture.
-
Vortex the solution until the this compound is completely dissolved.
Procedure for Challenge Solution (e.g., 1% w/v):
-
Prepare a 50% ethanol solution in distilled water.
-
Weigh 20 mg of this compound powder and add it to 2 mL of the 50% ethanol solution.
-
Vortex gently until the this compound is fully dissolved.
Note: The concentrations of this compound for sensitization and challenge may need to be optimized depending on the specific mouse strain and experimental design.
Signaling Pathways and Workflows
Experimental Workflow for this compound-Induced DTH
Caption: A typical experimental workflow for an this compound-induced Delayed-Type Hypersensitivity (DTH) mouse model.
Simplified Signaling Pathway in this compound-Induced Contact Hypersensitivity
Caption: Simplified signaling pathway of this compound-induced contact hypersensitivity, showing the key cellular events in the sensitization and elicitation phases.
References
Technical Support Center: Oxazolone Hypersensitivity Studies
Welcome to the technical support center for oxazolone-induced hypersensitivity studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute robust experiments by effectively controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: Why is controlling for vehicle effects critical in This compound (B7731731) studies?
A1: The vehicle used to dissolve and apply this compound can significantly influence the outcome of contact hypersensitivity (CHS) responses.[1][2] Vehicles can modulate both cellular and humoral immune responses, affect the absorption rate of the allergen, and may even possess irritating properties that can confound results.[2] Therefore, proper vehicle controls are essential to ensure that the observed effects are due to the hapten (this compound) itself and not an artifact of the vehicle.
Q2: What are the most common vehicles used for this compound sensitization and challenge?
A2: Common vehicles for dissolving this compound include acetone (B3395972), ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and a mixture of acetone and olive oil (AOO), typically in a 4:1 ratio.[1][2] The choice of vehicle can impact the severity of the inflammatory response. For instance, acetone and ethanol have been shown to induce stronger proliferative responses and higher lymph node cell numbers compared to DMF, DMSO, or AOO.
Q3: What control groups are essential for a well-controlled this compound study?
A3: A comprehensive this compound study should include the following control groups:
-
Naïve/Untreated Group: Mice that receive no treatment. This group provides a baseline for ear thickness and other immunological parameters.
-
Vehicle Control Group: Mice that are sensitized and challenged with the vehicle alone. This group is crucial for determining the contribution of the vehicle to the observed inflammation.
-
This compound-Sensitized, Vehicle-Challenged Group (Negative Control): Mice sensitized with this compound but challenged only with the vehicle. This helps to assess the effect of sensitization alone.
-
This compound/Vehicle Group (Positive Control): Mice sensitized and challenged with this compound dissolved in the chosen vehicle. This group demonstrates the full CHS response.
-
(Optional) Positive Treatment Control Group: A group treated with a known anti-inflammatory agent (e.g., a corticosteroid like clobetasol) to validate the model's responsiveness to therapeutic intervention.
Q4: Can the vehicle itself induce an inflammatory response?
A4: Yes, some vehicles can cause skin irritation and inflammation, which can be mistaken for a mild CHS response. For example, ethanol has been noted as a potential weak sensitizer. Furthermore, the application of vehicles like acetone and olive oil can induce changes in the skin microbiota. This underscores the importance of the vehicle-only control group to differentiate between vehicle-induced irritation and a true allergic reaction.
Troubleshooting Guide
Issue 1: High background inflammation in the vehicle control group.
-
Possible Cause: The chosen vehicle may be too irritating for the mouse strain being used. Some vehicles can cause non-specific inflammation.
-
Troubleshooting Steps:
-
Review Vehicle Choice: Consider switching to a less irritating vehicle. For example, if using acetone or ethanol, a switch to an acetone/olive oil mixture (AOO) might be beneficial as AOO has been shown to elicit a different immune profile.
-
Check Vehicle Purity: Ensure the vehicle is of high purity and free of contaminants that could be causing irritation.
-
Refine Application Technique: Ensure gentle application of the vehicle to minimize physical irritation to the skin.
-
Issue 2: Inconsistent or weak ear swelling response in the positive control group.
-
Possible Cause 1: Suboptimal this compound Concentration: The concentration of this compound for sensitization or challenge may not be optimal.
-
Troubleshooting Steps:
-
Consult established protocols. Sensitization concentrations typically range from 1.5% to 5%, while challenge concentrations are lower, around 0.1% to 1%.
-
-
Possible Cause 2: Inefficient Penetration of this compound: The vehicle may not be effectively delivering the this compound through the skin barrier.
-
Troubleshooting Steps:
-
The choice of vehicle affects hapten absorption. Acetone is a common choice that facilitates good penetration.
-
-
Possible Cause 3: Timing of Sensitization and Challenge: The time interval between sensitization and challenge is critical for mounting a robust immune response.
-
Troubleshooting Steps:
-
A typical timeline involves sensitizing on day 0 and challenging 5 to 7 days later.
-
Issue 3: Unexpected results in test compound groups.
-
Possible Cause: Interaction between the test compound and the vehicle.
-
Troubleshooting Steps:
-
Formulation Controls: Include a control group treated with the vehicle used to deliver the test compound to account for any effects of this secondary vehicle.
-
Solubility and Stability Checks: Ensure the test compound is soluble and stable in the chosen vehicle for the duration of the experiment.
-
Experimental Protocols
Standard this compound-Induced Contact Hypersensitivity (CHS) Protocol
This protocol is a synthesis of commonly used methods in the literature.
Materials:
-
This compound (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Vehicle (e.g., Acetone:Olive Oil 4:1, Ethanol, or Acetone)
-
Mice (e.g., BALB/c or C57BL/6)
-
Micrometer for ear thickness measurements
-
Clippers for shaving
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Sensitization (Day 0):
-
Lightly anesthetize the mice.
-
Shave a small area on the abdomen (approximately 2x2 cm).
-
Topically apply a solution of this compound (e.g., 100 µL of 1.5-3% this compound in the chosen vehicle) to the shaved abdomen.
-
For the vehicle control group, apply the same volume of vehicle alone.
-
-
Rest Period (Day 1-6): Allow 5 to 7 days for the development of the primary immune response.
-
Baseline Ear Measurement (Day 7): Before challenging, measure the baseline thickness of both ears using a digital micrometer.
-
Challenge (Day 7):
-
Apply a lower concentration of this compound solution (e.g., 10-20 µL of 0.5-1% this compound in the vehicle) to both the dorsal and ventral surfaces of the right ear.
-
Apply the same volume of vehicle alone to the left ear to serve as an internal control.
-
-
Measurement of Ear Swelling (Day 8 - 24 to 48 hours post-challenge):
-
Measure the thickness of both ears.
-
The ear swelling response is calculated as the difference in ear thickness before and after the challenge (Day 8 measurement - Day 7 measurement).
-
Data Presentation
Table 1: Example of Ear Swelling Data in a Well-Controlled this compound Study
| Group | Sensitization (Day 0) | Challenge (Day 7, Right Ear) | Ear Swelling (mm) 24h Post-Challenge (Mean ± SD) |
| 1. Naïve | None | None | 0.02 ± 0.01 |
| 2. Vehicle Control | Vehicle | Vehicle | 0.05 ± 0.02 |
| 3. This compound/Vehicle | 2% this compound | 1% this compound | 0.25 ± 0.05 |
| 4. Test Compound | 2% this compound | 1% this compound + Compound X | 0.10 ± 0.03 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for a controlled this compound study.
Simplified Signaling in Contact Hypersensitivity
Caption: Key steps in the this compound-induced CHS immune response.
References
Technical Support Center: Oxazolone-Induced Hypersensitivity Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing oxazolone-induced hypersensitivity models. Our aim is to help you minimize non-specific inflammation and ensure the generation of robust and reproducible data.
Troubleshooting Guide: Minimizing Non-Specific Inflammation
High background or non-specific inflammation in vehicle-treated or control groups can mask the specific T-cell mediated response to This compound (B7731731), leading to data misinterpretation. This guide addresses common issues and provides corrective actions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High ear swelling in vehicle control group | Irritant effect of the vehicle: Acetone (B3395972) and other solvents can cause skin irritation, leading to mild inflammation and swelling.[1][2] | - Optimize the vehicle: A common vehicle is a 4:1 mixture of acetone and olive oil; the olive oil helps to reduce the irritant effect of acetone.[1] - Allow for complete evaporation: Ensure the solvent has fully evaporated after application to minimize prolonged skin contact. - Use a different solvent: While less common, ethanol (B145695) has also been used. However, be aware that ethanol itself can be a weak sensitizer.[3] |
| Excessive skin damage at sensitization site | High concentration of this compound: The concentration used for sensitization may be too high for the mouse strain, leading to severe local irritation. | - Titrate this compound concentration: Start with a lower sensitization concentration (e.g., 0.5-1.5%) and assess the response.[3] The goal is to sensitize without causing excessive inflammation. |
| Inconsistent ear swelling response across animals | Variability in application: Inconsistent application volume or area can lead to variable dosing and, consequently, variable inflammatory responses. Animal-to-animal variability: Differences in skin microbiota or individual sensitivity can contribute to varied responses. | - Standardize application technique: Use a calibrated pipette to apply a precise volume to a consistent, shaved area. - Ensure gentle application: Avoid excessive rubbing, which can cause mechanical irritation. - Increase sample size (n): A larger group size can help to mitigate the impact of individual animal variability on statistical outcomes. |
| Difficulty distinguishing specific from non-specific inflammation | Overlapping inflammatory pathways: Both irritant and allergic responses can involve pro-inflammatory cytokines like TNF-α. | - Include a "vehicle-only" challenge group: This group, sensitized with the vehicle and challenged with the vehicle, helps to quantify the baseline irritation. - Perform histological analysis: Allergic contact dermatitis is characterized by a mixed infiltrate including lymphocytes and potentially eosinophils upon repeated exposure, whereas an irritant response may be more neutrophil-predominant. - Analyze cytokine profiles: The specific response is characterized by a shift in T-helper cell cytokines. An initial response is often Th1-dominant (IFN-γ), which can shift to a Th2-dominant response (IL-4, IL-13) with chronic exposure. An irritant response may be characterized primarily by TNF-α without a significant Th1/Th2 profile. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between the sensitization and challenge phases?
A1: The this compound model involves two distinct phases. The sensitization phase is the initial exposure to a higher concentration of this compound, typically on the shaved abdomen, which primes the adaptive immune system. This leads to the development of hapten-specific T cells. The challenge phase occurs several days later and involves applying a lower concentration of this compound to a different site, usually the ear. This re-exposure activates the sensitized T cells, leading to a delayed-type hypersensitivity (DTH) reaction characterized by inflammation and swelling.
Q2: How long after the challenge should I measure the ear swelling?
A2: The peak inflammatory response in the acute DTH model typically occurs 24-72 hours after the challenge. It is common practice to measure ear thickness at 24 hours post-challenge. For chronic models with repeated challenges, measurements can be taken before and 24 hours after each challenge.
Q3: What are the key cytokines involved in the this compound-induced inflammatory response?
A3: The cytokine profile can vary depending on the acute or chronic nature of the model.
-
Acute Response: An initial challenge often leads to a transient increase in TNF-α , followed by a predominantly Th1 cytokine response , characterized by IFN-γ .
-
Chronic Response: Continued exposure to this compound can lead to a downregulation of IFN-γ and an upregulation of Th2 cytokines , such as IL-4 and IL-13 . Pro-inflammatory cytokines like IL-1β and IL-6 are also typically elevated.
Q4: Can the vehicle solution influence the experimental outcome?
A4: Yes, the vehicle itself can impact the results. Studies have shown that a common vehicle, acetone and olive oil, can induce changes in the skin's bacterial community. This highlights the importance of including a vehicle-only control group to accurately assess the baseline inflammatory or microbial changes. There are also concerns that some solvents, like ethanol, can act as weak sensitizers themselves.
Q5: What are the expected histological changes in the ear tissue?
A5: Histological analysis of the ear tissue after a successful this compound challenge will typically show:
-
Edema: An increase in ear thickness due to fluid accumulation.
-
Inflammatory Cell Infiltration: A mixed infiltrate of immune cells, including lymphocytes, neutrophils, and macrophages. With chronic exposure, eosinophils may also be present.
-
Epidermal Hyperplasia (Acanthosis): Thickening of the epidermis.
-
Hyperkeratosis: Thickening of the stratum corneum.
Experimental Protocols
Standard this compound-Induced Contact Hypersensitivity (CHS) Protocol
This protocol is a standard method for inducing an acute DTH response in mice.
Materials:
-
This compound (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Vehicle: Acetone and Olive Oil (4:1 v/v)
-
Mice (e.g., BALB/c or C57BL/6)
-
Electric shaver
-
Calibrated pipettes
-
Dial thickness micrometer gauge
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen (approximately 2x2 cm).
-
Topically apply 50-100 µL of a 1.5-2% this compound solution in the vehicle to the shaved abdomen.
-
-
Challenge (Day 5-7):
-
Take a baseline measurement of the thickness of both ears using a dial thickness micrometer gauge.
-
Apply 10-20 µL of a lower concentration of this compound solution (e.g., 1%) to both the inner and outer surfaces of one ear.
-
Apply the same volume of the vehicle alone to the contralateral ear to serve as a control.
-
-
Measurement (24 hours post-challenge):
-
Measure the thickness of both ears again.
-
The degree of inflammation is typically calculated as the change in ear thickness (measurement at 24h - baseline measurement).
-
Signaling Pathways and Workflows
Experimental Workflow for this compound-Induced CHS
Caption: A typical experimental workflow for an acute this compound-induced contact hypersensitivity model.
Key Signaling in this compound-Induced DTH
Caption: Simplified signaling pathway for this compound-induced delayed-type hypersensitivity (DTH).
References
Technical Support Center: Oxazolone Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with oxazolone (B7731731) in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity. What are the primary reasons for its instability?
A1: this compound is susceptible to degradation in solution, primarily through two pathways: hydrolysis and racemization.[1] Hydrolysis involves the opening of the this compound ring by water, leading to the formation of an inactive α-acylamino acid.[1] Racemization, the interconversion between enantiomers, can also occur and may affect its biological activity depending on the stereospecificity of your assay. Both processes are influenced by the solvent, pH, and temperature.
Q2: What is the expected shelf-life of an this compound stock solution?
A2: The shelf-life of an this compound solution is highly dependent on the solvent and storage conditions. For in vivo studies, it is often recommended to prepare fresh solutions on the day of use.[2] However, stock solutions in anhydrous solvents like DMSO can be stored for longer periods. When stored at -80°C, stock solutions may be stable for up to 6 months, and at -20°C, for up to 1 month.[2] It is crucial to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
A3: Preparing this compound stock solutions in aqueous buffers is generally not recommended for long-term storage due to the high risk of hydrolysis.[1] In aqueous solutions, both neutral and basic conditions, catalyzed by the buffer and hydroxide (B78521) ions, can lead to ring opening. If your experimental protocol requires an aqueous solution, it should be prepared immediately before use from a fresh stock solution in an anhydrous solvent like DMSO or ethanol (B145695).
Q4: I am observing inconsistent results in my this compound-induced contact hypersensitivity (CHS) experiments. What could be the cause?
A4: Inconsistent results in CHS models can stem from several factors related to this compound stability and handling:
-
Solution Degradation: As this compound solutions can be unstable, variability in the age of the solution or storage conditions can lead to inconsistent sensitization and challenge responses. Always use freshly prepared solutions for each experiment.
-
Animal Strain and Individual Variation: The inflammatory response can vary between different mouse strains and even among individual animals.
-
Application Technique: Ensure a consistent and uniform application of the this compound solution to the skin. The volume and area of application should be standardized across all animals.
-
Vehicle Effects: The solvent vehicle itself (e.g., acetone (B3395972)/olive oil) can sometimes cause minor irritation, contributing to variability.
Troubleshooting Guides
Issue 1: Poor or No Inflammatory Response in Animal Models
| Possible Cause | Troubleshooting Step |
| Degraded this compound Solution | Prepare a fresh solution of this compound from a high-quality powder for each experiment. Avoid using previously prepared and stored solutions. |
| Suboptimal Solvent | For sensitization, a 4:1 (v/v) mixture of acetone and olive oil is commonly used. For challenge, 50% ethanol is often employed. Ensure the correct solvent system is being used as specified in established protocols. |
| Incorrect Concentration | Verify the calculations and weighing of the this compound powder. Use a calibrated balance and ensure complete dissolution in the solvent. |
| Improper Animal Sensitization/Challenge | Ensure the sensitization and challenge sites are properly prepared (e.g., shaved) and that the this compound solution is applied evenly and consistently. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Solution Preparation | Standardize the entire solution preparation process, including the source and grade of solvents, the weighing procedure, and the mixing method. |
| Variable Storage of Aliquots | If using aliquots from a stock solution, ensure they are stored in tightly sealed vials at a consistent, low temperature (-80°C is preferred) and protected from light. Minimize the time aliquots spend at room temperature. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and promote degradation. |
| Assay Conditions | Control for environmental factors such as temperature and humidity during the experiment, as these can affect the rate of this compound degradation and the biological response. |
Data Presentation
Table 1: Factors Influencing this compound Stability in Solution
| Factor | Influence on Stability | Recommendations |
| pH | Hydrolysis is catalyzed by both acidic and basic conditions. Stability is generally greatest in neutral, anhydrous environments. | Avoid aqueous solutions for storage. If necessary for the experiment, prepare fresh and use immediately. |
| Temperature | Higher temperatures accelerate the rate of both hydrolysis and racemization. | Store stock solutions at low temperatures (-20°C or -80°C). Allow solutions to reach room temperature only just before use. |
| Solvent | Polar, protic solvents (like water and to a lesser extent, ethanol) can participate in hydrolysis. Aprotic solvents with a low dielectric constant (like DMSO) are generally better for stability. | For long-term storage, use anhydrous DMSO. For working solutions, the choice of solvent will be dictated by the experimental protocol, but fresh preparation is key. |
| Light | Some this compound derivatives may be sensitive to light, leading to photodegradation. | Store solutions in amber vials or otherwise protected from light. |
| Moisture | Water is a key reactant in the hydrolysis of this compound. | Use anhydrous solvents and store solutions in tightly sealed containers with desiccant if necessary. |
Experimental Protocols
Preparation of this compound Solutions for Contact Hypersensitivity (CHS) Model
Sensitization Solution (3% w/v):
-
Prepare a 4:1 (v/v) mixture of acetone and olive oil. For example, mix 4 mL of acetone with 1 mL of olive oil.
-
Weigh 60 mg of this compound powder.
-
Dissolve the this compound powder in 2 mL of the acetone/olive oil mixture.
-
Vortex gently until the this compound is completely dissolved.
-
This solution should be prepared fresh on the day of sensitization.
Challenge Solution (1% w/v):
-
Prepare a 50% ethanol solution in water.
-
Weigh 20 mg of this compound powder.
-
Dissolve the this compound powder in 2 mL of the 50% ethanol solution.
-
Vortex gently until the this compound is completely dissolved.
-
This solution should be prepared fresh on the day of challenge.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Ethical and Practical Guidance for Oxazolone-Induced Disease Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the ethical and effective use of oxazolone-induced disease models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures for this compound-induced colitis and contact hypersensitivity.
General Ethical Considerations: The 3Rs Principle
The use of animal models in research necessitates a strong ethical framework. The principles of the 3Rs (Replacement, Reduction, and Refinement) are fundamental to conducting humane animal studies and are embedded in national and international legislation.[1][2][3]
-
Replacement: Actively seek and use methods that avoid or replace the use of animals whenever possible.[1][2] This includes leveraging in vitro models, such as cell cultures, and in silico computational modeling.
-
Reduction: Minimize the number of animals used while still obtaining statistically significant and reproducible data. This can be achieved through careful experimental design, appropriate statistical analysis, and sharing of data to avoid unnecessary duplication of studies.
-
Refinement: Alleviate or minimize any potential pain, suffering, or distress to the animals. This involves optimizing housing conditions, handling techniques, and experimental procedures, as well as establishing clear humane endpoints.
This compound-Induced Colitis Model: Troubleshooting and FAQs
The this compound-induced colitis model is a valuable tool for studying Th2-mediated intestinal inflammation, which shares features with human ulcerative colitis (UC). However, the model can be associated with significant animal welfare concerns.
Frequently Asked Questions (FAQs)
Q1: What are the typical clinical signs and expected mortality rate in the acute this compound-induced colitis model?
A1: Animals typically exhibit weight loss, diarrhea, and bloody stools. In some protocols, a rapid drop in body temperature and a high mortality rate (up to 65% by day 5) can occur, likening the severe model to sepsis. It is crucial to monitor animals closely and define humane endpoints.
Q2: How can I refine the this compound-induced colitis protocol to improve animal welfare?
A2: Several refinement strategies can be implemented:
-
Dose and Strain Selection: Using a lower concentration of This compound (B7731731) and a mouse strain known to have a lower mortality rate, such as BALB/c, can reduce the severity of the disease.
-
Anesthesia and Analgesia: All procedures, including sensitization and challenge, should be performed under anesthesia to minimize distress. Post-procedural analgesia should be considered in consultation with a veterinarian.
-
Humane Endpoints: Establish clear humane endpoints to prevent prolonged suffering. These can include a certain percentage of weight loss (e.g., >20%), severe lethargy, or inability to access food and water.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High mortality rate exceeding expectations | This compound concentration is too high for the mouse strain. | Reduce the concentration of this compound used for the intrarectal challenge. Ensure proper administration technique to avoid perforation. |
| Inconsistent or no induction of colitis | Improper sensitization or challenge technique. | Ensure complete dissolution of this compound in the vehicle. For the challenge, insert the catheter to the correct depth (approx. 3-4 cm) and hold the mouse in a vertical position to ensure distribution throughout the colon. |
| High variability in disease severity between animals | Differences in gut microbiota. | Co-housing animals for a period before the experiment can help normalize the gut microbiota and reduce variability. Consider sourcing animals from a single supplier and maintaining consistent housing conditions. |
Quantitative Data Summary: this compound-Induced Colitis
| Parameter | Vehicle Control | This compound-Induced Colitis | Reference |
| Body Weight Change | Gain or minimal loss | Significant loss (e.g., >10%) | |
| Colon Length | Normal | Significantly shortened | |
| Myeloperoxidase (MPO) Activity | Low | Significantly increased | |
| Serum IL-6 Levels (pg/mL) | Baseline | Significantly elevated | |
| Serum TNF-α Levels (pg/mL) | Baseline | Significantly elevated |
This compound-Induced Contact Hypersensitivity (CHS) Model: Troubleshooting and FAQs
The this compound-induced contact hypersensitivity (CHS) model is widely used to study delayed-type hypersensitivity and the mechanisms of allergic contact dermatitis.
Frequently Asked Questions (FAQs)
Q1: What are the key steps in the this compound-induced CHS protocol?
A1: The protocol involves two main phases:
-
Sensitization: A solution of this compound is applied to a shaved area of the abdomen or flank.
-
Challenge: After a period of 5-7 days, a lower concentration of this compound is applied to the ear to elicit an inflammatory response.
Q2: How is the inflammatory response measured in the CHS model?
A2: The primary readout is the measurement of ear swelling, typically assessed 24 to 48 hours after the challenge using a micrometer. Other endpoints include histological analysis of immune cell infiltration and measurement of cytokine levels in the ear tissue.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or no ear swelling response | Incomplete sensitization. | Ensure the sensitization dose is sufficient and that the this compound solution is properly prepared. Gentle tape-stripping of the sensitization site can enhance hapten penetration. |
| Inflammation observed in the vehicle-treated control ear | Irritant effect of the vehicle (e.g., acetone). | Ensure the use of a proper control group that receives only the vehicle to account for any non-specific inflammation. Consider alternative vehicles if irritation is significant. |
| High background inflammation or skin irritation before challenge | Harsh shaving or hair removal technique. | Use electric clippers carefully to avoid abrasions. Allow sufficient time for any minor skin irritation from shaving to resolve before sensitization. |
Quantitative Data Summary: this compound-Induced Contact Hypersensitivity
| Parameter | Vehicle Control | This compound-Induced CHS | Reference |
| Ear Swelling (mm) 24h post-challenge | Minimal increase | Significant increase | |
| Epidermal Thickness (µm) | Baseline | Significantly increased | |
| Dermal Thickness (µm) | Baseline | Significantly increased | |
| Neutrophil Infiltration (cells/field) | Low | Significantly increased | |
| IL-4 Gene Expression (fold change) | Baseline | Significantly upregulated | |
| IFN-γ Gene Expression (fold change) | Baseline | Significantly upregulated |
Experimental Protocols
This compound-Induced Colitis (Acute Model)
-
Animals: BALB/c mice are commonly used.
-
Sensitization (Day 0): Anesthetize the mice. Shave a small area of the abdomen and apply 150-200 µL of 3% this compound in 100% ethanol (B145695).
-
Challenge (Day 5-7): Anesthetize the mice. Intrarectally administer 100-150 µL of 1% this compound in 50% ethanol via a catheter inserted approximately 3-4 cm. Hold the mouse in a head-down vertical position for 60 seconds to ensure distribution.
-
Monitoring: Monitor the animals daily for weight loss, stool consistency, and signs of distress.
-
Endpoint Analysis: Euthanize the animals at a predetermined time point (e.g., 2-5 days post-challenge). Collect colon tissue for measurement of length, histology, and cytokine analysis.
This compound-Induced Contact Hypersensitivity
-
Animals: BALB/c or other suitable mouse strains can be used.
-
Sensitization (Day 0): Anesthetize the mice. Shave the abdomen and apply 50-150 µL of 1.5-5% this compound in an acetone (B3395972) and olive oil vehicle (e.g., 4:1 ratio).
-
Challenge (Day 5-7): Apply 10-20 µL of a lower concentration of this compound (e.g., 1-3%) to both sides of one ear. Apply the vehicle alone to the contralateral ear as a control.
-
Measurement: Measure the ear thickness of both ears using a micrometer before the challenge and at 24 and 48 hours post-challenge.
-
Endpoint Analysis: The difference in ear thickness between the this compound-treated and vehicle-treated ears is calculated as a measure of the inflammatory response. Ear tissue can be collected for histology and cytokine analysis.
Visualization of Key Pathways and Workflows
Caption: Signaling pathway of this compound-induced contact hypersensitivity.
Caption: Experimental workflow for the this compound-induced colitis model.
Caption: Logical flow for ethical considerations in animal model research.
References
Technical Support Center: Oxazolone-Induced Atopic Dermatitis Model
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the oxazolone-induced atopic dermatitis (AD) model. It aims to refine scoring systems and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical timeline for sensitization and challenge in the this compound-induced AD model?
A1: A common protocol involves sensitizing mice on Day 0 by applying This compound (B7731731) to a shaved area of the skin, such as the abdomen or back.[1][2] After a sensitization period, typically 5 to 7 days, repeated challenges with a lower concentration of this compound are applied to a different site, usually the ear, every other day.[1][2][3] The number of challenges can vary, with studies showing that four challenges are often sufficient to induce significant AD-like symptoms.
Q2: What are the key clinical signs to score in the this compound-induced AD model?
A2: The primary clinical signs to score are redness (erythema), swelling (edema), scaling (dryness), and excoriations (from scratching). A scoring system, often ranging from 0 (none) to 3 (severe) for each parameter, is typically used to quantify the severity of the dermatitis. Itching behavior can also be observed and scored.
Q3: Which mouse strains are most suitable for this model?
A3: Several mouse strains can be used, including BALB/c, C57BL/6, and NC/Nga mice. The choice of strain can influence the immune response, with some strains being more prone to developing Th2-dominant inflammation characteristic of atopic dermatitis.
Q4: What are the expected immunological changes in this model?
A4: The this compound-induced AD model is characterized by a shift from an initial Th1-dominated response to a chronic Th2-dominated inflammatory response. This is associated with increased levels of Th2 cytokines such as IL-4 and IL-13, as well as elevated serum IgE levels. Pro-inflammatory cytokines like TNF-α may also be upregulated.
Q5: How can I measure the inflammatory response beyond clinical scoring?
A5: In addition to clinical scoring, several other endpoints can be measured to quantify the inflammatory response. These include:
-
Ear thickness: Measured with a digital caliper, this provides an objective measure of edema.
-
Histological analysis: Skin biopsies can be examined for epidermal thickening (acanthosis), inflammatory cell infiltration (such as eosinophils, mast cells, and lymphocytes), and other changes like hyperkeratosis.
-
Cytokine analysis: Levels of key cytokines (e.g., IL-4, IL-13, TNF-α, IFN-γ) can be measured in skin tissue or serum using techniques like ELISA or qPCR.
-
Serum IgE levels: Total serum IgE is a hallmark of atopic responses and can be measured by ELISA.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in clinical scores between animals in the same group. | Inconsistent application of this compound (volume, concentration, location).Inherent biological variability in the mouse strain.Inconsistent scoring by different researchers. | Ensure precise and consistent application of this compound using calibrated pipettes.Increase the number of animals per group to account for variability.Develop a detailed scoring rubric with photographic examples and have a single, blinded observer perform all scoring, or ensure rigorous training and calibration between multiple scorers. |
| Failure to induce a robust inflammatory response (low clinical scores, minimal ear swelling). | Suboptimal concentration of this compound for sensitization or challenge.Insufficient number of challenges.Incorrect vehicle for this compound solution. | Optimize the concentration of this compound. A common sensitization concentration is 0.3-1.5% and challenge concentration is 0.1-1%.Increase the number of challenges; at least four are often needed for a chronic model.Use an appropriate vehicle, such as a mixture of acetone (B3395972) and olive oil, to enhance skin penetration. |
| Unexpected systemic effects or mortality. | High concentration of this compound leading to toxicity.Excessive inflammation and distress. | Reduce the concentration of this compound used for sensitization and/or challenge.Monitor animals closely for signs of distress and adhere to ethical endpoints such as body weight loss and general behavior. |
| Discrepancy between clinical scores and histological findings. | Subjectivity in clinical scoring.Timing of tissue collection may not align with the peak of histological changes. | Rely on more objective measures like ear thickness in conjunction with clinical scores.Perform a time-course study to determine the optimal time point for tissue collection to observe peak inflammatory cell infiltration and epidermal thickening. |
| Low or undetectable levels of Th2 cytokines. | The inflammatory response may still be in the acute, Th1-dominant phase.Inappropriate tissue or sample type for analysis. | Ensure a sufficient number of challenges have been performed to induce the chronic, Th2-polarized response.Analyze cytokine levels directly in the inflamed skin tissue, as systemic levels in serum may be lower. |
Experimental Protocols
This compound-Induced Atopic Dermatitis Protocol
This protocol is a generalized summary. Specific concentrations and timings may need to be optimized for your specific research question and mouse strain.
-
Sensitization (Day 0):
-
Anesthetize the mouse.
-
Shave a small area on the abdomen or back.
-
Apply a solution of 0.3% to 1.5% this compound in a vehicle (e.g., 4:1 acetone:olive oil) to the shaved skin. A typical volume is 50-100 µL.
-
Allow the solution to dry completely before returning the mouse to its cage.
-
-
Challenge (Starting Day 5-7):
-
Apply a lower concentration of this compound (e.g., 0.1% to 1%) in the same vehicle to the dorsal and ventral surfaces of one ear. A typical volume is 20 µL per ear surface.
-
Repeat the challenge every other day for a total of at least four challenges to establish a chronic inflammatory model.
-
-
Scoring and Measurements:
-
Before each challenge, measure the ear thickness of both the treated and untreated ears using a digital caliper.
-
Score the clinical signs of inflammation (redness, swelling, scaling, excoriation) on the treated ear using a standardized scoring system.
-
-
Sample Collection:
-
At the end of the experiment (e.g., 24-48 hours after the final challenge), collect blood for serum IgE analysis.
-
Euthanize the mouse and collect the ears for histological analysis and/or cytokine measurement.
-
Data Presentation
Table 1: Clinical Scoring System for this compound-Induced Atopic Dermatitis
| Score | Erythema (Redness) | Edema (Swelling) | Scaling (Dryness) | Excoriation (Scratching) |
| 0 | None | None | None | None |
| 1 | Mild, faint redness | Mild swelling, barely perceptible | Mild, fine scales | Mild, isolated scratches |
| 2 | Moderate, definite redness | Moderate swelling, clearly visible | Moderate, larger scales | Moderate, multiple scratches |
| 3 | Severe, intense redness | Severe swelling, extending beyond the challenge site | Severe, thick, and widespread scales | Severe, extensive and deep scratches |
| Total clinical score is the sum of the scores for each parameter. |
Table 2: Histological Scoring System
| Score | Epidermal Thickening (Acanthosis) | Inflammatory Cell Infiltration | Spongiosis (Epidermal Edema) |
| 0 | Normal thickness | No infiltrate | None |
| 1 | Mild increase in thickness | Mild, perivascular infiltrate | Mild, focal intercellular edema |
| 2 | Moderate increase in thickness | Moderate, diffuse infiltrate in the dermis | Moderate, multifocal intercellular edema |
| 3 | Severe, marked increase in thickness | Severe, dense infiltrate extending into the epidermis | Severe, widespread intercellular edema |
| Histological changes are typically evaluated on H&E stained skin sections. |
Visualizations
Signaling Pathway in this compound-Induced Atopic Dermatitis
Caption: Immune response shift in this compound-induced AD.
Experimental Workflow
Caption: Workflow for this compound-induced AD experiments.
References
Validation & Comparative
A Head-to-Head Comparison of Oxazolone and DNFB for Contact Hypersensitivity Studies
For researchers in immunology, dermatology, and drug development, the choice of a hapten is a pivotal step in designing robust contact hypersensitivity (CHS) studies. Oxazolone (B7731731) and 2,4-Dinitrofluorobenzene (DNFB) are two of the most prevalently used haptens for inducing CHS in murine models. This guide offers an in-depth, objective comparison of their performance, backed by experimental data, to assist scientists in selecting the optimal agent for their research objectives.
Experimental Protocols for CHS Induction
The induction of CHS is a two-phase process: an initial sensitization phase followed by a challenge phase that elicits the inflammatory response. While the principle is the same for both haptens, the specific protocols differ in concentrations and timing.
This compound-Induced CHS Protocol
A standard protocol for inducing CHS with this compound involves sensitizing mice by topically applying a 3% this compound solution to a shaved area of the abdomen on day 0.[1] After a 6-day sensitization period, a 1% this compound solution is applied to the ear to challenge the immune system.[1] The resulting ear swelling is a key measure of the inflammatory response.
DNFB-Induced CHS Protocol
For DNFB-induced CHS, a common method involves sensitizing mice with a 0.5% DNFB solution on the shaved abdomen on both day 0 and day 1.[1] The challenge is performed on day 6 by applying a 0.2% DNFB solution to the ear.[1] Similar to the this compound model, the increase in ear thickness is the primary endpoint for quantifying the hypersensitivity reaction.
Caption: Experimental workflows for this compound and DNFB-induced contact hypersensitivity.
Quantitative Performance Comparison
The choice between this compound and DNFB often hinges on the desired immunological profile of the inflammatory response. DNFB is known for inducing a classical Th1-mediated response, while this compound tends to elicit a Th2-biased or a mixed Th1/Th2 response.[2]
Ear Swelling Response
The magnitude of the inflammatory response, measured by the increase in ear thickness, can vary between the two haptens and is also dependent on the mouse strain used.
| Hapten | Mouse Strain | Change in Ear Thickness (mm) at 24h post-challenge |
| This compound | BALB/c | ~0.18 |
| DNFB | BALB/c | ~0.15 |
| This compound | C57BL/6 | ~0.12 |
| DNFB | C57BL/6 | ~0.16 |
| Data are approximated from graphical representations in WuXi AppTec (2023). |
Cytokine Profiles
The distinct T-helper cell responses induced by this compound and DNFB are reflected in their cytokine profiles in the inflamed ear tissue.
| Cytokine | Hapten | Mouse Strain | Approximate Concentration (pg/ear) |
| IFN-γ (Th1) | This compound | BALB/c | ~150 |
| IFN-γ (Th1) | DNFB | BALB/c | ~100 |
| IL-4 (Th2) | This compound | BALB/c | ~10 |
| IL-4 (Th2) | DNFB | BALB/c | <5 |
| TNF-α | This compound | BALB/c | ~250 |
| TNF-α | DNFB | BALB/c | ~200 |
| Data are approximated from graphical representations in WuXi AppTec (2023). |
Cellular and Molecular Mechanisms
The immunological cascade in CHS begins with the sensitization phase, where the hapten penetrates the skin and forms complexes with endogenous proteins. These hapten-protein adducts are then processed by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells, which migrate to the draining lymph nodes to prime naive T-cells. This leads to the generation of hapten-specific memory T-cells.
Upon subsequent exposure to the same hapten during the challenge phase, these memory T-cells are recruited to the site of application and become activated. The ensuing release of cytokines and chemokines orchestrates the recruitment of other inflammatory cells, leading to the characteristic swelling and inflammation of the skin.
The divergence in the response to this compound and DNFB lies in the predominant type of T-helper cell response that is activated. DNFB typically drives a Th1 response, characterized by the production of IFN-γ, which activates macrophages and cytotoxic T-lymphocytes. In contrast, this compound often promotes a Th2-dominant response, with the release of cytokines like IL-4 and IL-13, leading to the accumulation of eosinophils and mast cells. Some studies also report a mixed Th1/Th2 response to this compound.
Caption: Signaling pathways in DNFB and this compound-induced contact hypersensitivity.
References
Validating the Oxazolone Model for Human Ulcerative Colitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of human ulcerative colitis (UC), a chronic inflammatory bowel disease (IBD) of the colon, relies heavily on the use of animal models that accurately recapitulate the key features of the disease. Among the available chemically-induced colitis models, the oxazolone-induced colitis model has emerged as a valuable tool for investigating the pathogenesis of UC and for the preclinical evaluation of novel therapeutics. This guide provides a comprehensive comparison of the This compound (B7731731) model with other commonly used models, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate model for their studies.
At a Glance: Comparing Key Animal Models of Colitis
To facilitate a direct comparison, the following tables summarize the key characteristics of the this compound, dextran (B179266) sulfate (B86663) sodium (DSS), and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis models.
| Parameter | This compound Model | DSS Model | TNBS Model |
| Human Disease Resemblance | Ulcerative Colitis (UC)[1][2][3] | Ulcerative Colitis (UC)[1][4] | Crohn's Disease (CD) |
| Primary Immune Response | Th2-mediated (IL-4, IL-5, IL-13) | Innate immunity, mixed Th1/Th2 | Th1/Th17-mediated (IFN-γ, TNF-α, IL-17) |
| Location of Inflammation | Distal colon | Predominantly distal colon, can be pan-colitis | Distal colon, can be transmural |
| Histological Features | Superficial mucosal inflammation, epithelial ulceration, goblet cell depletion, mixed immune cell infiltrate | Epithelial erosion, crypt abscesses, inflammatory cell infiltration | Transmural inflammation, granulomas, fibrosis |
| Inducing Agent | Haptenating agent (requires sensitization) | Chemical toxicant (disrupts epithelial barrier) | Haptenating agent (requires sensitization) |
| Advantages | Mimics UC's Th2 phenotype, reproducible, good for studying adaptive immunity. | Technically simple, rapid induction, good for studying innate immunity and barrier function. | Mimics CD's Th1/Th17 phenotype, induces chronic inflammation and fibrosis. |
| Limitations | Acute model, may not fully represent chronic UC, strain-dependent susceptibility. | Not T-cell mediated, mechanism differs from human IBD pathogenesis. | Can have high mortality, technically more complex than DSS. |
Quantitative Comparison of Colitis Models
The following tables provide a summary of quantitative data from representative studies to highlight the differences between the models.
Table 1: Clinical and Macroscopic Scores
| Parameter | This compound Model | DSS Model | TNBS Model |
| Body Weight Loss (%) | 10-20% | 10-25% | 15-30% |
| Disease Activity Index (DAI) Score | 2-4 (out of 4) | 2-4 (out of 4) | 2-4 (out of 4) |
| Colon Length Reduction (%) | 20-30% | 25-40% | 30-50% |
| Macroscopic Score | Moderate to severe | Moderate to severe | Severe |
Note: Values are approximate and can vary significantly based on the specific protocol, animal strain, and severity of induction.
Table 2: Histological and Immunological Parameters
| Parameter | This compound Model | DSS Model | TNBS Model |
| Histology Score | Moderate to severe mucosal inflammation | Moderate to severe epithelial damage and infiltration | Severe transmural inflammation |
| Key Cytokine Profile | ↑↑ IL-4, ↑↑ IL-5, ↑↑ IL-13 | ↑ TNF-α, ↑ IL-6, ↑ IL-1β, variable Th1/Th2 cytokines | ↑↑ IFN-γ, ↑↑ TNF-α, ↑ IL-12, ↑ IL-17 |
| Myeloperoxidase (MPO) Activity | Increased | Markedly increased | Markedly increased |
Note: Arrows indicate the relative change in cytokine levels compared to control animals.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for inducing and assessing colitis in the this compound model.
Protocol 1: Induction of Acute this compound Colitis
Materials:
-
This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Ethanol (100% and 50%)
-
Acetone
-
Olive oil
-
Mice (BALB/c or SJL/J strains are commonly used)
-
Catheter (e.g., 3.5 F)
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mouse.
-
Shave a small area on the abdomen or back.
-
Apply 150 µL of a 3% (w/v) this compound solution in a 4:1 acetone:olive oil mixture to the shaved skin.
-
-
Intrarectal Challenge (Day 5-7):
-
Anesthetize the mouse.
-
Gently insert a catheter 3-4 cm into the colon.
-
Slowly administer 100-150 µL of a 1-2% (w/v) this compound solution in 50% ethanol.
-
Hold the mouse in a head-down position for at least 60 seconds to ensure retention of the solution.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Sacrifice the mice at a predetermined time point (e.g., 2-5 days post-challenge) for macroscopic and microscopic analysis of the colon.
-
Protocol 2: Assessment of Colitis Severity
1. Disease Activity Index (DAI):
The DAI is a composite score based on clinical signs.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
2. Macroscopic Assessment:
-
Excise the colon from the cecum to the anus.
-
Measure the colon length.
-
Score for macroscopic inflammation based on a scale (e.g., 0-4) considering hyperemia, edema, ulceration, and bowel wall thickening.
3. Histological Analysis:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the sections based on the severity of inflammation, extent of injury, and crypt damage. A common scoring system is as follows:
-
Severity of Inflammation (0-3): 0 = none, 1 = mild, 2 = moderate, 3 = severe.
-
Extent of Injury (0-3): 0 = none, 1 = mucosal, 2 = mucosal and submucosal, 3 = transmural.
-
Crypt Damage (0-4): 0 = intact, 1 = loss of basal one-third, 2 = loss of basal two-thirds, 3 = entire crypt loss, 4 = change in epithelial surface.
-
4. Myeloperoxidase (MPO) Assay:
-
Homogenize a colon tissue sample.
-
Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.
5. Cytokine Analysis:
-
Homogenize a colon tissue sample or isolate lamina propria mononuclear cells.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA, multiplex bead array, or quantitative PCR.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
Signaling Pathway in this compound-Induced Colitis
The pathogenesis of this compound-induced colitis is predominantly driven by a Type 2 helper T cell (Th2) immune response, with natural killer T (NKT) cells playing a crucial role in the production of the key effector cytokine, Interleukin-13 (IL-13).
Caption: Key signaling events in this compound-induced colitis.
Experimental Workflow for Validating the this compound Model
The following diagram outlines a typical experimental workflow for inducing and analyzing the this compound colitis model.
Caption: A typical experimental workflow for this compound colitis.
Conclusion
The this compound-induced colitis model serves as a robust and relevant tool for studying the Th2-mediated immunopathology that is characteristic of human ulcerative colitis. Its distinct features, when compared to the DSS and TNBS models, make it particularly suitable for investigating the role of adaptive immunity, NKT cells, and specific cytokines like IL-13 in the pathogenesis of IBD. By providing detailed protocols and a clear understanding of the underlying mechanisms, this guide aims to assist researchers in effectively utilizing the this compound model to advance our understanding of ulcerative colitis and to accelerate the development of novel therapeutic interventions.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mouse Strains in Oxazolone-Induced Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals
The oxazolone-induced dermatitis model is a widely utilized tool in preclinical research for studying the pathogenesis of atopic dermatitis (AD) and for evaluating the efficacy of novel therapeutics. The choice of mouse strain can significantly impact the development and characteristics of the inflammatory response. This guide provides a comparative overview of three commonly used mouse strains—BALB/c, C57BL/6, and NC/Nga—in the context of this compound-induced dermatitis, supported by experimental data and detailed protocols.
Strain-Specific Responses to This compound (B7731731) Challenge
The selection of a mouse strain for this compound-induced dermatitis studies should be guided by the specific research question. BALB/c mice are known for their robust Th2-biased immune responses, making them suitable for modeling the allergic aspects of atopic dermatitis. C57BL/6 mice, on the other hand, tend to exhibit a more mixed Th1/Th2 response. The NC/Nga strain is genetically predisposed to developing AD-like skin lesions and displays a strong Th2-dominant inflammation upon this compound challenge.
Quantitative Comparison of Dermatitis Severity
The following tables summarize key quantitative parameters for assessing dermatitis severity in BALB/c, C57BL/6, and NC/Nga mice following this compound sensitization and challenge. It is important to note that the data presented are compiled from different studies and direct cross-study comparisons should be made with caution due to variations in experimental protocols.
| Mouse Strain | Ear Thickness (mm) after this compound Challenge (mean ± SD) | Vehicle Control Ear Thickness (mm) (mean ± SD) |
| BALB/c | 0.63 ± 0.11[1] | 0.16 ± 0.01[1] |
| C57BL/6 | Data not directly comparable from a single study | Data not directly comparable from a single study |
| NC/Nga | Significant increase over baseline[2] | No significant change[2] |
| Mouse Strain | Key Cytokine Profile in Ear Tissue after this compound Challenge |
| BALB/c | Increased levels of IL-1β, IL-2, IL-4, IL-5, IL-10, IL-12, IFN-γ, and TNF-α[1] |
| C57BL/6 | Increased expression of Th1 (IFN-γ), Th2 (IL-4), and pro-inflammatory (IL-1β, TNF-α) cytokines |
| NC/Nga | Predominantly Th2 cytokine response with elevated levels of IL-4 and IL-5 anticipated |
| Mouse Strain | Histopathological Features and Inflammatory Cell Infiltration |
| BALB/c | Severe, chronic-active, diffuse, suppurative dermatitis with mixed infiltration of granulocytes, lymphocytes, mast cells, macrophages, and eosinophils. Hyperkeratosis, parakeratosis, acanthosis, and spongiosis are prominent. |
| C57BL/6 | Infiltration of CD45+ cells, including macrophages, neutrophils, basophils, and mast cells. |
| NC/Nga | Hyperkeratosis, acanthosis (epidermal thickening), and infiltration of inflammatory cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for inducing this compound-dermatitis in each mouse strain.
BALB/c Mice
-
Sensitization: On day -7, mice are sensitized by a single topical application of 0.8% this compound dissolved in a suitable vehicle (e.g., acetone) to a shaved area of the abdomen.
-
Challenge: Starting on day 0, mice are repeatedly challenged by topical application of a lower concentration of this compound (e.g., 0.4%) to the ears on alternating days for a specified period (e.g., 10 challenges over 21 days).
C57BL/6 Mice
-
Sensitization: On day -7, mice are sensitized by administering 50 µl of 10 mg/ml this compound in a 4:1 (v/v) mixture of acetone (B3395972) and olive oil to the shaved back skin.
-
Challenge: On day 0, the dorsal side of both ears are challenged with 25 µl of 3 mg/ml this compound in the same vehicle. Measurements and sample collection can be performed at various time points post-challenge (e.g., 24 hours, 7 days, 14 days, and 28 days).
NC/Nga Mice
-
Sensitization: On day 0, a shaved area of the back is treated with 0.3% this compound.
-
Challenge: Subsequent challenges with 0.3% this compound are performed on the same skin site on days 5, 8, 12, and 15. Clinical scores, including skin thickness, redness, and scaling, are monitored on each challenge day.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
A Comparative Guide to Novel Therapeutics in the Oxazolone Colitis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three novel therapeutic strategies—Andrographolide, Vagus Nerve Stimulation (VNS), and the SUMOylation inhibitor TAK-981 (subasumstat)—in the oxazolone-induced colitis model, a well-established preclinical model for ulcerative colitis. The data presented herein is compiled from recent peer-reviewed studies to facilitate an objective evaluation of their therapeutic potential.
Comparative Efficacy of Novel Therapeutics
The following table summarizes the quantitative data on the efficacy of Andrographolide, Vagus Nerve Stimulation, and TAK-981 in mitigating this compound-induced colitis.
| Therapeutic Agent | Dosage/Parameters | Disease Activity Index (DAI) | Colon Length | MPO Activity | Key Cytokine Modulation | Survival Rate |
| Control (this compound) | N/A | Significantly Increased | Significantly Shortened | Significantly Increased | ↑ TNF-α, ↑ IL-4, ↑ IL-13, ↑ IL-6, ↑ CXCL1 | Reduced |
| Andrographolide | 80 mg/kg and 120 mg/kg | Significantly Reduced[1][2] | Significantly Improved[1][3] | Significantly Inhibited[1] | ↓ TNF-α, ↓ IL-4, ↓ IL-13 | Improved |
| Vagus Nerve Stimulation (VNS) | 1 mA, 1 ms, 5 min | Improved scores | No significant effect on mucosal damage | Not Reported | ↓ IL-6, ↓ TNF-α, ↓ CXCL1 (serum and colonic mRNA) | Significantly Improved (from 21% to 50%) |
| TAK-981 (subasumstat) | Not specified in detail | Improved scores | Improved intestinal integrity | Not Reported | ↓ IL-6, ↓ TNF-α (by nearly 70%) | Not Reported |
Experimental Protocols
A standardized protocol for inducing This compound (B7731731) colitis in mice is crucial for the reproducibility of experimental findings. The following is a generalized methodology based on established protocols.
Induction of this compound Colitis
-
Sensitization: On day 0, mice are sensitized by the topical application of 3% this compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) dissolved in a 4:1 mixture of acetone (B3395972) and olive oil onto a shaved area of the abdomen or back.
-
Induction: Seven days after sensitization, colitis is induced by the intrarectal administration of 1% this compound in 50% ethanol. A small-gauge catheter is inserted approximately 3-4 cm into the colon for the administration of the this compound solution.
-
Monitoring: Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
Therapeutic Interventions
-
Andrographolide: Administered orally at specified dosages (e.g., 40, 80, 120 mg/kg) daily following the induction of colitis.
-
Vagus Nerve Stimulation (VNS): Electrical stimulation of the vagus nerve is performed using specific parameters (e.g., 1 mA, 1 ms, 5 min) at the time of or shortly after colitis induction.
-
TAK-981 (subasumstat): Administered systemically (e.g., intravenously) at a specified dosage prior to the this compound challenge.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these novel agents are mediated through distinct signaling pathways.
Andrographolide: Targeting the IL-4R/STAT6 Pathway
Andrographolide has been shown to exert its anti-inflammatory effects in this compound colitis by inhibiting the Th2-mediated immune response. It blocks the binding of IL-4 and IL-13 to the IL-4 receptor (IL-4R), subsequently inhibiting the phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6). This disruption of the IL-4R/STAT6 signaling cascade leads to a reduction in the production of pro-inflammatory Th2 cytokines.
References
- 1. Potential new target for treatment of inflammatory bowel disease | National Institutes of Health (NIH) [nih.gov]
- 2. SUMOylation Connects Cell Stress Responses and Inflammatory Control: Lessons From the Gut as a Model Organ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of this compound-Induced Ulcerative Colitis in Rats Using Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Oxazolone Model for Evaluating Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
The robust assessment of novel anti-inflammatory compounds is a cornerstone of preclinical drug development. The oxazolone-induced delayed-type hypersensitivity (DTH) model in rodents is a widely utilized and well-characterized in vivo assay for this purpose. This guide provides a comprehensive comparison of the This compound (B7731731) model with other common in vivo and in vitro alternatives, supported by experimental data and detailed protocols.
The this compound-Induced Delayed-Type Hypersensitivity (DTH) Model: An Overview
The this compound model mimics the T-cell mediated inflammatory response characteristic of allergic contact dermatitis, a form of delayed-type hypersensitivity (Type IV).[1][2] The mechanism involves an initial sensitization phase where the hapten, this compound, is topically applied, leading to the activation and proliferation of hapten-specific T lymphocytes.[2][3] A subsequent challenge with this compound on a different site, typically the ear, elicits a robust inflammatory reaction characterized by swelling, erythema, and cellular infiltration within 24-48 hours.[3] This response is predominantly driven by Th2 cytokines, such as Interleukin-4 (IL-4), although an initial Th1 response with cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) can also be observed.
Comparison of In Vivo Anti-Inflammatory Models
The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of anti-inflammatory candidates. The following table compares the this compound-induced DTH model with other commonly used models.
| Model | Mechanism | Primary Mediator | Key Endpoints | Advantages | Disadvantages |
| This compound-Induced DTH | T-cell mediated, Delayed-Type Hypersensitivity (Type IV) | T-cells, Th2 Cytokines (e.g., IL-4) | Ear swelling (thickness and weight), Histopathology, Cytokine analysis | Represents chronic inflammatory skin conditions, good for evaluating compounds targeting T-cell responses. | Can be time-consuming (sensitization and challenge phases), may not be suitable for all types of inflammation. |
| Carrageenan-Induced Paw Edema | Acute, non-immune inflammation | Prostaglandins, Bradykinin, Histamine | Paw volume/thickness, Histopathology | Rapid and reproducible, suitable for screening NSAIDs and other acute anti-inflammatory agents. | Does not model immune-mediated chronic inflammation. |
| DNFB-Induced DTH | T-cell mediated, Delayed-Type Hypersensitivity (Type IV) | T-cells, mixed Th1/Th2 or Th1 dominant response | Ear swelling (thickness), Histopathology, Cytokine analysis | Similar to this compound model, allows for comparison of different hapten-specific responses. | Can be a more potent irritant than this compound. |
Quantitative Comparison of Anti-Inflammatory Compounds in In Vivo Models
The following table summarizes the efficacy of standard anti-inflammatory drugs in different in vivo models, expressed as the percentage of inflammation inhibition.
| Compound | Dose and Route | This compound-Induced DTH (% Inhibition of Ear Swelling) | Carrageenan-Induced Paw Edema (% Inhibition of Paw Edema) |
| Dexamethasone | 0.025 mg/ear, topical | 90-98% | ~50% (1 mg/kg, i.p.) |
| Clobetasol | 20mg/mouse, topical | Significant reduction in ear thickness and histopathology score | Data not readily available |
| Demethylnobiletin | 0.5 mg/ear, topical | 23-29% | Data not readily available |
Comparison of In Vitro Anti-Inflammatory Assays
In vitro assays provide a rapid and cost-effective method for the initial screening of anti-inflammatory compounds.
| Assay | Principle | Key Endpoints | Advantages | Disadvantages |
| Protein Denaturation Inhibition | Inhibition of heat- or chemically-induced protein (e.g., albumin) denaturation, a hallmark of inflammation. | Percentage inhibition of denaturation (measured by turbidity). | Simple, rapid, and cost-effective for initial screening. | Non-specific, does not elucidate a precise mechanism of action. |
| Membrane Stabilization | Protection of red blood cell membranes from hypotonicity- or heat-induced lysis, analogous to lysosomal membrane stabilization. | Percentage inhibition of hemolysis. | Simple, rapid, and provides insight into membrane-stabilizing properties. | Indirect measure of anti-inflammatory activity. |
| Enzyme Inhibition Assays (e.g., COX, LOX) | Measurement of the inhibition of key inflammatory enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX). | IC50 values. | Provides mechanistic insight into the compound's action. | May not capture the complexity of the in vivo inflammatory cascade. |
Quantitative Comparison of Anti-Inflammatory Compounds in In Vitro Assays
The following table presents the half-maximal inhibitory concentration (IC50) values for standard anti-inflammatory drugs in common in vitro assays.
| Compound | Protein Denaturation Inhibition (IC50) | Membrane Stabilization (IC50) |
| Ibuprofen | - | - |
| Diclofenac | 86.75 µg/mL | - |
| Aspirin | - | - |
| Test Compound 5 | 1.42 ± 0.1 µg/mL | - |
| Test Compound 8b | 3.7 ± 1.7 µg/mL | - |
| Lawsonia inermis L. extract | 103.21 µg/mL | - |
| Rosa damascena extract | 129.04 µg/mL | 125.02 µg/mL |
Experimental Protocols
This compound-Induced Delayed-Type Hypersensitivity (DTH) in Mice
Materials:
-
This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Olive oil (optional, as a vehicle)
-
Micrometer or calipers
-
Test anti-inflammatory compound and vehicle
-
Mice (e.g., BALB/c or C57BL/6)
Procedure:
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of each mouse.
-
Prepare a 3% (w/v) solution of this compound in acetone (or an acetone/olive oil mixture).
-
Apply 50-100 µL of the this compound solution to the shaved abdomen.
-
-
Challenge (Day 5-7):
-
Measure the initial thickness of both ears of each mouse using a micrometer.
-
Prepare a 1% (w/v) solution of this compound in acetone.
-
Apply 20 µL of the 1% this compound solution to both the inner and outer surfaces of the right ear. The left ear can serve as a control and receive the vehicle only.
-
-
Treatment:
-
Administer the test compound at the desired dose and route (e.g., topical, oral, intraperitoneal) at a specified time before or after the this compound challenge.
-
-
Measurement (24 and 48 hours post-challenge):
-
Measure the thickness of both ears at 24 and 48 hours after the challenge.
-
The increase in ear thickness is calculated by subtracting the initial measurement from the post-challenge measurement.
-
The percentage of inhibition is calculated as: [1 - (Increase in ear thickness of treated group / Increase in ear thickness of vehicle control group)] x 100.
-
-
Endpoint Analysis (Optional):
-
At the end of the experiment, ears can be collected for histopathological analysis (e.g., H&E staining) to assess cellular infiltration and edema, or for cytokine analysis (e.g., ELISA, qPCR).
-
Carrageenan-Induced Paw Edema in Rats or Mice
Materials:
-
Carrageenan (lambda, Type IV)
-
Saline (0.9% NaCl)
-
Plethysmometer or calipers
-
Test anti-inflammatory compound and vehicle
-
Rats or mice
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize animals to the experimental conditions for at least one week.
-
Fast the animals overnight with free access to water before the experiment.
-
-
Treatment:
-
Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal) 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
-
Measurement:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The increase in paw volume is calculated by subtracting the initial volume from the post-injection volume.
-
The percentage of inhibition is calculated as: [1 - (Increase in paw volume of treated group / Increase in paw volume of vehicle control group)] x 100.
-
In Vitro Protein Denaturation Inhibition Assay
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test anti-inflammatory compound
-
Reference standard (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 1% (w/v) solution of BSA or a 5% (v/v) solution of egg albumin in PBS.
-
Prepare various concentrations of the test compound and the reference standard.
-
-
Reaction Mixture:
-
In a test tube, mix 0.5 mL of the BSA/egg albumin solution with 4.5 mL of the test compound/standard solution at different concentrations.
-
A control tube should contain 0.5 mL of the protein solution and 4.5 mL of PBS.
-
-
Incubation and Heating:
-
Incubate the mixtures at 37°C for 20 minutes.
-
Heat the mixtures at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated as: [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
Visualizations
Signaling Pathway in this compound-Induced DTH
Caption: Signaling cascade in this compound-induced DTH.
Experimental Workflow for the this compound DTH Model
Caption: Workflow of the this compound-induced DTH model.
References
- 1. Unravelling Immunological Depths Exploring this compound-Induced Delayed-Type Hypersensitivity Model [bioprocessonline.com]
- 2. biocytogen.com [biocytogen.com]
- 3. Unravelling Immunological Depths: Exploring this compound-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
A Comparative Guide to In Vivo Oxazolone-Induced Hypersensitivity and In Vitro Skin Sensitization Assays
For Researchers, Scientists, and Drug Development Professionals
The assessment of skin sensitization potential is a critical step in the safety evaluation of new chemicals and formulations. For decades, in vivo models, such as the oxazolone-induced contact hypersensitivity (CHS) model, have been the standard. However, a global push to reduce and replace animal testing has led to the development and validation of a suite of in vitro and in chemico assays. This guide provides a comprehensive comparison of the traditional in vivo This compound (B7731731) model with three key in vitro assays: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT). This comparison is framed within the context of the Adverse Outcome Pathway (AOP) for skin sensitization, providing a mechanistic understanding of how each assay contributes to the overall safety assessment.
The Adverse Outcome Pathway (AOP) for Skin Sensitization
The AOP for skin sensitization provides a framework for understanding the key biological events that lead to an allergic skin reaction. It consists of four key events, each of which can be assessed by specific in vitro or in chemico methods.
Figure 1: The Adverse Outcome Pathway for skin sensitization.
In Vivo vs. In Vitro: A Head-to-Head Comparison
The in vivo this compound model captures the entire AOP, culminating in a measurable inflammatory response. In contrast, the in vitro assays focus on specific key events within this pathway. The following table summarizes the correlation and predictive performance of the in vitro assays compared to in vivo outcomes, primarily the Local Lymph Node Assay (LLNA), a widely accepted in vivo method for assessing skin sensitization.
| Assay | Key Event Addressed | Principle | Correlation with In Vivo (LLNA) | Predictive Accuracy (vs. LLNA) |
| In Vivo this compound CHS | All (KE1-KE4 & AO) | Measures the complete immune response (e.g., ear swelling, cell infiltration) following sensitization and challenge with this compound. | Not Applicable | Not Applicable |
| DPRA (OECD 442C) | KE1: Molecular Initiating Event | Measures the depletion of synthetic cysteine- and lysine-containing peptides after incubation with a test chemical, mimicking protein binding.[1][2] | Good | 82%[3] |
| KeratinoSens™ (OECD 442D) | KE2: Keratinocyte Activation | Quantifies the induction of a luciferase reporter gene linked to the antioxidant response element (ARE) in human keratinocytes.[4][5] | Good | 81% (Balanced Accuracy) |
| h-CLAT (OECD 442E) | KE3: Dendritic Cell Activation | Measures the upregulation of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) following chemical exposure. | 84% | 80% (Reproducibility) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of the protocols for the in vivo this compound model and the key in vitro assays.
In Vivo this compound-Induced Contact Hypersensitivity (CHS)
The this compound CHS model is a delayed-type hypersensitivity (DTH) reaction that involves a sensitization and an elicitation (challenge) phase.
Figure 2: Experimental workflow for the in vivo this compound CHS model.
Key Parameters Measured:
-
Ear Swelling: Measured with a micrometer as an index of inflammation.
-
Cellular Infiltration: Histological analysis to quantify the influx of immune cells.
-
Cytokine and Chemokine Expression: Measurement of inflammatory mediators such as IFN-γ, IL-4, IL-1β, and TNF-α in the ear tissue.
-
Lymph Node Cell Proliferation: Assessment of T-cell proliferation in draining lymph nodes.
In Chemico: Direct Peptide Reactivity Assay (DPRA) - OECD 442C
The DPRA is an in chemico method that assesses the protein-binding potential of a chemical, which is the molecular initiating event in the AOP for skin sensitization.
References
- 1. x-cellr8.com [x-cellr8.com]
- 2. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. Early Stress-Response Gene REDD1 Controls this compound-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. x-cellr8.com [x-cellr8.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
A Comparative Guide to the Reproducibility of the Oxazolone-Induced Atopic Dermatitis Model
The oxazolone (B7731731) (OXA)-induced atopic dermatitis (AD) model is a widely utilized pre-clinical tool for investigating the pathogenesis of AD and for evaluating the efficacy of novel therapeutics. This guide provides a comprehensive overview of the model's reproducibility, offering a comparative analysis of experimental protocols, key evaluation parameters, and its translational relevance to human AD.
The this compound model is valued for its ability to replicate key features of human AD, including a shift from a Th1-mediated acute inflammatory response to a chronic, Th2-dominant allergic inflammation.[1][2] This chemically induced model offers a high degree of control over the induction and development of AD-like symptoms, contributing to its widespread adoption in dermatological research.[3]
Comparative Analysis of Experimental Protocols
The reproducibility of the this compound-induced AD model is contingent on several factors, including the chosen mouse strain, the concentration of this compound, and the sensitization and challenge timeline. Below is a comparison of commonly employed protocols.
| Parameter | Protocol 1 (Acute AD-like Inflammation) | Protocol 2 (Chronic AD-like Inflammation) | Protocol 3 (Systemic Sensitization) |
| Mouse Strain | BALB/c[4][5] | C57BL/6, NC/Nga | BALB/c |
| Sensitization Agent | 1.5% this compound in acetone (B3395972) | 0.3-1% this compound in acetone/olive oil | 1.5% this compound in acetone |
| Sensitization Site | Shaved abdominal surface | Shaved dorsal skin | Shaved abdominal surface |
| Challenge Agent | 1% this compound | 0.1-0.3% this compound | 1% this compound |
| Challenge Site | Right ear | Dorsal skin and/or ear | Right ear |
| Challenge Frequency | Single challenge 7 days post-sensitization | Repeated challenges (e.g., every other day for 18 days) | Repeated challenges |
| Typical Readouts | Ear thickness, histopathology | Clinical score, ear/skin thickness, serum IgE, cytokine analysis, histopathology | Ear thickness, serum IgE |
Detailed Experimental Protocols
Protocol for Acute this compound-Induced AD:
This protocol is designed to elicit a more immediate hypersensitivity reaction.
-
Animals: Male BALB/c mice are typically used.
-
Sensitization (Day 0): The abdominal surface of the mice is shaved. A 1.5% solution of this compound in acetone is applied to the shaved area.
-
Challenge (Day 7): A 1% this compound solution is topically applied to the anterior and posterior surfaces of the right ear.
-
Evaluation (Day 8): Ear thickness is measured 24 hours after the challenge as an index of inflammation. The difference in thickness between the treated right ear and the untreated left ear is calculated.
Protocol for Chronic this compound-Induced AD:
This protocol aims to establish a more sustained, chronic inflammatory state resembling human AD.
-
Animals: C57BL/6 or NC/Nga mice are commonly used.
-
Sensitization (Day 0): The dorsal skin is shaved. A 0.3% to 1% solution of this compound is applied to the shaved area.
-
Challenge (Starting Day 5-7): A lower concentration of this compound (0.1% to 0.3%) is repeatedly applied to the same skin site or the ear. The frequency can vary, for instance, on days 5, 8, 12, and 15.
-
Evaluation: Clinical scores (assessing erythema, scaling, and excoriation), skin and/or ear thickness, serum total IgE levels, and histopathological analysis of skin biopsies are performed at various time points during the challenge phase.
Key Evaluation Parameters for Model Reproducibility
Consistent and quantifiable endpoints are crucial for ensuring the reproducibility of the this compound-induced AD model.
| Parameter | Description | Typical Findings in this compound Model |
| Clinical Score | Semi-quantitative assessment of skin lesions, including redness, scaling, dryness, and excoriations. | Increased clinical scores with repeated this compound challenges. |
| Skin/Ear Thickness | Measurement of edema using a digital caliper. | Significant increase in thickness in this compound-treated sites compared to vehicle controls. |
| Serum IgE Levels | Quantification of total immunoglobulin E in the serum, a hallmark of atopic diseases. | Elevated serum IgE levels, particularly in chronic models. |
| Histopathology | Microscopic examination of skin biopsies stained with Hematoxylin and Eosin (H&E) to assess epidermal thickening (acanthosis), inflammatory cell infiltration, and spongiosis. | Increased epidermal and dermal thickness, infiltration of mononuclear cells, eosinophils, and mast cells. |
| Cytokine Profiling | Measurement of key inflammatory mediators (e.g., IL-4, IL-13, IL-31, TNF-α) in skin tissue or serum. | Upregulation of Th2 cytokines (IL-4, IL-13) and other pro-inflammatory cytokines. |
| Skin Barrier Function | Assessment of transepidermal water loss (TEWL) and expression of skin barrier proteins like filaggrin and loricrin. | Impaired skin barrier function and decreased expression of key structural proteins. |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Experimental workflow for chronic this compound-induced AD.
Key signaling in this compound-induced allergic inflammation.
Comparison with Alternative Atopic Dermatitis Models
While the this compound model is robust, it is important to consider its characteristics in relation to other common AD models to select the most appropriate one for a given research question.
| Model | Primary Induction Method | Key Immunological Feature | Transcriptomic Homology with Human AD | Key Advantages | Key Limitations |
| This compound-Induced | Topical application of the hapten this compound. | Shift from Th1 to a chronic Th2-dominant response. | ~17% | High reproducibility, controlled induction, cost-effective. | Lower transcriptomic similarity to human AD compared to some other models. |
| DNFB-Induced | Topical application of the hapten dinitrofluorobenzene. | Primarily a Th1-mediated contact hypersensitivity, can shift to Th2 with chronic application. | Not extensively reported in direct comparison. | Well-established for contact dermatitis studies. | May not fully recapitulate the atopic nature of AD. |
| Ovalbumin (OVA)-Induced | Epicutaneous or systemic sensitization with the protein allergen ovalbumin. | Th2-dominant response. | Varies with protocol. | Uses a protein allergen, which may be more clinically relevant for allergic AD. | Can have higher variability and be more labor-intensive. |
| MC903 (Calcipotriol)-Induced | Topical application of the vitamin D3 analog MC903. | TSLP-driven Th2 inflammation. | Not as high as IL-23 model. | Rapid induction of AD-like phenotype. | Inflammation may be more psoriasis-like in some aspects. |
| IL-23-Injected | Intradermal injection of recombinant IL-23. | Mixed Th17/Th22/Th2 inflammatory response. | ~37% | Highest transcriptomic homology to human AD. | Involves genetic manipulation or injection of cytokines, which may not reflect natural disease initiation. |
| NC/Nga Mice | Spontaneous development of AD-like lesions in a specific-pathogen-free environment. | Th2-dominant inflammation. | ~18% | Spontaneous model, no external induction required. | Genetic background is complex and may not be fully understood; can be expensive. |
Conclusion
The this compound-induced atopic dermatitis model offers a reproducible and controlled system for studying the mechanisms of allergic skin inflammation and for the preclinical evaluation of therapeutic agents. Its reproducibility is maximized by adhering to well-defined protocols and utilizing a comprehensive set of quantitative evaluation parameters. While it may not fully encompass the genetic and immunological complexity of all human AD endotypes, its ability to model key aspects of the disease, such as the shift to a chronic Th2-dominant response and skin barrier dysfunction, ensures its continued relevance in dermatological research. The choice of this model over alternatives should be guided by the specific research question, with careful consideration of its immunological characteristics and translational relevance.
References
- 1. criver.com [criver.com]
- 2. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Unravelling Immunological Depths: Exploring this compound-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
A Comparative Analysis of Gene Expression Profiles: Oxazolone vs. Other Colitis Models
For researchers, scientists, and drug development professionals navigating the landscape of preclinical inflammatory bowel disease (IBD) models, understanding the distinct molecular signatures of each model is paramount for selecting the most appropriate system for their studies. This guide provides a comprehensive comparison of gene expression profiles in oxazolone-induced colitis against other widely used models, namely dextran (B179266) sulfate (B86663) sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this guide aims to facilitate informed decision-making in IBD research.
The choice of an appropriate animal model is a critical step in IBD research, as different models recapitulate distinct aspects of human disease. This compound-induced colitis is recognized as a model for ulcerative colitis (UC), primarily driven by a T helper 2 (Th2) immune response. In contrast, TNBS-induced colitis is considered a model for Crohn's disease (CD), characterized by a Th1- and Th17-mediated response. The DSS model, while widely used for its simplicity, induces a more complex and acute inflammatory response that involves both innate and adaptive immunity, with features that can resemble UC.[1][2] This guide delves into the transcriptomic differences that underpin the immunopathology of these models.
Data Presentation: A Comparative Look at Gene Expression
| Gene | This compound (B7731731) Colitis (Th2-dominant) | DSS Colitis (Innate/Mixed Th1/Th17) | TNBS Colitis (Th1/Th17-dominant) |
| Th2 Cytokines | |||
| Il4 (Interleukin-4) | ↑↑↑[3] | ↑[4] | ↑[5] |
| Il5 (Interleukin-5) | ↑↑↑ | ↑ | - |
| Il13 (Interleukin-13) | ↑↑↑ | ↑ | ↑ |
| Th1 Cytokines | |||
| Ifng (Interferon-gamma) | ↔/- | ↑↑ | ↑↑↑ |
| Tnf (Tumor necrosis factor) | ↑ | ↑↑↑ | ↑↑↑ |
| Th17 Cytokines | |||
| Il17a (Interleukin-17A) | ↑ | ↑↑ | ↑↑ |
| Il6 (Interleukin-6) | ↑ | ↑↑↑ | ↑↑ |
| Chemokines | |||
| Cxcl1 (Chemokine (C-X-C motif) ligand 1) | ↑ | ↑↑ | ↑ |
| Ccl2 (Chemokine (C-C motif) ligand 2) | ↑ | ↑↑ | ↑ |
| Transcription Factors | |||
| Gata3 (GATA binding protein 3) | ↑↑ | - | - |
| Tbx21 (T-box transcription factor 21, T-bet) | - | ↑ | ↑↑ |
| Rorc (RAR-related orphan receptor C, RORγt) | - | ↑ | ↑↑ |
Note: ↑↑↑ represents strong and consistent upregulation, ↑↑ represents moderate upregulation, ↑ represents mild or variable upregulation, ↔ represents no significant change, and - indicates data not consistently reported. Citations refer to studies providing evidence for the expression patterns.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing results across different studies. The following are summarized methodologies for inducing colitis using this compound, DSS, and TNBS in mice.
This compound-Induced Colitis (Acute Model)
This model is characterized by a Th2-mediated immune response, making it a relevant model for studying aspects of ulcerative colitis.
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of the mouse.
-
Apply a solution of 3% this compound (in a 4:1 acetone:olive oil vehicle) to the shaved skin.
-
-
Induction (Day 5-7):
-
Lightly anesthetize the mouse.
-
Intrarectally administer a solution of 1% this compound in 50% ethanol (B145695) using a catheter.
-
-
Evaluation:
-
Monitor mice daily for weight loss, stool consistency, and rectal bleeding.
-
Euthanize mice at a predetermined endpoint (e.g., day 7-10) for tissue collection and analysis.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis (Acute Model)
The DSS model is a widely used and robust model for inducing acute colitis and studying epithelial barrier dysfunction and innate immune responses.
-
Induction:
-
Prepare a solution of 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
-
Evaluation:
-
Monitor mice daily for body weight loss, diarrhea, and the presence of blood in the stool.
-
At the end of the induction period, euthanize the mice and collect colonic tissue for histological and molecular analysis.
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis (Acute Model)
TNBS-induced colitis is a classic model for Th1- and Th17-mediated intestinal inflammation, sharing features with Crohn's disease.
-
Sensitization (Optional, but recommended for a robust response):
-
On day 0, apply a solution of 1% TNBS in a suitable vehicle to a shaved area of the back skin.
-
-
Induction (Day 7):
-
Fast mice for 12-24 hours prior to induction.
-
Anesthetize the mouse.
-
Slowly administer a solution of TNBS (typically 100-150 mg/kg) in 50% ethanol intrarectally via a catheter.
-
-
Evaluation:
-
Monitor mice daily for weight loss, stool consistency, and signs of morbidity.
-
Euthanize mice 3-7 days post-induction for tissue collection and analysis.
-
Signaling Pathways and Experimental Workflows
To visually represent the distinct molecular cascades and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Dominant signaling pathways in different colitis models.
Experimental Workflow
Caption: Comparative experimental workflows for colitis induction.
Conclusion
The this compound, DSS, and TNBS colitis models represent distinct facets of human IBD, a fact that is clearly reflected in their divergent gene expression profiles. The Th2-driven nature of this compound colitis makes it a valuable tool for investigating UC-like pathology and for testing therapeutics targeting this arm of the immune response. Conversely, the Th1/Th17 polarization in the TNBS model provides a platform for studying Crohn's-like disease. The DSS model, with its strong innate immune component, is ideal for research focused on epithelial barrier function and the initial inflammatory cascade. By carefully considering the molecular signatures and experimental protocols outlined in this guide, researchers can more effectively select and utilize the most relevant preclinical model to advance our understanding and treatment of IBD.
References
- 1. Chemically induced mouse models of acute and chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mesenchymal stem cells alleviate TNBS-induced colitis by modulating inflammatory and autoimmune responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Oxazolone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of oxazolone (B7731731), a compound frequently used in experimental models of inflammation. Adherence to these procedures is critical for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to have the appropriate safety measures in place. This compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction[1][2][3]. Therefore, handling should always occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1][4].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent accidental exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness recommended for similar compounds). | Provides a barrier against direct skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or if dust is generated. | Minimizes the inhalation of this compound dust or aerosols. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate spill area and ensure the space is well-ventilated.
-
Contain the Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent, such as ethanol (B145695) or acetone (B3395972), and absorbent materials. All contaminated materials must be disposed of as hazardous waste.
-
Report the Spill : Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with established policies.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as chemical waste and to arrange for its collection and disposal by a licensed waste disposal company. Do not discharge this compound or its solutions into drains or the environment.
-
Waste Segregation and Collection :
-
Solid Waste : Collect all solid this compound waste, including contaminated consumables like weighing paper and pipette tips, in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be made of a material compatible with the chemical.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated PPE : Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.
-
-
Container Labeling and Storage :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard symbols.
-
Store sealed waste containers in a designated, secure area away from incompatible materials, pending pickup.
-
-
Arrangement for Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
Experimental Protocol: this compound-Induced Colitis
This compound is frequently used to induce colitis in animal models to study intestinal inflammation. The following is a summary of a typical experimental protocol.
Preparation of Solutions:
-
Sensitization Solution (3% w/v) : Dissolve 60 mg of this compound in 2 mL of a 4:1 (v/v) mixture of acetone and olive oil.
-
Challenge Solution (1% w/v) : Dissolve 20 mg of this compound in 2 mL of 50% ethanol.
Experimental Procedure:
-
Sensitization : Anesthetize the mouse and shave a small area on its back. Apply 150 µL of the sensitization solution to the exposed skin.
-
Induction : After a set number of days, anesthetize the mouse again. A catheter is inserted into the colon, and approximately 100 µL of the challenge solution is administered.
This procedure induces an inflammatory response in the colon, which can then be studied to evaluate the efficacy of potential therapeutic agents.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Oxazolone
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling oxazolone (B7731731). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Wear chemical impermeable gloves. Double-gloving, for example with nitrile gloves, is a recommended practice. Ensure gloves are regularly inspected for tears or punctures and changed immediately upon contamination.[1][2][3] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles, particularly when there is a risk of splashing.[2][3] |
| Body | Flame-resistant lab coat | A lab coat made of a flame-resistant material should be worn and kept fully buttoned. |
| Respiratory | Respirator (if necessary) | All handling of this compound should be conducted within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required. |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot. |
Operational Plan: Step-by-Step Handling
The following workflow ensures a systematic and safe approach to handling this compound in a laboratory setting.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Don the appropriate PPE as specified in the table above.
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Have spill cleanup materials readily available.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to control vapors and dust.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.
-
Avoid contact with skin and eyes.
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is between 2 - 8 °C.
-
Store away from incompatible materials and foodstuff containers.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any materials that have come into contact with it (e.g., gloves, paper towels, contaminated labware) in a dedicated, clearly labeled, and sealed container.
-
Do not mix this compound waste with other waste streams.
2. Disposal Procedure:
-
All waste material must be disposed of in accordance with national and local regulations.
-
Handle uncleaned containers as you would the product itself.
-
Dispose of the contents and container to an approved waste disposal plant.
Emergency Procedures: Spill Management
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
-
Evacuate and Secure:
-
Evacuate non-essential personnel from the immediate area.
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
-
Contain and Clean:
-
Wear the appropriate PPE as detailed above.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable container for disposal.
-
For liquid spills, cover drains and use an inert absorbent material to contain the spill. Collect the absorbed material and place it in a sealed container for disposal.
-
Clean the affected area thoroughly once the spill has been removed.
-
-
Decontaminate:
-
Wash hands and any affected skin areas with plenty of soap and water.
-
Contaminated clothing should be removed and washed before reuse.
-
Below is a workflow diagram illustrating the logical steps for handling an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
